molecular formula C7H12ClF2N B1404024 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride CAS No. 1354952-13-8

6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride

Cat. No.: B1404024
CAS No.: 1354952-13-8
M. Wt: 183.63 g/mol
InChI Key: QXXFNNVWYZNJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride is a useful research compound. Its molecular formula is C7H12ClF2N and its molecular weight is 183.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-difluorospiro[3.3]heptan-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)3-6(4-7)1-5(10)2-6;/h5H,1-4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXFNNVWYZNJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride IUPAC nomenclature and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6,6-Difluorospiro[3.3]heptan-2-amine Hydrochloride: A Key Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal building block for medicinal chemistry and drug development. The document details its precise chemical identity through IUPAC nomenclature and structural analysis. A thorough, multi-step synthesis protocol is presented, grounded in established laboratory methods, with an emphasis on the mechanistic rationale behind procedural choices. Furthermore, this guide discusses the compound's critical role as a conformationally restricted bioisostere, exploring how its unique three-dimensional structure and gem-difluoro motif contribute to the enhanced physicochemical properties of novel chemical entities. This resource is intended for researchers, chemists, and drug development professionals seeking to leverage advanced fluorinated scaffolds in their discovery programs.

Molecular Identity and Nomenclature

This compound is a spirocyclic aliphatic amine that has gained significant traction as a scaffold in medicinal chemistry. The spiro[3.3]heptane core imparts significant three-dimensionality and conformational rigidity, while the gem-difluoro group serves as a lipophilic bioisostere for a carbonyl group or other polar functionalities.[1] Its hydrochloride salt form enhances solubility and stability for laboratory use.

The definitive nomenclature and identifiers for this compound are crucial for accurate sourcing and regulatory documentation.

Table 1: Compound Identifiers

Identifier Value
IUPAC Name 6,6-difluorospiro[3.3]heptan-2-amine;hydrochloride[2][3]
CAS Number 1423032-71-6[2][4][5]
Molecular Formula C₇H₁₂ClF₂N[4][5]
Molecular Weight 183.63 g/mol [4]

| InChI Key | QXXFNNVWYZNJFY-UHFFFAOYSA-N[2][4][5] |

Chemical Structure

The structure consists of two cyclobutane rings fused at a single carbon atom (the spiro center). One ring is substituted with a gem-difluoro group at position 6, and the other contains an amine group at position 2.

Caption: 2D representation of this compound.

Convergent Synthesis Strategy

The synthesis of 6,6-difluorospiro[3.3]heptane derivatives is achieved through a robust and scalable convergent strategy.[1][6] This approach utilizes a common precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, to construct the spirocyclic core, followed by functional group manipulations to yield the target amine. The overall workflow allows for the production of multigram quantities, which is essential for drug development campaigns.[7]

SynthesisWorkflow start 1,1-Bis(bromomethyl)- 3,3-difluorocyclobutane dicarboxylic_acid 6,6-Difluorospiro[3.3]heptane- 2,2-dicarboxylic acid (12) start->dicarboxylic_acid + Diethyl Malonate, NaH, DMF malonate Diethyl Malonate carboxylic_acid 6,6-Difluorospiro[3.3]heptane- 2-carboxylic acid (13) dicarboxylic_acid->carboxylic_acid Decarboxylation (Pyridine, reflux) amide 6,6-Difluorospiro[3.3]heptane- 2-carboxamide (14) carboxylic_acid->amide 1. Oxalyl Chloride, DMF 2. Gaseous NH₃, THF amine_hcl 6,6-Difluorospiro[3.3]heptan- 2-amine hydrochloride (15) amide->amine_hcl LiAlH₄ reduction, then HCl in Et₂O

Caption: High-level overview of the synthesis of 6,6-Difluorospiro[3.3]heptan-2-amine HCl.

Detailed Synthesis Protocol

The following protocols are adapted from a validated, multigram-scale synthesis.[1] Each step is accompanied by an explanation of the underlying chemical principles.

Step 1: Synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid (13)

This step involves the construction of the spirocyclic core via malonic ester synthesis, followed by saponification and thermal decarboxylation.

  • Protocol:

    • To a solution of diethyl malonate in DMF, add sodium hydride (NaH) portionwise at 0 °C to form the enolate.

    • Add 1,1-bis(bromomethyl)-3,3-difluorocyclobutane and heat the mixture to facilitate the double alkylation, forming the spirocyclic diester.

    • Saponify the resulting diester using aqueous sodium hydroxide (NaOH) in methanol to yield the dicarboxylic acid salt.

    • Acidify the mixture with 10 M HCl to precipitate 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylic acid (12).

    • Dissolve the isolated dicarboxylic acid (12) in pyridine and reflux for 12 hours to induce thermal decarboxylation.

    • After workup and extraction, 6,6-difluorospiro[3.3]heptane-2-carboxylic acid (13) is isolated.

  • Expert Rationale: The use of a strong base like NaH is critical for the quantitative deprotonation of diethyl malonate, creating a potent nucleophile for the subsequent double Sₙ2 reaction that forms the second cyclobutane ring. Thermal decarboxylation in pyridine is a classic method for converting geminal dicarboxylic acids to monocarboxylic acids.

Step 2: Synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxamide (14)

The carboxylic acid is converted to the primary amide via an acid chloride intermediate.

  • Protocol:

    • Dissolve the carboxylic acid (13) in dichloromethane (CH₂Cl₂) and add a catalytic amount of DMF.

    • Add oxalyl chloride dropwise. The reaction is complete when gas evolution (CO, CO₂, HCl) ceases.

    • Remove the solvent under reduced pressure to obtain the crude acid chloride.

    • Dissolve the residue in THF, cool to 0 °C, and bubble gaseous ammonia (NH₃) through the solution until the pH is basic (8-9).

    • Filter off the ammonium chloride precipitate and evaporate the filtrate to yield the target amide (14).

  • Expert Rationale: Oxalyl chloride is a preferred reagent for converting carboxylic acids to acid chlorides because the byproducts are gaseous, simplifying purification. The catalytic DMF forms the Vilsmeier reagent in situ, which is the active acylating species. The subsequent reaction with ammonia is a standard nucleophilic acyl substitution.

Step 3: Reduction to this compound (15)

The final step is the reduction of the primary amide to the corresponding primary amine.

  • Protocol:

    • Add the amide (14) portionwise to a refluxing suspension of lithium aluminum hydride (LiAlH₄) in THF.

    • Reflux the mixture for 2 hours to ensure complete reduction.

    • Cool the reaction to room temperature and carefully quench by sequential, dropwise addition of water, 50% aq. NaOH, and then more water (Fieser workup).

    • Filter off the aluminum salts and evaporate the filtrate.

    • Dissolve the resulting crude amine in diethyl ether (Et₂O) and add a solution of 4M HCl in Et₂O to precipitate the hydrochloride salt.

    • The final product (15) is collected by filtration.

  • Expert Rationale: LiAlH₄ is a powerful reducing agent capable of reducing amides directly to amines. The Fieser workup is a trusted method for safely quenching LiAlH₄ reactions and producing a granular, easily filterable precipitate of aluminum salts, which simplifies product isolation compared to an acidic workup.

Physicochemical Properties and Characterization

The introduction of the gem-difluoro group significantly impacts the molecule's properties. It increases lipophilicity (logP) compared to a non-fluorinated analog while acting as a hydrogen bond acceptor, which can be crucial for molecular recognition in biological systems.

Table 2: Spectroscopic Data for Key Synthesis Intermediate

Compound Type Spectroscopic Data (δ, ppm)
6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid (12) ¹³C{¹H} NMR 173.1 (C=O), 120.4 (t, J = 278.6 Hz, CF₂), 48.3 (C), 47.3 (t, J = 21.3 Hz, CH₂), 40.1 (C), 27.1 (t, J = 9.5 Hz, CH₂)[1]
¹⁹F{¹H} NMR -89.9[1]
6,6-Difluorospiro[3.3]heptane-2-sulfonyl chloride (16) ¹³C{¹H} NMR 118.3 (t, J = 278.8 Hz, CF₂), 62.7 (CH), 47.4 (t, J = 22.7 Hz, CH₂), 36.5 (C), 27.8 (t, J = 9.8 Hz, CH₂)[1]

| | ¹⁹F{¹H} NMR | -92.2[1] |

Note: Data for the final amine is often proprietary to commercial suppliers, but characterization of key precursors validates the core structure.

Applications in Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for designing next-generation therapeutics.

Conformationally Restricted Scaffolding

The spiro[3.3]heptane framework is a saturated, three-dimensional structure that holds pendant functional groups in well-defined vectors. This conformational rigidity is highly desirable in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

Bioisosterism

The gem-difluoromethylene (CF₂) unit is a well-established bioisostere. Its utility stems from several key features:

  • Lipophilic Mimic of Carbonyl: The CF₂ group can replace a carbonyl group (C=O), removing the hydrogen bond donor capability and altering polarity while maintaining a similar steric profile.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically labile C-H bonds adjacent to a heteroatom with C-F bonds can block oxidative metabolism, thereby increasing the half-life of a drug candidate.

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amines, which can be tuned to optimize target engagement or cell permeability.

This compound is considered a promising surrogate for gem-difluorocycloalkanes and can even serve as a non-aromatic mimic of substituted benzene rings, offering an escape from flatland and improving the three-dimensional character of molecules.[1][8] It is used as a reactant to prepare a wide array of other fluorinated building blocks for combinatorial chemistry and lead optimization.[9]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its synthesis is scalable and well-documented, making it accessible for extensive research programs. The combination of a rigid spirocyclic core with the versatile gem-difluoro group provides medicinal chemists with a powerful scaffold to address challenges in potency, selectivity, and drug metabolism. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic application of building blocks like this will be paramount to success.

References

Navigating the Physicochemical Landscape of Difluorinated Spiro[3.3]heptane Amines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality and Fluorine in Modern Drug Design

In the relentless pursuit of novel therapeutics with optimized efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space of aromatic rings.[1] The spiro[3.3]heptane scaffold has emerged as a compelling structural motif, offering a rigid, three-dimensional framework that can enhance the physicochemical properties of drug candidates.[2] Its unique architecture provides defined exit vectors for substituents, allowing for precise spatial orientation and interaction with biological targets.[2] Furthermore, the strategic incorporation of fluorine atoms has become a cornerstone of modern drug design, profoundly influencing a molecule's metabolic stability, basicity (pKa), and lipophilicity (logP).[3] This guide provides an in-depth exploration of the core physicochemical properties of a particularly promising class of compounds: difluorinated spiro[3.3]heptane amines. By understanding and harnessing the interplay between the spirocyclic core and gem-difluorination, researchers can unlock new avenues for developing next-generation therapeutics.

Basicity (pKa): The Impact of gem-Difluorination on the Amine Center

The basicity of the amine functional group, quantified by the pKa of its conjugate acid, is a critical parameter that governs a molecule's ionization state at physiological pH, thereby influencing its solubility, permeability, and target engagement. The introduction of a gem-difluoro group onto the spiro[3.3]heptane scaffold exerts a significant electronic effect on the amine's basicity.

Causality Behind the Experimental Trend: The Inductive Effect

The two highly electronegative fluorine atoms in a gem-difluoro group act as a potent electron-withdrawing moiety. This inductive effect pulls electron density away from the nitrogen atom of the amine, making its lone pair of electrons less available to accept a proton. Consequently, the conjugate acid becomes more acidic (a stronger acid), which translates to a lower pKa value for the amine.[4] This reduction in basicity can be advantageous in drug design, as it can modulate a compound's off-target activities and improve its membrane permeability.

Quantitative Data: pKa of Fluorinated Spiro[3.3]heptane Amines

Experimental data for a series of 2-aminospiro[3.3]heptane derivatives highlights the tangible impact of fluorination on pKa. The gem-difluorinated analog exhibits a notable decrease in basicity compared to its non-fluorinated and monofluorinated counterparts.

CompoundStructurepKaReference
2-Aminospiro[3.3]heptane10.5[5]
6-Fluoro-2-aminospiro[3.3]heptane10.1[5]
6,6-Difluoro-2-aminospiro[3.3]heptane9.6[5]
Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration remains a gold-standard method for the accurate determination of pKa values.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the difluorinated spiro[3.3]heptane amine hydrochloride salt in deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the amine solution in a temperature-controlled vessel and immerse the calibrated pH electrode and a titrant delivery tube.

  • Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point, where 50% of the amine has been neutralized.

Experimental workflow for pKa determination.

Lipophilicity (logP/logD): A Complex Interplay of Effects

Lipophilicity, the measure of a compound's affinity for a nonpolar environment, is a crucial determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like amines, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.

Causality Behind the Experimental Trend: A Balancing Act

The effect of gem-difluorination on the lipophilicity of spiro[3.3]heptane amines is not as straightforward as its impact on pKa. It results from a complex interplay of factors:

  • Increased Hydrophobicity: The replacement of two C-H bonds with C-F bonds can increase the molecule's hydrophobic surface area.

  • Polarity: The highly polarized C-F bonds introduce localized dipoles, which can increase the overall polarity of the molecule and its interactions with polar solvents like water.

  • Conformational Effects: The rigid spiro[3.3]heptane scaffold can influence the spatial orientation of the C-F bonds relative to the rest of the molecule, affecting how it presents its hydrophobic and polar surfaces.

The net effect on logP can be an increase or a decrease, depending on the specific molecular context.[4]

Quantitative Data: Lipophilicity of Fluorinated Spiro[3.3]heptane Derivatives

Experimental measurements on model benzamide derivatives of 2-aminospiro[3.3]heptane reveal that in this specific case, gem-difluorination leads to a slight decrease in lipophilicity compared to the non-fluorinated analog.

CompoundStructurelogPReference
N-(spiro[3.3]heptan-2-yl)benzamide2.8[5]
N-(6-fluorospiro[3.3]heptan-2-yl)benzamide2.7[5]
N-(6,6-difluorospiro[3.3]heptan-2-yl)benzamide2.6[5]
6,6-Difluoro-2-azaspiro[3.3]heptane1.43 (calculated)[6]
Experimental Protocol: Shake-Flask Method for logD Determination

The shake-flask method is the traditional and most reliable technique for determining logP and logD values.

Methodology:

  • Pre-saturation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice-versa by shaking them together for 24 hours to ensure mutual saturation.

  • Sample Preparation: Prepare a stock solution of the difluorinated spiro[3.3]heptane amine in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS (pH 7.4).

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both the n-octanol and aqueous phases and determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the logD value using the formula: logD = log10([Compound]octanol / [Compound]aqueous).

Experimental workflow for logD determination.

Aqueous Solubility: Navigating the Challenges of Prediction

Causality and Expected Trends
  • Impact of the Spiro[3.3]heptane Scaffold: The rigid, three-dimensional nature of the spiro[3.3]heptane scaffold can disrupt crystal lattice packing compared to flatter molecules, which can sometimes lead to improved solubility. However, the increased hydrophobicity of the hydrocarbon framework can also decrease aqueous solubility. For instance, the kinetic solubility of 1-azaspiro[3.3]heptane was found to be lower than that of piperidine.[4]

  • Impact of Difluorination: The introduction of fluorine often leads to a decrease in aqueous solubility due to the increase in molecular hydrophobicity.[3] However, the effect is complex and can be influenced by the overall molecular structure and crystal packing forces.

Given these competing factors, it is anticipated that difluorinated spiro[3.3]heptane amines will likely exhibit moderate to low aqueous solubility.

Illustrative Data: Solubility of a Non-Fluorinated Analog

To provide a contextual baseline, the kinetic solubility of a related non-fluorinated spirocyclic amine is presented below.

CompoundStructureKinetic Solubility (μM) in PBS pH 7.4Reference
N-benzyl-1-azaspiro[3.3]heptane13[4]
Experimental Protocol: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method commonly used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[7]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).[5]

  • Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution.[7]

  • Addition to Buffer: Add a small, fixed volume of each diluted stock solution to a larger volume of aqueous buffer (e.g., PBS at pH 7.4).[5]

  • Incubation and Precipitation: Incubate the plate with shaking for a defined period (e.g., 1-2 hours) to allow for precipitation of the compound if its solubility is exceeded.[5]

  • Detection of Precipitate: Determine the concentration at which precipitation occurs. This can be done using various methods, such as:

    • Turbidimetry/Nephelometry: Measuring the light scattering caused by the precipitate.[7]

    • Filtration and Quantification: Filtering the solutions to remove any precipitate and then quantifying the concentration of the dissolved compound in the filtrate via HPLC-UV or LC-MS/MS.[7]

Metabolic Stability: Engineering Resistance to Biotransformation

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver. Enhancing metabolic stability is a key objective in drug design to increase a drug's half-life and oral bioavailability.

Causality and Expected Trends
  • The Spiro[3.3]heptane Scaffold as a Metabolic Shield: The rigid, sp³-rich nature of the spiro[3.3]heptane core can improve metabolic stability by blocking potential sites of metabolism ("soft spots") that are often present in more flexible or aromatic systems.[2]

  • gem-Difluorination as a Metabolic Blocker: The introduction of a gem-difluoro group is a well-established strategy to enhance metabolic stability. The strong C-F bond is highly resistant to enzymatic cleavage by CYPs. By replacing metabolically labile C-H bonds with C-F bonds, oxidative metabolism at that position can be effectively blocked.[8] Studies on functionalized gem-difluorinated cycloalkanes have shown that this modification either has no effect or slightly improves metabolic stability.[9]

Therefore, difluorinated spiro[3.3]heptane amines are expected to exhibit favorable metabolic stability profiles.

Illustrative Data: Metabolic Stability of a Non-Fluorinated Analog

The metabolic stability of a non-fluorinated spiro[3.3]heptane amine in human liver microsomes provides a useful comparison.

CompoundStructureIntrinsic Clearance (CLint) (µL/min/mg)Half-life (t1/2) (min)Reference
N-benzyl-1-azaspiro[3.3]heptane15114[4]
Experimental Protocol: In Vitro Microsomal Stability Assay

The in vitro microsomal stability assay is a standard method to assess a compound's susceptibility to Phase I metabolism.[10]

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), a NADPH-regenerating system (cofactor for CYP enzymes), and a buffer (e.g., phosphate buffer, pH 7.4).[11]

  • Initiation of Reaction: Add the test compound (typically from a DMSO stock) to the pre-warmed reaction mixture to initiate the metabolic reaction.[11]

  • Time-Point Sampling: Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.[10]

  • Quenching the Reaction: Immediately stop the metabolic reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate the microsomal proteins.[10]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.[11]

Experimental workflow for microsomal stability assay.

Conclusion: A Powerful Toolkit for Physicochemical Property Optimization

The strategic combination of a rigid spiro[3.3]heptane scaffold with gem-difluorination provides medicinal chemists with a powerful toolkit to fine-tune the physicochemical properties of amine-containing drug candidates. The predictable reduction in basicity, coupled with the potential for enhanced metabolic stability, makes this an attractive structural motif for overcoming common drug discovery challenges. While the impact on lipophilicity and aqueous solubility is more nuanced and context-dependent, the foundational understanding and robust experimental protocols outlined in this guide empower researchers to systematically evaluate and optimize these critical parameters. By embracing the three-dimensional and fluorinated chemical space, the scientific community is well-positioned to discover and develop innovative medicines with superior pharmacological profiles.

References

conformational analysis of 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride

Abstract

The spiro[3.3]heptane scaffold has emerged as a valuable motif in medicinal chemistry, serving as a conformationally restricted bioisostere for commonly used structures like cyclohexane and phenyl rings.[1][2] Its rigid, three-dimensional architecture provides a unique framework for positioning functional groups in precise spatial orientations, thereby enhancing interaction with biological targets. This guide provides an in-depth exploration of the conformational analysis of a key derivative, this compound. We will dissect the underlying principles governing its structure, from the inherent strain of the cyclobutane rings to the subtle yet powerful influence of gem-difluorination and the amine substituent. This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing both computational and experimental methodologies to elucidate the conformational landscape of this important building block.

The Spiro[3.3]heptane Scaffold: A Foundation of Controlled Rigidity

The utility of the spiro[3.3]heptane core stems from its unique blend of rigidity and three-dimensionality.[3] Unlike flexible acyclic chains or planar aromatic rings, this scaffold locks substituents into well-defined spatial vectors. To understand the conformation of any spiro[3.3]heptane derivative, one must first appreciate the foundational stereochemistry of its constituent cyclobutane rings.

The Puckered Nature of Cyclobutane

A planar cyclobutane ring would suffer from significant angle strain, with C-C-C bond angles of 90° instead of the ideal 109.5°, and severe torsional strain from eight fully eclipsed C-H bonds.[4][5] To alleviate this torsional strain, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation.[6][7][8] In this state, one carbon atom deviates from the plane of the other three, reducing the eclipsing interactions between adjacent hydrogens.[4]

This puckering is not static; the ring rapidly interconverts between equivalent puckered forms at room temperature, passing through a higher-energy planar transition state.[8] The energy barrier for this inversion is relatively low, but the puckered state is the dominant, lowest-energy conformation.[9][10]

// Invisible edge for layout p2 -> c4 [style=invis]; } caption="Figure 1: Planar vs. Puckered Conformation of Cyclobutane."

The Spiro[3.3]heptane System

In 6,6-Difluorospiro[3.3]heptan-2-amine, two cyclobutane rings are joined by a single quaternary carbon, the spiro center. Both rings adopt a puckered conformation. The puckering of these rings can be either in the same direction or in opposite directions, leading to different overall molecular shapes. X-ray diffraction studies of related spiro[3.3]heptane derivatives have confirmed that the cyclobutane rings are indeed puckered, with dihedral angles varying based on substitution.[11]

The Influence of Key Substituents

The conformational landscape of the parent spiro[3.3]heptane is further defined by its substituents. In the target molecule, the gem-difluoro and amine hydrochloride groups play critical roles.

The Gem-Difluoro Group (CF₂)

The introduction of a gem-difluoro group is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and acidity/basicity of nearby functional groups.[12][13] From a conformational standpoint, the CF₂ group exerts several effects:

  • Inductive Effect: The high electronegativity of fluorine atoms withdraws electron density, altering bond lengths and angles.

  • Steric Demand: While fluorine is relatively small, the C-F bond is longer than the C-H bond, and the CF₂ group has a distinct steric profile that influences the degree of ring puckering.

  • Dipole Moments: The strong C-F bond dipoles can engage in intramolecular electrostatic interactions, potentially stabilizing or destabilizing certain conformations.[14][15][16] Studies on other fluorinated cyclic systems have shown that such electrostatic interactions can lead to counter-intuitive conformational preferences.[17][18]

The Amine Hydrochloride Group (-NH₃⁺Cl⁻)

The substituent at the C2 position, an amine hydrochloride, is arguably the most significant determinant of the molecule's preferred conformation. In its protonated state, the -NH₃⁺ group is sterically demanding. It will strongly favor a position that minimizes steric clashes with the rest of the spirocyclic framework. On a puckered cyclobutane ring, substituents can occupy two distinct positions:

  • Pseudo-equatorial: Projecting outwards from the general plane of the ring, a less sterically hindered position.

  • Pseudo-axial: Projecting more vertically, leading to greater potential for steric interactions with other atoms on the ring.

It is overwhelmingly likely that the bulky -NH₃⁺ group will adopt a pseudo-equatorial orientation to minimize steric strain.

Methodologies for Conformational Elucidation

A robust conformational analysis relies on the synergy between computational modeling and experimental verification.

Computational Chemistry Workflow

Computational methods provide a powerful means to explore the potential energy surface of a molecule and identify low-energy, stable conformers.[19] A typical workflow involves a systematic or stochastic search to generate a wide range of possible conformations, followed by optimization and energy calculation.[20][21]

G start Initial 2D Structure of 6,6-Difluorospiro[3.3]heptan-2-amine HCl gen3d Generate Initial 3D Structure start->gen3d conf_search Conformational Search (e.g., Systematic or Stochastic Rotation of Torsion Angles) gen3d->conf_search geom_opt Geometry Optimization (e.g., DFT: M06-2X/6-31G*) conf_search->geom_opt energy_calc Single-Point Energy Calculation (Higher Level of Theory/Basis Set) geom_opt->energy_calc analysis Analyze Results: Relative Energies, Dihedral Angles, Boltzmann Population energy_calc->analysis end Predicted Low-Energy Conformational Ensemble analysis->end

Protocol: DFT-Based Conformational Analysis

  • Structure Generation: Begin with the 2D structure of this compound and convert it to an initial 3D model using molecular modeling software.

  • Conformational Search: Perform a systematic conformational search. For this molecule, the key degrees of freedom are the puckering of the two rings and the orientation of the amine group.

  • Geometry Optimization: Submit each identified conformer to full geometry optimization.

    • Causality: Density Functional Theory (DFT) is chosen for its balance of computational efficiency and accuracy. A functional like M06-2X is recommended as it is specifically parameterized to handle non-covalent interactions, which may be relevant due to the presence of fluorine and the ammonium group. A Pople-style basis set such as 6-31G* is a good starting point for geometry optimization.

  • Energy Calculation: Perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., aug-cc-pVTZ) to obtain more accurate relative energies.

  • Data Analysis:

    • Calculate the relative energies of all stable conformers.

    • Determine the Boltzmann population of each conformer at a given temperature (e.g., 298 K) to predict their relative abundance.

    • Analyze key geometric parameters (dihedral angles, bond lengths) to characterize the structure of the most stable conformers.

Hypothetical Computational Data

The primary conformational question is the orientation of the amine group. The table below presents hypothetical, yet chemically reasonable, results from a DFT calculation.

ConformerAmine OrientationRelative Energy (kcal/mol)Boltzmann Population (298 K)Key Dihedral Angle (H-C2-C1-C7)
A Pseudo-equatorial0.00>99%~135°
B Pseudo-axial+3.5<1%~15°

These hypothetical results strongly suggest that the conformer with the pseudo-equatorial amine group is overwhelmingly favored due to the avoidance of steric hindrance.

Experimental Verification by NMR Spectroscopy

NMR spectroscopy is the premier experimental technique for determining molecular conformation in solution.[22] By analyzing coupling constants and through-space interactions, the predictions from computational models can be rigorously tested.

G sample Prepare Sample in Deuterated Solvent (e.g., D₂O, DMSO-d₆) acquire Acquire NMR Spectra sample->acquire spectra 1D Spectra ¹H, ¹³C, ¹⁹F 2D Spectra COSY, HSQC, HMBC, NOESY acquire->spectra assign Assign Resonances spectra->assign analyze Analyze Key Parameters assign->analyze params Coupling Constants (³JHH) Nuclear Overhauser Effects (NOEs) analyze->params correlate Correlate with Karplus Equation and Computational Models params->correlate structure Elucidate Dominant Solution-State Conformation correlate->structure

Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve the this compound salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent can influence conformation, so this should be noted.[23]

  • Data Acquisition: Acquire a suite of high-resolution NMR spectra:

    • 1D: ¹H, ¹³C, and ¹⁹F NMR.

    • 2D: COSY (to establish proton-proton connectivity), HSQC (to link protons to their attached carbons), and crucially, NOESY or ROESY.

  • Spectral Assignment: Use the combination of 1D and 2D spectra to unambiguously assign all proton and carbon signals in the molecule.

  • Conformational Analysis:

    • Coupling Constants (³JHH): Measure the vicinal coupling constants for the proton at C2 (the methine proton). The magnitude of ³JHH is related to the dihedral angle between the coupled protons via the Karplus relationship. A large coupling constant typically indicates an anti-periplanar arrangement (~180°), while smaller values suggest a gauche relationship (~60°).

    • Nuclear Overhauser Effect (NOE): A NOESY or ROESY spectrum provides direct evidence of through-space proximity (typically < 5 Å). For the predicted lowest-energy conformer (pseudo-equatorial amine), specific NOE correlations would be expected between the C2 proton and other protons on the spirocyclic core. The absence of NOEs expected for the pseudo-axial conformer provides strong refuting evidence.

    • Self-Validation: The power of this approach lies in its self-validating nature. The computationally predicted lowest-energy structure must be consistent with all observed NMR data, particularly the key ³JHH coupling constants and the pattern of NOE cross-peaks. Any significant discrepancy would require a re-evaluation of the computational model.

Integrated Analysis and Conclusion

By integrating computational predictions with experimental NMR data, a comprehensive and reliable model of the dominant conformation of this compound can be constructed.

The analysis points to a structure defined by two puckered cyclobutane rings. The sterically demanding -NH₃⁺ group at the C2 position decisively occupies a pseudo-equatorial position to minimize unfavorable steric interactions. This preference is expected to be strong, resulting in a conformational equilibrium that heavily favors a single dominant conformer at room temperature. The gem-difluoro group at C6 influences the local geometry and electronic properties but does not override the powerful steric effect of the amine substituent.

Understanding this distinct and stable conformational preference is paramount for drug development professionals. It allows for the rational design of molecules where the spiro[3.3]heptane scaffold is used to project the amine functionality—and any subsequent modifications—into a specific and predictable region of three-dimensional space, facilitating optimal interactions with the intended biological target. This guide provides the theoretical framework and practical methodologies required to confidently elucidate and leverage the unique structural properties of this valuable chemical building block.

References

A Theoretical Investigation into the Stability of 6,6-Difluorospiro[3.3]heptan-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[3.3]heptane scaffold has emerged as a valuable motif in medicinal chemistry, prized for its three-dimensional structure and its role as a saturated bioisostere for benzene.[1][2] The introduction of fluorine atoms can profoundly influence a molecule's physicochemical properties, including metabolic stability and basicity.[3][4] This guide provides a comprehensive theoretical framework for assessing the stability of 6,6-Difluorospiro[3.3]heptan-2-amine, a molecule combining these key features. In the absence of direct experimental or computational studies on this specific compound, we present a detailed, field-proven protocol for its theoretical analysis. This document will delve into the critical aspects of its conformational landscape, the inherent ring strain of the spirocyclic system, and the electronic impact of gem-difluorination on the amine functionality. The methodologies outlined herein are designed to provide a robust understanding of the molecule's stability, guiding its potential applications in drug discovery and development.

Introduction: The Convergence of Spirocycles and Fluorine in Modern Drug Design

The quest for novel chemical entities with enhanced pharmacological profiles has led to an increased interest in sp³-rich scaffolds that can explore a wider chemical space. Spiro[3.3]heptane, with its rigid and well-defined three-dimensional geometry, has been successfully employed as a bioisosteric replacement for aromatic rings, often leading to improved solubility and metabolic stability.[5][6]

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry. The unique properties of fluorine, such as its high electronegativity and small size, can significantly alter a molecule's conformation, pKa, and metabolic fate.[7][8] Specifically, the gem-difluoro group (CF₂) is a known bioisostere for a carbonyl group and can impart increased stability to adjacent functionalities.[9]

The subject of this guide, 6,6-Difluorospiro[3.3]heptan-2-amine, represents a confluence of these two important structural motifs. Its hydrochloride salt is a known reactant in the synthesis of other fluorinated spiro[3.3]heptane building blocks.[10] A thorough understanding of its intrinsic stability is paramount for its effective utilization and for the design of next-generation therapeutics. This guide will provide the theoretical underpinnings for such an analysis, focusing on the interplay between conformational preferences, ring strain, and electronic effects.

Theoretical Framework for Stability Assessment

The stability of a molecule like 6,6-Difluorospiro[3.3]heptan-2-amine is not a singular property but rather a composite of several contributing factors. A comprehensive theoretical study must therefore address its conformational energetics, the strain inherent to its bicyclic structure, and the electronic influence of its substituents.

Conformational Landscape Analysis

The spiro[3.3]heptane core is not planar and can adopt puckered conformations to alleviate ring strain.[11] The presence of substituents further complicates this landscape. A thorough conformational analysis is the first step in understanding the molecule's preferred three-dimensional structure and, by extension, its stability.

The primary goal is to identify the global minimum energy conformation and the relative energies of other low-lying conformers. This is crucial as the bioactive conformation may not necessarily be the absolute lowest in energy.

Experimental Protocol: Conformational Search and Analysis

  • Initial Structure Generation: Construct the 3D structure of 6,6-Difluorospiro[3.3]heptan-2-amine using a molecular builder.

  • Conformational Search: Employ a robust conformational search algorithm (e.g., Monte Carlo, low-mode dynamics) to explore the potential energy surface. This will generate a diverse set of initial conformers.

  • Geometry Optimization and Energy Minimization: Each generated conformer should be subjected to geometry optimization using a suitable level of theory. A common and effective approach is to use a density functional theory (DFT) method, such as B3LYP, with a moderate basis set like 6-31G(d).

  • Frequency Calculations: Perform frequency calculations on all optimized geometries to confirm that they are true minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p) or a composite method like CBS-QB3).

  • Data Analysis: Analyze the resulting conformers, paying close attention to the puckering of the cyclobutane rings and the orientation of the amine group (axial vs. equatorial-like).

Ring Strain Energy Calculation

Spirocyclic systems, particularly those containing small rings like cyclobutane, inherently possess ring strain due to deviations from ideal bond angles and torsional strain from eclipsed conformations.[12] Quantifying this strain is essential for understanding the molecule's thermodynamic stability.

A common and reliable method for calculating strain energy is through the use of isodesmic or homodesmotic reactions.[13] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.

Experimental Protocol: Strain Energy Calculation via Homodesmotic Reaction

  • Define a Homodesmotic Reaction: Construct a balanced hypothetical reaction where the spirocyclic molecule is broken down into smaller, strain-free acyclic molecules. For 6,6-Difluorospiro[3.3]heptan-2-amine, a suitable reaction would be:

    6,6-Difluorospiro[3.3]heptan-2-amine + 5 CH₄ + 2 CH₃F + NH₃ → 2 (CH₃)₂CH₂ + (CH₃)₂CF₂ + CH₃CH₂NH₂

  • Computational Level: Optimize the geometry and calculate the electronic energy of all molecules in the reaction at a consistent and high level of theory (e.g., MP2/6-311+G(2d,p)//MP2/6-31G(d) or a DFT method like M06-2X/6-311+G(d,p)).[14]

  • Calculate Reaction Enthalpy: The strain energy is the negative of the calculated enthalpy of this reaction.

    Strain Energy = - [ΣE(products) - ΣE(reactants)]

  • Interpretation: A positive strain energy indicates the amount of destabilization due to the cyclic nature of the molecule.

Electronic Effects of Gem-Difluorination

The two fluorine atoms at the C6 position are expected to have a profound impact on the stability and reactivity of the molecule. The strong electron-withdrawing nature of fluorine will influence the electron density distribution throughout the molecule.[15]

Key properties to investigate include:

  • Basicity of the Amine: The pKa of the amine is a critical parameter for drug development. The electron-withdrawing CF₂ group is expected to decrease the basicity of the amine at C2.[4] This can be theoretically estimated by calculating the proton affinity.

  • Bond Strengths: The C-F and C-N bonds are of particular interest. Natural Bond Orbital (NBO) analysis can provide insights into bond orders and hybridization, which correlate with bond strength.

  • Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface can reveal regions of positive and negative potential, indicating sites susceptible to nucleophilic or electrophilic attack.

Experimental Protocol: Analysis of Electronic Properties

  • Proton Affinity Calculation:

    • Optimize the structures of both the neutral 6,6-Difluorospiro[3.3]heptan-2-amine and its protonated form (at the nitrogen atom).

    • Calculate the proton affinity (PA) as the negative of the enthalpy change for the reaction: Molecule + H⁺ → Molecule-H⁺.

    • Compare this value to the calculated PA of a non-fluorinated analogue to quantify the effect of the CF₂ group.

  • Natural Bond Orbital (NBO) Analysis:

    • Perform an NBO analysis on the optimized structure of the global minimum conformer.

    • Examine the bond orders, hybridization of the atoms, and any significant hyperconjugative interactions. This can reveal electronic delocalization that may contribute to stability.

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Generate the MEP surface for the global minimum conformer.

    • Visualize the surface to identify the most electron-rich (negative potential, likely the nitrogen lone pair) and electron-poor regions.

Integrated Workflow and Data Visualization

A cohesive understanding of the stability of 6,6-Difluorospiro[3.3]heptan-2-amine requires an integrated approach. The following workflow diagram illustrates the interconnectedness of the theoretical analyses described.

G cluster_0 Computational Setup cluster_1 Conformational Analysis cluster_2 Thermodynamic Stability cluster_3 Electronic Properties Initial Structure Initial Structure Conformational Search Conformational Search Initial Structure->Conformational Search Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Energy Refinement Energy Refinement Frequency Calculation->Energy Refinement Global Minimum Global Minimum Energy Refinement->Global Minimum Homodesmotic Reaction Homodesmotic Reaction Global Minimum->Homodesmotic Reaction NBO Analysis NBO Analysis Global Minimum->NBO Analysis MEP Mapping MEP Mapping Global Minimum->MEP Mapping Proton Affinity Proton Affinity Global Minimum->Proton Affinity Strain Energy Strain Energy Homodesmotic Reaction->Strain Energy Electronic Stability Electronic Stability NBO Analysis->Electronic Stability MEP Mapping->Electronic Stability Proton Affinity->Electronic Stability

References

Spiro[3.3]heptane Derivatives in Drug Discovery: A Technical Guide to Escaping Flatland

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The relentless pursuit of novel chemical matter with improved pharmacological profiles has led medicinal chemists to explore beyond the traditional, planar aromatic scaffolds that dominate many drug portfolios. The concept of "escaping flatland" by increasing the three-dimensionality (3D) and sp³ character of drug candidates is a proven strategy for enhancing properties such as solubility, metabolic stability, and target selectivity. Within this paradigm, the spiro[3.3]heptane motif has emerged as a uniquely powerful and versatile building block. This rigid, strained spirocyclic system serves as an exceptional bioisosteric replacement for phenyl rings and other common cyclic moieties, offering a predictable 3D architecture that can unlock previously inaccessible chemical space. This guide provides a comprehensive technical overview of the spiro[3.3]heptane scaffold, from its fundamental principles as a bioisostere to its practical application in drug design, supported by synthetic protocols and validated case studies.

The Spiro[3.3]heptane Scaffold: A Bioisosteric Marvel

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The strategic replacement of a problematic chemical group with a suitable bioisostere is a cornerstone of lead optimization. For decades, the phenyl ring has been a ubiquitous component in drug design, but its planarity and potential for metabolic liabilities often present significant challenges.

A Non-Collinear Bioisostere for the Phenyl Ring

The spiro[3.3]heptane core has been successfully validated as a saturated bioisostere for mono-, meta-, and para-substituted phenyl rings. Unlike other popular phenyl ring bioisosteres such as bicyclo[1.1.1]pentane or cubane, which maintain the collinearity of exit vectors (the bonds connecting to the rest of the molecule), the spiro[3.3]heptane scaffold enforces a distinct, non-collinear and non-planar arrangement. This unique geometry allows it to mimic the spatial orientation of substituents on a phenyl ring while introducing a rigid, sp³-rich core.

This structural difference is not a limitation but a key advantage. Biological experiments have confirmed that this non-collinear arrangement can effectively replicate the biological activity of the parent phenyl-containing drugs, creating new, patent-free analogues with potentially superior properties.

cluster_phenyl para-Substituted Phenyl Ring cluster_sph 2,6-Disubstituted Spiro[3.3]heptane P1 R1 Phenyl Benzene (Planar, Collinear Vectors) P1->Phenyl Exit Vector 1 P2 R2 Phenyl->P2 Exit Vector 2 S1 R1 SPH Spiro[3.3]heptane (3D, Non-Collinear Vectors) S1->SPH Exit Vector 1 S2 R2 SPH->S2 Exit Vector 2

Figure 1: Geometric Comparison of Exit Vectors.
Structural Parameter Comparison

The efficacy of a bioisostere is grounded in its ability to replicate key geometric parameters of the moiety it replaces. While spiro[3.3]heptane's vectors are not collinear, its overall dimensions allow it to effectively span the same space as a phenyl ring.

| Scaffold | Distance (d) between exit vectors (Å) | Angle (φ1, φ2) between vector and C-C axis | Planarity (|θ|) | | :--- | :---: | :---: | :---: | | para-Phenyl Ring | ~4.6 | ~0.6-2.2° | ~0° | | Bicyclo[1.1.1]pentane | ~5.6 | ~0° | ~0° | | Spiro[3.3]heptane | ~5.8 | ~22.8-29.7° | ~129-130° |

Table 1: Comparison of geometric parameters for the para-substituted phenyl ring and its saturated bioisosteres. Data compiled from reference.

Impact on Physicochemical and ADME Properties

The replacement of a planar, aromatic ring with a saturated, 3D scaffold has profound and often beneficial effects on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The spiro[3.3]heptane core generally improves key drug-like properties.

  • Lipophilicity: A primary advantage is the reduction in lipophilicity. Replacing a phenyl ring with spiro[3.3]heptane can significantly lower the calculated logP (clogP) and the experimental logD, which can lead to improved solubility and a better overall ADME profile.

  • Solubility: The increase in sp³ character and the disruption of planarity often lead to enhanced aqueous solubility, a critical factor for oral bioavailability.

  • Metabolic Stability: Aromatic rings are often sites of oxidative metabolism by cytochrome P450 enzymes. The saturated spiro[3.3]heptane core is generally more resistant to such metabolism, potentially increasing the half-life of a drug.

Drug / AnalogParent ScaffoldclogPExperimental Solubility (PBS, pH 7.4)
Sonidegib meta-Phenyl6.8~1 µM
trans-76 (SPH Analog) Spiro[3.3]heptane6.0~1 µM
cis-76 (SPH Analog) Spiro[3.3]heptane6.0~1 µM

Table 2: Physicochemical property changes upon replacing the meta-substituted phenyl ring in the anticancer drug Sonidegib with a spiro[3.3]heptane core. The replacement decreased calculated lipophilicity while maintaining solubility.

Synthetic Strategies and Key Building Blocks

The utility of any chemical scaffold in drug discovery is contingent upon its synthetic accessibility. Fortunately, robust and scalable synthetic routes to a wide variety of functionalized spiro[3.3]heptane derivatives have been developed.

Overview of Synthetic Routes

Several strategies exist for constructing the spiro[3.3]heptane core. Common approaches include:

  • Double alkylation of active methylene compounds, such as malonate esters, with 1,1-bis(bromomethyl)cyclobutane.

  • [2+2] Cycloadditions involving keteneiminium salts and alkenes to form cyclobutanones, which serve as key intermediates.

  • Strain-relocating semipinacol rearrangements of 1-bicyclobutylcyclopropanol intermediates to directly afford spiro[3.3]heptan-1-ones.

These core structures can then be elaborated through standard functional group interconversions to yield a diverse toolkit of building blocks for medicinal chemists, including carboxylic acids, amines, alcohols, and boronic acids.

cluster_fgis Functional Group Interconversions start Commercially Available Cyclobutanone step1 [2+2] Cycloaddition with Keteneiminium Salt start->step1 intermediate Spiro[3.3]heptanone Intermediate step1->intermediate wolff_kishner Wolff-Kishner Reduction intermediate->wolff_kishner lithiation Lithiation / Borylation wolff_kishner->lithiation curtius Curtius Reaction amine Amine curtius->amine oxidation Oxidation phenol Phenol oxidation->phenol acid Carboxylic Acid lithiation->acid + CO2 boronic_acid Boronic Acid lithiation->boronic_acid + B(OMe)3 acid->curtius boronic_acid->oxidation

Figure 2: Generalized workflow for the synthesis of spiro[3.3]heptane building blocks.
Experimental Protocol: Synthesis of a Bifunctional Spiro[3.3]heptane Building Block

The following protocol is a representative example for the synthesis of mono- and bi-functional spiro[3.3]heptanes, adapted from methodologies reported in the literature. This illustrates the conversion of a ketone intermediate into versatile carboxylic acid and boronic acid derivatives.

Step 1: Wolff-Kishner Reduction of Spiro[3.3]heptanone Intermediate

  • To a solution of the spiro[3.3]heptanone (1.0 equiv) in diethylene glycol, add hydrazine hydrate (10 equiv) and potassium hydroxide (5 equiv).

  • Heat the reaction mixture to 180-200 °C, allowing water and excess hydrazine to distill off.

  • Maintain the temperature for 4-6 hours until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the mixture, dilute with water, and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the reduced spiro[3.3]heptane.

Step 2: Bromination (if starting from a non-brominated precursor) Note: Many syntheses start with precursors that already contain a handle like a bromine atom. If not, a standard radical bromination can be performed.

Step 3: Lithiation and Functionalization

  • Dissolve the brominated spiro[3.3]heptane (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

  • Add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • For Carboxylic Acid: Bubble dry carbon dioxide gas through the solution for 1-2 hours.

  • For Boronic Acid: Add trimethyl borate (1.2 equiv) dropwise and allow the mixture to slowly warm to room temperature overnight.

  • Quench the reaction by adding saturated aqueous ammonium chloride (for the acid) or 1M HCl (for the boronic acid).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting carboxylic acid or boronic acid by column chromatography or recrystallization.

Case Studies: Validating the Scaffold in Drug Candidates

The true test of a bioisosteric replacement is its performance in established biological systems. The spiro[3.3]heptane scaffold has been successfully incorporated into known drugs, replacing the central phenyl ring and retaining, or even improving, biological activity.

Parent DrugTherapeutic AreaPhenyl Ring TypeSpiro[3.3]heptane AnalogBiological Activity Outcome
Vorinostat Oncology (HDAC Inhibitor)Mono-substitutedSaturated analog createdSimilar cytotoxic and cytostatic activities in human cancer cells.
Sonidegib Oncology (Hedgehog Inhibitor)Meta-substitutedSaturated analogs createdRetained high potency in biological assays.
Benzocaine AnestheticPara-substitutedSaturated analog createdShowed significant anesthetic activity, very similar to Benzocaine.

Table 3: Summary of case studies where a phenyl ring was replaced by a spiro[3.3]heptane scaffold.

Vorinostat Analog

In the histone deacetylase (HDAC) inhibitor Vorinostat, the terminal phenyl ring was replaced with a spiro[3.3]heptane moiety. The resulting saturated analogs demonstrated comparable cytotoxic and cytostatic effects on human cancer cell lines, validating

Methodological & Application

Introduction: The Rising Value of Spirocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced physicochemical and pharmacological properties is paramount. Spirocycles, carbocyclic structures joined at a single carbon atom, have emerged as a critical structural motif.[1] Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to improved interactions with biological targets compared to traditional flat aromatic scaffolds.[1][2]

The introduction of fluorine atoms into these spirocyclic systems further enhances their utility. The gem-difluoro group (CF2) is a lipophilic bioisostere for a carbonyl or ether oxygen, capable of modulating properties such as metabolic stability, membrane permeability, and binding affinity.[3] This is exemplified by the FDA-approved drug Ivosidenib, which features a gem-difluorocyclobutane moiety crucial for its metabolic stability.[4]

This compound is a valuable building block that combines the conformational rigidity of the spiro[3.3]heptane core with the beneficial effects of gem-difluorination.[3] This guide provides a detailed, scalable, and field-tested protocol for its synthesis, designed for researchers in drug development and process chemistry.

Synthetic Strategy: A Convergent Approach for Scalability

While earlier synthetic routes to this scaffold existed, they were often lengthy and suffered from poor scalability.[3] The most robust and scalable method reported to date is a convergent synthesis strategy. This approach relies on the construction of a key difluorinated intermediate, which is then used to build the second ring of the spirocyclic system. This methodology has been successfully applied to produce the target compound and its derivatives on a multigram scale (up to 0.47 kg).[3][5]

The core of this strategy involves a double alkylation of a malonic ester with the key precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, to form the spiro[3.3]heptane core. Subsequent functional group manipulations, including saponification, decarboxylation, amidation, and reduction, lead to the desired primary amine, which is then isolated as its hydrochloride salt.

Scalable_Synthesis_Workflow A Diethyl Malonate C Diethyl 6,6-difluorospiro[3.3]heptane- 2,2-dicarboxylate A->C NaH, DMF B 1,1-bis(bromomethyl)- 3,3-difluorocyclobutane B->C D 6,6-Difluorospiro[3.3]heptane- 2,2-dicarboxylic acid C->D NaOH, H2O/MeOH Then HCl E 6,6-Difluorospiro[3.3]heptane- 2-carboxylic acid D->E Pyridine, reflux F 6,6-Difluorospiro[3.3]heptane- 2-carboxamide E->F 1. (COCl)2, DMF 2. Gaseous NH3 G 6,6-Difluorospiro[3.3]heptan-2-amine F->G LiAlH4, THF H 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride G->H Ethanolic HCl

Caption: Convergent synthesis workflow for the target compound.

Detailed Experimental Protocols

This section provides a step-by-step protocol for the multigram synthesis of this compound, adapted from established literature procedures.[3]

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a fire-resistant lab coat, and appropriate gloves, must be worn at all times.[6][7]

  • Reagents such as oxalyl chloride and lithium aluminum hydride (LiAlH₄) are highly reactive and hazardous. Handle with extreme caution under an inert atmosphere (N₂ or Ar) and have appropriate quenching procedures and spill kits readily available.[6]

  • Consult the Safety Data Sheet (SDS) for each reagent before use.[8]

Step 1: Synthesis of Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate

  • Reagents & Materials:

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • N,N-Dimethylformamide (DMF), anhydrous

    • Diethyl malonate

    • 1,1-bis(bromomethyl)-3,3-difluorocyclobutane

    • Diethyl ether (Et₂O)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure: a. To a stirred suspension of NaH (60% dispersion, 204 g, 5.10 mol) in anhydrous DMF (1 L) under a nitrogen atmosphere, add diethyl malonate (816 g, 5.10 mol) dropwise, maintaining the temperature below 30°C. b. Stir the resulting mixture for 1 hour at room temperature. c. Add a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (472 g, 1.71 mol) in DMF (1 L) dropwise to the reaction mixture. d. Heat the mixture to 100°C and stir for 12 hours. e. Cool the reaction to room temperature and pour it into a mixture of ice water (5 L) and Et₂O (2 L). f. Separate the layers and extract the aqueous phase with Et₂O (3 x 1 L). g. Combine the organic layers, wash with saturated aq. NH₄Cl (2 x 1 L) and brine (1 L), then dry over Na₂SO₄. h. Concentrate the solution under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid (12)

  • Reagents & Materials:

    • Crude Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate (from Step 1)

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH)

    • Water (H₂O)

    • tert-Butyl methyl ether (t-BuOMe)

    • 10 M aqueous Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

  • Procedure: a. Dissolve the crude product from Step 1 (theoretical 472 g, 1.71 mol) in MeOH (1 L). b. Add this solution to a stirred solution of NaOH (272 g, 6.80 mol) in water (1 L). c. Stir the reaction mixture at room temperature for 12 hours. d. Remove MeOH under reduced pressure. e. Wash the aqueous layer with t-BuOMe (500 mL). f. Acidify the aqueous layer to pH 3 with 10 M aq. HCl and extract with EtOAc (3 x 800 mL). g. Dry the combined organic layers over Na₂SO₄ and evaporate under reduced pressure to yield the dicarboxylic acid as colorless crystals.[3]

Step 3: Synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid (13)

  • Reagents & Materials:

    • 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid (12)

    • Pyridine

  • Procedure: a. Dissolve the dicarboxylic acid (12) (350 g, 1.59 mol) in pyridine (2 L). b. Reflux the resulting solution for 12 hours. c. Evaporate the pyridine under reduced pressure. d. Dilute the residue with water (1.5 L), acidify to pH 3 with 10 M aq. HCl, and extract with EtOAc (3 x 600 mL). e. Dry the combined organic layers over Na₂SO₄ and evaporate to yield the monocarboxylic acid as yellowish crystals.[3]

Step 4: Synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxamide (14)

  • Reagents & Materials:

    • 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid (13)

    • Dichloromethane (CH₂Cl₂)

    • Oxalyl chloride

    • DMF (catalytic)

    • Tetrahydrofuran (THF), anhydrous

    • Ammonia (NH₃), gaseous

  • Procedure: a. Dissolve the carboxylic acid (13) (42.0 g, 0.24 mol) in CH₂Cl₂ (500 mL). b. Add DMF (1 mL) followed by oxalyl chloride (46.0 g, 0.36 mol). c. Stir the mixture until gas evolution ceases (approx. 2 hours). d. Evaporate the solvent under reduced pressure. e. Dissolve the residue in anhydrous THF (500 mL) and cool to 0°C. f. Bubble gaseous NH₃ through the stirred solution until the pH reaches 8–9. g. Filter off the precipitate (ammonium chloride) and evaporate the filtrate under reduced pressure to yield the amide as white crystals.[3]

Step 5: Synthesis of 6,6-Difluorospiro[3.3]heptan-2-amine (15)

  • Reagents & Materials:

    • 6,6-Difluorospiro[3.3]heptane-2-carboxamide (14)

    • Lithium aluminum hydride (LiAlH₄)

    • THF, anhydrous

  • Procedure: a. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. b. Add LiAlH₄ to anhydrous THF in a suitable reaction vessel equipped with a reflux condenser. c. Add a solution of the amide (14) in anhydrous THF dropwise to the LiAlH₄ suspension. d. Once the addition is complete, reflux the mixture for 4-6 hours. e. Cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water, followed by 15% aq. NaOH, and then more water (Fieser workup). f. Stir the resulting slurry for 1 hour, then filter through a pad of Celite®. g. Wash the filter cake thoroughly with THF. h. Concentrate the filtrate under reduced pressure to yield the crude amine.

Step 6: Formation of this compound

  • Reagents & Materials:

    • Crude 6,6-Difluorospiro[3.3]heptan-2-amine (15)

    • 2 M Ethanolic HCl

    • Diethyl ether (Et₂O)

  • Procedure: a. Dissolve the crude amine (15) in 2 M ethanolic HCl. b. Stir the resulting solution at room temperature overnight. c. Evaporate the solution to dryness under reduced pressure. d. Triturate the residue with Et₂O, and filter the resulting solid. e. Dry the solid under vacuum to yield the final product as a white powder.[3]

Quantitative Data Summary

StepProductStarting MaterialScale (Starting Material)YieldPurityReference
26,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid (12)Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate1.71 mol~93% (over 2 steps)Crystalline solid[3]
36,6-Difluorospiro[3.3]heptane-2-carboxylic acid (13)Compound 12 1.59 mol (350 g)93%Crystalline solid[3]
46,6-Difluorospiro[3.3]heptane-2-carboxamide (14)Compound 13 0.24 mol (42.0 g)HighCrystalline solid[3]
5/6This compoundCompound 14 ~0.2 mol (36 g)79% (for reduction step)>95% (as HCl salt)[3]

Mechanism & Field-Proven Insights

Causality Behind Experimental Choices:

  • Malonic Ester Cyclization: The use of sodium hydride, a strong, non-nucleophilic base, is critical for the quantitative deprotonation of diethyl malonate. DMF is an ideal polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the resulting enolate for the double Sₙ2 reaction with the dibromide precursor. This one-pot, two-step sequence is highly efficient for forming the second cyclobutane ring.

  • Krapcho Decarboxylation: The decarboxylation of the malonic acid derivative (12) is effectively carried out in refluxing pyridine. Pyridine acts as a high-boiling solvent and a base. The mechanism likely involves the formation of a zwitterionic intermediate, which facilitates the loss of CO₂ to yield the monocarboxylic acid (13). This avoids the harsh, high-temperature conditions often required for thermal decarboxylation.

  • Amide Reduction with LiAlH₄: While other reducing agents exist, LiAlH₄ is exceptionally effective for the complete reduction of amides to primary amines. The reaction proceeds via the formation of a stable aluminate complex, which is then hydrolyzed during the workup to release the amine. The Fieser workup protocol is a well-established and safe method for quenching excess LiAlH₄ and precipitating aluminum salts, simplifying the purification.[3]

Troubleshooting & Scalability Insights:

  • Exotherm Control: The initial deprotonation of diethyl malonate with NaH is highly exothermic. On a large scale, careful control of the addition rate and efficient cooling are essential to prevent a runaway reaction.

  • Purification of the Amine: Primary amines can be challenging to purify via standard silica gel chromatography due to their basicity, which can cause streaking.[9] Conversion to the hydrochloride salt is a robust purification strategy. The salt is typically a stable, crystalline solid that can be easily isolated by filtration and washed, effectively removing non-basic impurities.[9] The free base can be regenerated if needed by treatment with a base like NaOH or NaHCO₃ followed by extraction.

Alternative (Less Scalable) Synthetic Route

For context, it is valuable to understand prior approaches. An earlier, linear synthesis was developed which suffered from being a seven-step sequence with poor overall scalability.[3]

Linear_Synthesis_Workflow A Methyl 6-oxospiro[3.3]heptane- 2-carboxylate B Deoxofluorination A->B C Methyl 6,6-difluorospiro[3.3]heptane- 2-carboxylate B->C D Multi-step Functional Group Interconversion C->D E 6,6-Difluorospiro[3.3]heptan- 2-amine D->E F Target HCl Salt E->F

Caption: A less efficient, linear synthesis route.

This route highlights the significant advantages of the convergent strategy in terms of step economy and overall yield, making it the preferred method for producing this building block on a preparative scale.

References

Application Note: Synthetic Protocols for the Derivatization of 6,6-Difluorospiro[3.3]heptan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6,6-difluorospiro[3.3]heptane motif has emerged as a valuable scaffold in modern medicinal chemistry, serving as a conformationally restricted bioisostere for gem-difluorocycloalkanes.[1][2][3] Its incorporation into drug candidates can significantly modulate key physicochemical properties such as metabolic stability, pKa, and membrane permeability, owing to the unique electronic effects of fluorine.[4][5][6] 6,6-Difluorospiro[3.3]heptan-2-amine is a critical building block that provides a direct entry point for introducing this desirable scaffold. This guide offers detailed, field-proven protocols for the derivatization of this primary amine via three common and highly robust transformations: acylation, sulfonylation, and reductive amination. The methodologies are designed to be broadly applicable for researchers in drug discovery and chemical biology, providing a reliable foundation for library synthesis and lead optimization.

Introduction and Strategic Considerations

The spiro[3.3]heptane framework imposes a rigid, three-dimensional geometry that is increasingly sought after in drug design to explore novel chemical space and optimize ligand-receptor interactions. The addition of a gem-difluoro group to this scaffold further enhances its utility by introducing a polar C-F bond without the liability of a hydrogen bond donor, thereby influencing molecular conformation and electronic properties.[5]

6,6-Difluorospiro[3.3]heptan-2-amine, typically supplied as a hydrochloride salt to improve shelf-life and handling, is the key starting material for these explorations.[7] The primary amine serves as a versatile nucleophilic handle. Prior to reaction, the free amine must be liberated from its salt form. This is typically achieved in situ through the addition of a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). The choice of base and solvent is critical and depends on the specific reaction, as detailed in the protocols below.

Protocol I: Acylation for Amide Synthesis

Amide bond formation is arguably the most fundamental and frequently used reaction in medicinal chemistry.[4] This section details two reliable methods for coupling 6,6-difluorospiro[3.3]heptan-2-amine with carboxylic acids or their activated derivatives.

Method A: Acylation using Acyl Chlorides

This is a direct and often high-yielding method suitable for commercially available or readily prepared acyl chlorides.

Experimental Protocol:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride (1.0 eq).

  • Suspend the salt in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Add triethylamine (Et₃N, 2.2 eq) to the suspension and stir for 10 minutes at room temperature to ensure complete formation of the free amine.

  • Cool the reaction mixture to 0 °C using an ice-water bath. This step is crucial to moderate the exothermic reaction and prevent side product formation.

  • Dissolve the desired acyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Causality and Insights: The use of two equivalents of base is standard practice; one equivalent neutralizes the starting material's HCl salt, and the second scavenges the HCl generated during the reaction with the acyl chloride. Cooling to 0 °C is essential as the reaction is highly exothermic and can lead to degradation if uncontrolled.

Method B: Acylation using Carboxylic Acids and Coupling Reagents

This method is more versatile as it allows for the use of a wide array of carboxylic acids directly, avoiding the need to synthesize acyl chlorides.

Experimental Protocol:

  • In a round-bottom flask, combine the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M). Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the activated mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash extensively with water (3x) followed by brine to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue via flash column chromatography.

Causality and Insights: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that converts the carboxylic acid into an activated ester, which is then readily attacked by the amine. DIPEA is used as the base due to its steric hindrance, which prevents it from competing as a nucleophile.

Table 1: Representative Acylation Reactions

ReagentMethodBaseSolventTypical Yield
Benzoyl chlorideAEt₃NDCM>90%
Acetyl chlorideAEt₃NDCM>95%
4-Methoxybenzoic acidBDIPEADMF85-95%
Isobutyric acidBDIPEADMF80-90%

Diagram 1: Acylation Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_end Outcome Amine_HCl 6,6-Difluorospiro[3.3]heptan-2-amine HCl Free_Base In situ Free Base Formation (e.g., Et3N, DIPEA) Amine_HCl->Free_Base Acid_Source Acyl Chloride or Carboxylic Acid Activation Activation/Coupling (Method A or B) Acid_Source->Activation Free_Base->Activation Workup Aqueous Workup & Extraction Activation->Workup Purification Column Chromatography Workup->Purification Product N-Acylated Product Purification->Product

Caption: General workflow for N-acylation reactions.

Protocol II: Sulfonylation for Sulfonamide Synthesis

Sulfonamides are a privileged scaffold in medicinal chemistry, present in numerous antibacterial, diuretic, and hypoglycemic agents.[8][9] Their synthesis from primary amines and sulfonyl chlorides is a robust and reliable transformation.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.2 M) in a round-bottom flask under an inert atmosphere. Stir for 10 minutes.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 6-16 hours. Monitor by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into ice-cold 2 M HCl (aq) to neutralize the pyridine.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude solid, often by recrystallization or flash column chromatography, to obtain the pure sulfonamide.

Causality and Insights: Pyridine serves as both the solvent and the base, neutralizing the starting material and the HCl byproduct. The acidic workup is critical for removing the high-boiling point pyridine from the product. This method is generally very clean. While more advanced C-H sulfonylation methods exist, direct N-sulfonylation remains the most straightforward approach for primary amines.[10]

Table 2: Representative Sulfonylation Reactions

ReagentBase/SolventTypical Yield
p-Toluenesulfonyl chloridePyridine>90%
Methanesulfonyl chloridePyridine>95%
4-Fluorobenzenesulfonyl chloridePyridine85-95%

Diagram 2: Sulfonylation Workflow

G Amine_HCl Amine HCl Salt Pyridine Pyridine (Solvent/Base) 0 °C to RT Amine_HCl->Pyridine Sulfonyl_Cl Sulfonyl Chloride Sulfonyl_Cl->Pyridine Reaction Sulfonamide Formation Pyridine->Reaction Workup Acidic Workup (2M HCl) & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product N-Sulfonylated Product Purification->Product

Caption: Step-wise process for N-sulfonylation.

Protocol III: Reductive Amination

Reductive amination is a superior method for synthesizing secondary and tertiary amines, offering high control and avoiding the over-alkylation issues common with direct alkylation.[11][12] The one-pot reaction involves the formation of an intermediate imine (or iminium ion) from the amine and a carbonyl compound, which is then immediately reduced.

Experimental Protocol:

  • To a flask, add this compound (1.0 eq), the desired aldehyde or ketone (1.2 eq), and 1,2-dichloroethane (DCE, approx. 0.1 M).

  • Add triethylamine (Et₃N, 1.1 eq) to liberate the free amine. Stir for 10 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. Note: The reaction may effervesce slightly.

  • Stir the reaction at room temperature for 4-24 hours. Monitor by LC-MS until the starting amine is consumed.

  • Carefully quench the reaction by slow addition of saturated NaHCO₃ (aq). Stir for 30 minutes until gas evolution ceases.

  • Transfer to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Filter and concentrate in vacuo.

  • Purify by flash column chromatography to yield the target secondary amine.

Causality and Insights: NaBH(OAc)₃ is the reducing agent of choice for this transformation. It is mild enough that it does not significantly reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion that forms in situ.[12] This selectivity is key to the success of the one-pot procedure. DCE is a common solvent, but others like THF or methanol can also be effective.

Table 3: Representative Reductive Amination Reactions

Carbonyl CompoundReducing AgentSolventTypical Yield
CyclohexanoneNaBH(OAc)₃DCE85-95%
BenzaldehydeNaBH(OAc)₃DCE>90%
AcetoneNaBH(OAc)₃DCE75-85%

Diagram 3: Reductive Amination Workflow

G start Amine HCl Aldehyde/Ketone Et3N, DCE reductant Add NaBH(OAc)3 start->reductant reaction Imine/Iminium Formation & In situ Reduction reductant->reaction workup Quench (NaHCO3) & Extraction reaction->workup product Purified Secondary Amine workup->product

Caption: One-pot reductive amination sequence.

Characterization of Derivatives

Successful derivatization should be confirmed using a suite of standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Look for the appearance of new signals corresponding to the added moiety and shifts in the signals adjacent to the nitrogen atom. The ¹⁹F NMR should retain the characteristic signal for the CF₂ group, typically a triplet or more complex multiplet depending on the structure.

  • Mass Spectrometry (LC-MS): This is the primary tool for confirming the molecular weight of the final product and for reaction monitoring. The observed m/z should correspond to the calculated exact mass of the derivatized compound.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final isolated product.

Conclusion

6,6-Difluorospiro[3.3]heptan-2-amine is a versatile and highly valuable building block for modern drug discovery programs. The protocols detailed in this application note for acylation, sulfonylation, and reductive amination provide robust and reproducible methods for its elaboration. By leveraging these foundational reactions, researchers can efficiently generate diverse libraries of novel spirocyclic compounds, enabling a thorough exploration of this important chemical space and accelerating the development of next-generation therapeutics.

References

The Ascendance of a Rigid Scaffold: 6,6-Difluorospiro[3.3]heptan-2-amine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

In the relentless pursuit of novel chemical entities with enhanced pharmacological profiles, medicinal chemists are increasingly venturing beyond the "flatland" of aromatic and conformationally flexible scaffolds.[1] The strategic incorporation of rigid, three-dimensional motifs can profoundly influence a molecule's physicochemical properties, improving parameters such as aqueous solubility and metabolic stability while reducing lipophilicity.[2] Among the rising stars in this architectural evolution is the spiro[3.3]heptane framework, a compact and rigid bioisostere for commonly employed cyclic structures like cyclohexane and benzene.[3][4][5] This application note delves into the utility of a particularly valuable derivative, 6,6-difluorospiro[3.3]heptan-2-amine , as a versatile building block in organic synthesis, providing detailed protocols for its key transformations.

The introduction of the gem-difluoro moiety onto the spiro[3.3]heptane core further enhances its appeal. The CF2 group acts as a lipophilic bioisostere for a carbonyl group and can significantly modulate the local electronic environment and metabolic stability of a molecule.[2] This unique combination of a rigid spirocyclic system and difluorination makes 6,6-difluorospiro[3.3]heptan-2-amine a highly sought-after component for the synthesis of next-generation therapeutics.

This guide provides a comprehensive overview of the synthesis of this building block and detailed, field-tested protocols for its application in three cornerstone reactions of modern drug discovery: amide bond formation, reductive amination, and Buchwald-Hartwig amination.

Physicochemical Properties: A Quantitative Look

The unique structural features of 6,6-difluorospiro[3.3]heptan-2-amine and its derivatives translate into distinct physicochemical properties. The gem-difluoro group generally lowers the pKa of the amine compared to its non-fluorinated counterpart due to the electron-withdrawing nature of fluorine.[6] This can have significant implications for the binding of the molecule to its biological target and its pharmacokinetic profile.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (amine hydrochloride)Calculated logP
6,6-Difluorospiro[3.3]heptan-2-amine hydrochlorideC₇H₁₂ClF₂N183.63~8.5-9.5 (estimated)~1.5 (estimated)
Spiro[3.3]heptan-2-amine hydrochlorideC₇H₁₄ClN147.65~10.5-11.5 (estimated)~1.2 (estimated)

Note: Experimental pKa and logP values for 6,6-difluorospiro[3.3]heptan-2-amine are not widely published; the values presented are estimations based on data for structurally related fluorinated amines.[7]

Synthesis of the Building Block: A Scalable Route

The multigram synthesis of 6,6-difluorospiro[3.3]heptane-derived building blocks has been well-documented, enabling its broad application in discovery chemistry.[1][8] The following is a synopsis of a key transformation leading to a precursor of the title amine.

Protocol 1: Synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxamide

This protocol outlines the synthesis of a key amide intermediate which can be further transformed into 6,6-difluorospiro[3.3]heptan-2-amine via a Hofmann rearrangement or similar amine synthesis methodologies.

Caption: Workflow for the synthesis of the amide precursor.

Materials:

  • 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid

  • Oxalyl chloride

  • Dimethylformamide (DMF), catalytic amount

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Gaseous ammonia (NH₃)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve 6,6-difluorospiro[3.3]heptane-2-carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂.

    • Add a catalytic amount of DMF (e.g., 1 drop per 10 mmol of acid).

    • Slowly add oxalyl chloride (1.5 eq) dropwise at room temperature.

    • Stir the reaction mixture until gas evolution ceases (typically 1-2 hours).

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous THF and cool the solution to 0°C in an ice bath.

    • Bubble gaseous ammonia through the stirred solution until the pH of the reaction mixture reaches 8-9 (as tested with moist pH paper).

    • A precipitate of ammonium chloride will form.

    • Allow the reaction to warm to room temperature and stir for an additional hour.

    • Filter off the precipitate and wash it with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude 6,6-difluorospiro[3.3]heptane-2-carboxamide, which can be purified by recrystallization or column chromatography.[3]

Core Applications and Protocols

The primary amino group of 6,6-difluorospiro[3.3]heptan-2-amine serves as a versatile handle for a variety of synthetic transformations. The following sections provide detailed protocols for three of the most critical reactions in medicinal chemistry.

Amide Bond Formation: The Linchpin of Medicinal Chemistry

The formation of an amide bond is arguably the most frequently performed reaction in drug discovery.[9] However, the steric bulk of the spiro[3.3]heptane scaffold and the reduced nucleophilicity of the amine due to the gem-difluoro group can present challenges for standard coupling conditions.[2] Therefore, more robust coupling protocols are often required.

Caption: General workflow for amide bond formation.

This protocol employs Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a highly effective coupling reagent for sterically hindered and electron-deficient amines.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Insights: The use of HATU is critical here as it forms a highly reactive O-acylisourea intermediate that is readily attacked by the moderately nucleophilic difluorinated amine. DIPEA is a non-nucleophilic base that neutralizes the hydrochloride salt of the amine and the hexafluorophosphate generated during the reaction, driving the equilibrium towards product formation.

Reductive Amination: Forging C-N Bonds with Carbonyls

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[2][10] For a sterically hindered amine like 6,6-difluorospiro[3.3]heptan-2-amine, the choice of reducing agent is crucial to ensure efficient reduction of the intermediate imine without reducing the starting carbonyl compound.[11][12]

Caption: Workflow for reductive amination.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for the one-pot reductive amination of sterically hindered amines.[13]

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or DIPEA

  • 1,2-Dichloroethane (DCE), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE.

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expertise in Action: The success of this one-pot procedure hinges on the chemoselectivity of NaBH(OAc)₃. It is a less reactive hydride donor than NaBH₄ and will preferentially reduce the protonated iminium ion over the starting carbonyl compound. The initial stirring period before the addition of the reducing agent allows for a sufficient concentration of the imine intermediate to form.

Buchwald-Hartwig Amination: Accessing Arylated Amines

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and amines.[5][11][14][15][16] For a sterically demanding primary amine, the choice of ligand and base is paramount to achieve high yields and avoid side reactions.[9]

Caption: General workflow for Buchwald-Hartwig amination.

This protocol utilizes a bulky, electron-rich biarylphosphine ligand, such as XPhos or RuPhos, which is known to facilitate the coupling of sterically hindered primary amines.

Materials:

  • 6,6-Difluorospiro[3.3]heptan-2-amine

  • Aryl bromide or chloride of interest

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

  • Standard Schlenk line or glovebox techniques

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), 6,6-difluorospiro[3.3]heptan-2-amine (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.01-0.02 eq), and the biarylphosphine ligand (0.02-0.04 eq) to a Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous, degassed toluene.

  • Seal the Schlenk tube and heat the reaction mixture at 80-110°C for 12-24 hours, with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Trustworthiness Through Mechanistic Understanding: The bulky biarylphosphine ligand is crucial for stabilizing the monoligated palladium(0) species, which is the active catalyst. It also promotes the reductive elimination step, which is often the rate-limiting step for sterically hindered substrates. The strong, non-nucleophilic base, NaOtBu, is necessary to deprotonate the amine and facilitate its coordination to the palladium center.

Conclusion

6,6-Difluorospiro[3.3]heptan-2-amine has emerged as a powerhouse building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique combination of conformational rigidity and fluorine substitution offers a compelling strategy for optimizing the properties of drug candidates. The protocols detailed herein for amide coupling, reductive amination, and Buchwald-Hartwig amination provide a robust toolkit for researchers to effectively incorporate this valuable scaffold into their synthetic endeavors. As the demand for novel, three-dimensional chemical matter continues to grow, the applications of 6,6-difluorospiro[3.3]heptan-2-amine are poised to expand, solidifying its place as a key component in the design of future medicines.

References

Application Notes and Protocols for the Synthesis of Drug Candidates from 6,6-Difluorospiro[3.3]heptan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6,6-Difluorospiro[3.3]heptane Scaffold in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, the quest for novel chemical matter with enhanced pharmacological profiles is paramount. The "escape from flatland" paradigm, which advocates for the incorporation of three-dimensional scaffolds, has gained significant traction as a strategy to improve compound properties such as solubility, metabolic stability, and target engagement while reducing off-target effects. Within this context, spirocyclic systems, particularly the rigid and conformationally restricted spiro[3.3]heptane framework, have emerged as valuable bioisosteres for commonly used cyclic structures like cyclohexane and piperidine.[1]

The introduction of fluorine atoms into drug candidates is a well-established tactic to modulate physicochemical and pharmacokinetic properties. The gem-difluoro motif present in 6,6-difluorospiro[3.3]heptane acts as a lipophilic bioisostere of a carbonyl group, offering a unique combination of steric and electronic features. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic derivatization of a key building block, 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride , into a diverse array of potential drug candidates. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for library synthesis and lead optimization efforts.

Core Synthetic Strategies and Mechanistic Considerations

The primary amino group of 6,6-difluorospiro[3.3]heptan-2-amine serves as a versatile synthetic handle for a multitude of chemical transformations. The hydrochloride salt form ensures stability and ease of handling. Prior to its use in most coupling reactions, the free amine must be liberated, typically by treatment with a suitable base. The choice of base and reaction conditions is critical to avoid side reactions and ensure high conversion. The inherent steric bulk of the spiro[3.3]heptane scaffold may influence reaction kinetics, sometimes necessitating more forcing conditions or specialized reagents compared to less hindered amines.

This guide will focus on three principal classes of derivatization reactions that are fundamental in medicinal chemistry:

  • Amide Bond Formation: The creation of an amide linkage is one of the most frequently employed reactions in drug discovery, enabling the exploration of a vast chemical space.

  • Reductive Amination: This powerful transformation allows for the formation of secondary and tertiary amines, providing access to a different set of pharmacophores and physicochemical properties.

  • Sulfonamide Synthesis: Sulfonamides are key functional groups in numerous approved drugs and are recognized as important amide bioisosteres.

Part 1: Amide Bond Formation – Crafting Peptidic and Non-Peptidic Scaffolds

The reaction of 6,6-difluorospiro[3.3]heptan-2-amine with carboxylic acids to form amides is a cornerstone of library synthesis. The choice of coupling reagent is dictated by the steric and electronic properties of both the amine and the carboxylic acid, as well as the presence of other functional groups.

Causality Behind Experimental Choices:

Standard peptide coupling reagents are generally effective. For sterically hindered carboxylic acids or to minimize epimerization of chiral centers, the use of uronium- or phosphonium-based reagents like HATU or PyBOP is recommended. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize the hydrochloride salt of the starting amine and to scavenge the acid produced during the reaction.

Experimental Workflow: Amide Coupling

Caption: General workflow for amide bond formation.

Detailed Protocol 1: HATU-Mediated Amide Coupling

This protocol is suitable for a wide range of carboxylic acids, including those with steric hindrance.

Materials:

  • This compound

  • Carboxylic acid of interest (1.0 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and this compound (1.0 equiv).

  • Dissolve the solids in anhydrous DMF (to achieve a concentration of approximately 0.1 M).

  • Add DIPEA (3.0 equiv) to the stirred solution and allow it to stir for 10 minutes at room temperature to ensure the formation of the free amine.

  • Add HATU (1.1 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Parameter Condition Rationale
Coupling Reagent HATUHigh efficiency, low racemization, suitable for hindered substrates.
Base DIPEANon-nucleophilic, effectively neutralizes HCl and scavenges acid byproduct.
Solvent Anhydrous DMFGood solvating properties for a wide range of substrates and reagents.
Temperature Room TemperatureSufficient for most couplings; can be gently heated if necessary for sluggish reactions.

Part 2: Reductive Amination – Accessing Secondary and Tertiary Amines

Reductive amination provides a direct route to N-alkylated derivatives of 6,6-difluorospiro[3.3]heptan-2-amine. This two-step, one-pot process involves the initial formation of an imine or iminium ion intermediate by condensation with an aldehyde or ketone, followed by in-situ reduction.

Causality Behind Experimental Choices:

The choice of reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (STAB) is a preferred reagent as it is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the intermediate iminium ion. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The addition of a small amount of acetic acid can catalyze the formation of the imine, particularly with less reactive ketones.

Experimental Workflow: Reductive Amination

Caption: General workflow for reductive amination.

Detailed Protocol 2: Reductive Amination with an Aldehyde using STAB

Materials:

  • This compound

  • Aldehyde of interest (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Triethylamine (TEA) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and suspend it in anhydrous DCM.

  • Add triethylamine (1.1 equiv) to the suspension and stir for 15 minutes at room temperature.

  • Add the aldehyde (1.1 equiv) and stir the mixture for an additional 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Parameter Condition Rationale
Reducing Agent NaBH(OAc)₃Selectively reduces the iminium ion in the presence of the carbonyl compound.[2][3]
Base TEANeutralizes the hydrochloride salt.
Solvent Anhydrous DCMAprotic solvent, prevents unwanted side reactions of the reducing agent.
Temperature Room TemperatureMild conditions are generally sufficient for this transformation.

Part 3: Sulfonamide Synthesis – A Key Amide Bioisostere

The synthesis of sulfonamides from 6,6-difluorospiro[3.3]heptan-2-amine typically involves its reaction with a sulfonyl chloride in the presence of a base. This reaction is generally high-yielding and tolerates a wide variety of functional groups on the sulfonyl chloride partner.

Causality Behind Experimental Choices:

The reaction is typically performed in an aprotic solvent such as DCM or THF. A base is required to neutralize the HCl generated during the reaction. Pyridine is a common choice as it can also act as a nucleophilic catalyst. Alternatively, a non-nucleophilic base like triethylamine can be used. The sulfonyl chloride is usually added slowly to a solution of the amine and base to control the exothermicity of the reaction.

Experimental Workflow: Sulfonamide Synthesis

Caption: General workflow for sulfonamide synthesis.

Detailed Protocol 3: Sulfonamide Formation with Arylsulfonyl Chloride

Materials:

  • This compound

  • Arylsulfonyl chloride of interest (1.1 equiv)

  • Pyridine (as solvent and base) or Triethylamine (3.0 equiv) in DCM

  • Dichloromethane (DCM, if not using pyridine as solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in pyridine or in DCM containing triethylamine (3.0 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the arylsulfonyl chloride (1.1 equiv) in a minimal amount of DCM to the cooled amine solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine/TEA), water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure sulfonamide.

Parameter Condition Rationale
Reagent Sulfonyl ChlorideHighly reactive electrophile for efficient sulfonamide formation.
Base/Solvent Pyridine or TEA/DCMPyridine acts as both base and catalyst; TEA is a non-nucleophilic alternative.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by stirring at RT for completion.

Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust starting point for the synthesis of diverse libraries of drug candidates based on the 6,6-difluorospiro[3.3]heptan-2-amine scaffold. The inherent three-dimensionality and unique physicochemical properties imparted by this building block make it an attractive component for modern drug discovery programs. Further exploration of other synthetic transformations, such as N-arylation, urea formation, and the synthesis of more complex heterocyclic systems, will undoubtedly unlock the full potential of this versatile scaffold in the pursuit of novel therapeutics.

References

Application Notes: Synthesis of Kinase Inhibitors Utilizing 6,6-Difluorospiro[3.3]heptan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Three-Dimensionality in Kinase Inhibitor Design

The pursuit of novel kinase inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional flat, aromatic scaffolds.[1] This exploration into three-dimensional chemical space has highlighted the significant advantages of incorporating rigid, saturated carbocyclic systems.[2] Among these, the spiro[3.3]heptane motif has emerged as a valuable building block. Its unique, rigid, and three-dimensional structure can lock the conformation of a molecule, optimizing the orientation of binding elements and leading to improved efficacy and selectivity.[1][2]

The introduction of gem-difluorination to the spiro[3.3]heptane scaffold, yielding 6,6-difluorospiro[3.3]heptan-2-amine, further enhances its utility. The CF2 group acts as a lipophilic bioisostere for a carbonyl group and can modulate the physicochemical properties of the parent molecule, such as metabolic stability and pKa.[3][4] This application note provides a comprehensive guide to the synthesis of 6,6-difluorospiro[3.3]heptan-2-amine and its application in the synthesis of a model aminopyrimidine-based kinase inhibitor, a common scaffold in many clinically approved drugs.[5]

Advantages of the 6,6-Difluorospiro[3.3]heptane Moiety in Kinase Inhibitors

The incorporation of the 6,6-difluorospiro[3.3]heptane scaffold offers several distinct advantages in drug design:

FeatureAdvantage in Kinase Inhibitor Design
Increased Fraction of sp3-hybridized carbons (Fsp3) Improved solubility, metabolic stability, and overall pharmacokinetic (PK) profile.[1]
Conformational Rigidity Locks the conformation of the molecule, leading to optimized interactions with the target kinase and potentially improved selectivity.[1][2]
Novel Chemical Space Provides access to unique, non-planar chemical structures, enabling the development of novel intellectual property.[6]
Gem-Difluoro Group Acts as a bioisostere for other functional groups, enhancing metabolic stability and modulating lipophilicity and acidity.[3][4]

Synthesis of 6,6-Difluorospiro[3.3]heptan-2-amine Hydrochloride

A robust and scalable synthesis of 6,6-difluorospiro[3.3]heptan-2-amine has been developed, making this building block readily accessible for drug discovery programs. The synthetic route commences from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.[3][7]

Synthesis_of_6,6-Difluorospiro[3.3]heptan-2-amine cluster_0 Convergent Synthesis start 1,1-bis(bromomethyl)-3,3-difluorocyclobutane malonate Diethyl malonate, NaH, DMF dicarboxylate Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate malonate->dicarboxylate Cyclization hydrolysis NaOH, MeOH/H2O diacid 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid hydrolysis->diacid Saponification decarboxylation Pyridine, reflux acid 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid decarboxylation->acid amide_formation 1. (COCl)2, DMF 2. NH3 amide 6,6-Difluorospiro[3.3]heptane-2-carboxamide amide_formation->amide reduction LiAlH4 amine 6,6-Difluorospiro[3.3]heptan-2-amine reduction->amine hcl_salt HCl final_product 6,6-Difluorospiro[3.3]heptan-2-amine Hydrochloride hcl_salt->final_product Salt Formation

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reported multigram synthesis.[3]

Step 1: Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate

  • To a stirred suspension of NaH (60% dispersion in mineral oil) in DMF at 0 °C, add diethyl malonate dropwise.

  • Slowly heat the mixture to 60 °C and add 1,1-bis(bromomethyl)-3,3-difluorocyclobutane dropwise.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • After cooling to room temperature, dilute with water and extract with ethyl acetate.

  • Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure to yield the product.

Step 2: 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid

  • Dissolve the dicarboxylate from Step 1 in methanol and add it to a stirred solution of NaOH in water.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove methanol under reduced pressure, wash the aqueous layer with tert-butyl methyl ether, and then acidify with 10 M HCl to pH 3.

  • Extract the product with ethyl acetate, dry the combined organic layers over Na2SO4, filter, and evaporate to yield the diacid.

Step 3: 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid

  • Dissolve the diacid from Step 2 in pyridine and reflux for 12 hours.

  • Evaporate the pyridine under reduced pressure, dilute the residue with water, and acidify with 10 M HCl to pH 3.

  • Extract with ethyl acetate, dry the combined organic layers, and concentrate to give the carboxylic acid.

Step 4: 6,6-Difluorospiro[3.3]heptane-2-carboxamide

  • Dissolve the carboxylic acid from Step 3 in CH2Cl2, add a catalytic amount of DMF, and then add oxalyl chloride.

  • Stir until gas evolution ceases (approx. 2 hours) and then evaporate under reduced pressure.

  • Dissolve the residue in THF, cool to 0 °C, and bubble gaseous NH3 through the solution until the pH reaches 8-9.

  • Filter the precipitate and evaporate the filtrate to yield the amide.

Step 5: this compound

  • To a solution of the amide from Step 4 in an appropriate solvent (e.g., THF), add LiAlH4 portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction with water and aqueous NaOH.

  • Filter the resulting suspension and extract the filtrate with an organic solvent.

  • Dry the organic layer, filter, and treat with a solution of HCl in a suitable solvent (e.g., ether or dioxane) to precipitate the hydrochloride salt.

  • Collect the solid by filtration and dry under vacuum to obtain this compound.[8][9][10][11][12]

Application in Kinase Inhibitor Synthesis: A Model Protocol

The primary amine of 6,6-difluorospiro[3.3]heptan-2-amine is a versatile handle for incorporation into various kinase inhibitor scaffolds. A common strategy involves the coupling of the amine with a heterocyclic core, such as a substituted pyrimidine, via nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.[11][13][14]

Kinase_Inhibitor_Synthesis cluster_1 Model Kinase Inhibitor Synthesis amine 6,6-Difluorospiro[3.3]heptan-2-amine Hydrochloride coupling Buchwald-Hartwig Amination (Pd catalyst, ligand, base) amine->coupling pyrimidine 4-Amino-2,6-dichloropyrimidine pyrimidine->coupling inhibitor Model Kinase Inhibitor coupling->inhibitor

Caption: General scheme for the synthesis of a model kinase inhibitor.

Experimental Protocol: Synthesis of a Model Aminopyrimidine Kinase Inhibitor

This representative protocol describes the coupling of 6,6-difluorospiro[3.3]heptan-2-amine with 4-amino-2,6-dichloropyrimidine, a common starting material for kinase inhibitors.[15]

Materials:

  • This compound

  • 4-Amino-2,6-dichloropyrimidine

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry reaction vessel, add 4-amino-2,6-dichloropyrimidine, this compound, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired kinase inhibitor.

Case Study: Targeting the RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK signaling pathway is frequently dysregulated in various cancers, making it a prime target for kinase inhibitor development.[16] Novel RAF inhibitors incorporating spirocyclic structures have shown promise in overcoming challenges such as paradoxical activation of the signaling cascade.[16][17] The incorporation of the 6,6-difluorospiro[3.3]heptane moiety into a RAF inhibitor scaffold could offer improved drug-like properties and potentially mitigate off-target effects.[16]

RAS-RAF-MEK-ERK_Pathway cluster_2 RAS-RAF-MEK-ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Spirocyclic RAF Inhibitor Inhibitor->RAF Inhibition

Caption: Inhibition of the RAS-RAF-MEK-ERK pathway by a spirocyclic RAF inhibitor.

Conclusion

6,6-Difluorospiro[3.3]heptan-2-amine is a valuable and versatile building block for the synthesis of next-generation kinase inhibitors. Its inherent three-dimensionality and the presence of the gem-difluoro group can impart favorable physicochemical and pharmacokinetic properties to the final drug candidate. The synthetic accessibility of this amine, coupled with established methods for its incorporation into common kinase inhibitor scaffolds, makes it an attractive tool for researchers and drug development professionals seeking to design novel and effective therapeutics.

References

Synthesis of Spiro[3.3]heptane-Based Peptidomimetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Emergence of Spiro[3.3]heptane Scaffolds in Peptidomimetic Design

The rational design of peptidomimetics, molecules that mimic the structure and function of peptides, is a cornerstone of modern drug discovery. A critical challenge in this field is the creation of scaffolds that can rigidly orient pharmacophoric groups in three-dimensional space, thereby enhancing binding affinity, selectivity, and metabolic stability compared to their natural peptide counterparts. The spiro[3.3]heptane framework has emerged as a compelling scaffold in this context. Its inherent rigidity, derived from the two fused cyclobutane rings, and its distinct three-dimensional geometry offer a unique platform for the spatial arrangement of functional groups.[1][2]

This guide provides a comprehensive overview and detailed protocols for the synthesis of spiro[3.3]heptane-based peptidomimetics. We will delve into the synthesis of key building blocks, their incorporation into peptide chains, and the subsequent purification and characterization of the final peptidomimetic constructs. The protocols and insights provided herein are designed to be a practical resource for researchers aiming to leverage the unique properties of the spiro[3.3]heptane scaffold in their drug discovery programs.

Why Spiro[3.3]heptane? A Bioisosteric Perspective

The spiro[3.3]heptane core is increasingly recognized as a saturated bioisostere of the benzene ring.[3][4][5] Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound, such as solubility, lipophilicity, and metabolic stability, while retaining or improving its biological activity.[6] The tetrahedral carbons of the spiro[3.3]heptane scaffold project substituents in distinct vectors that can mimic the spatial arrangement of substituents on an aromatic ring, but with a significantly different electronic and metabolic profile.[4] This three-dimensional diversity can lead to improved target engagement and novel intellectual property.

PART 1: Synthesis of Key Spiro[3.3]heptane Building Blocks

The successful synthesis of spiro[3.3]heptane-based peptidomimetics hinges on the efficient preparation of orthogonally functionalized building blocks, typically containing carboxylic acid and protected amine functionalities.

Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid

This protocol details a common route to spiro[3.3]heptane-2,6-dicarboxylic acid, a foundational building block. The synthesis involves the double alkylation of a malonate ester followed by hydrolysis and decarboxylation.[7]

Experimental Workflow:

Synthesis_Dicarboxylic_Acid Pentaerythrityl_tetrabromide Pentaerythrityl tetrabromide Tetraester Tetraethyl spiro[3.3]heptane- 2,2,6,6-tetracarboxylate Pentaerythrityl_tetrabromide->Tetraester Diethyl_malonate Diethyl malonate Diethyl_malonate->Tetraester Base Base (e.g., NaOEt) Base->Tetraester in Ethanol Tetracarboxylic_acid Spiro[3.3]heptane- 2,2,6,6-tetracarboxylic acid Tetraester->Tetracarboxylic_acid 1. Hydrolysis Hydrolysis Hydrolysis (e.g., aq. NaOH) Dicarboxylic_acid Spiro[3.3]heptane- 2,6-dicarboxylic acid Tetracarboxylic_acid->Dicarboxylic_acid 2. Decarboxylation Decarboxylation Decarboxylation (Heat) Synthesis_Diamine Dicarboxylic_acid Spiro[3.3]heptane- 2,6-dicarboxylic acid Diacyl_chloride Spiro[3.3]heptane- 2,6-dicarbonyl chloride Dicarboxylic_acid->Diacyl_chloride 1. Chlorination SOCl2 SOCl₂ or (COCl)₂ Dicarboxamide Spiro[3.3]heptane- 2,6-dicarboxamide Diacyl_chloride->Dicarboxamide 2. Amination NH3 aq. NH₃ Diamine 2,6-Diaminospiro[3.3]heptane Dicarboxamide->Diamine 3. Rearrangement Hofmann Hofmann Rearrangement (Br₂, NaOH) Peptide_Coupling Protected_Spiro_AA N-Protected Spiro[3.3]heptane Amino Acid Activated_Ester OAt-Active Ester Protected_Spiro_AA->Activated_Ester HATU HATU HATU->Activated_Ester in DMF DIPEA DIPEA DIPEA->Activated_Ester Coupled_Peptidomimetic Spiro[3.3]heptane-containing Peptidomimetic Activated_Ester->Coupled_Peptidomimetic Peptide_Amine Peptide or Amino Acid with free N-terminus Peptide_Amine->Coupled_Peptidomimetic Coupling

References

Application Notes and Protocols: Strategic Functionalization of the Spiro[3.3]heptane Core at the 6-Position

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Spiro[3.3]heptane Scaffold in Modern Chemistry

The spiro[3.3]heptane framework, a unique three-dimensional scaffold, has garnered significant attention in contemporary drug discovery and materials science.[1][2] Its rigid, non-planar structure offers an escape from the "flatland" of traditional aromatic and alicyclic rings, providing access to novel chemical space with improved physicochemical properties.[3][4] Notably, the spiro[3.3]heptane core is increasingly utilized as a saturated bioisostere for mono-, meta-, and para-substituted benzene rings, enabling the design of patent-free drug analogues with potentially enhanced metabolic stability and solubility.[5][6][7] The ability to precisely introduce functional groups onto this scaffold is paramount for its application. This guide provides a detailed overview of synthetic strategies and protocols for the functionalization of the spiro[3.3]heptane core, with a specific focus on the C-6 position.

Strategic Approaches to 6-Functionalized Spiro[3.3]heptanes

The functionalization of the spiro[3.3]heptane core at the 6-position can be broadly approached through two main strategies:

  • De Novo Synthesis: Constructing the spiro[3.3]heptane ring system with a pre-installed functional group or a precursor at the 6-position.

  • Direct C-H Functionalization: Introducing a functional group directly onto the C-6 methylene group of a pre-formed spiro[3.3]heptane scaffold.

This guide will delve into specific methodologies within these strategies, providing both mechanistic insights and practical, step-by-step protocols.

Part 1: De Novo Synthesis of 6-Functionalized Spiro[3.3]heptanes

This approach often involves the synthesis of a substituted cyclobutane precursor which is then elaborated into the final spirocyclic system. A common and powerful method involves the double alkylation of an active methylene compound with a 1,1-bis(halomethyl)cyclobutane derivative.

Key Intermediate: 1,1-Bis(bromomethyl)cyclobutane Derivatives

The synthesis of appropriately substituted 1,1-bis(bromomethyl)cyclobutanes is a critical first step. For instance, the synthesis of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane has been reported on a large scale, enabling access to 6-trifluoromethyl-substituted spiro[3.3]heptanes.[3]

Protocol 1: Synthesis of Diethyl 6-(Trifluoromethyl)spiro[3.3]heptane-2,6-dicarboxylate

This protocol illustrates the construction of the spiro[3.3]heptane core via double malonate alkylation.

Reaction Scheme:

Materials:

  • 1,1-Bis(bromomethyl)-3-(trifluoromethyl)cyclobutane

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF under an argon atmosphere, add diethyl malonate (2.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add a solution of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diethyl 6-(trifluoromethyl)spiro[3.3]heptane-2,6-dicarboxylate.

Expected Outcome:

This procedure typically provides the target diester in good yield (e.g., 62%).[3] The resulting diester can be further manipulated, for instance, by saponification and decarboxylation to yield the corresponding carboxylic acid.

Part 2: Direct C-H Functionalization of the Spiro[3.3]heptane Core

Direct C-H functionalization is a highly atom-economical and elegant approach to introduce functionality. While challenging due to the inert nature of C-H bonds, several strategies have been developed.

Biocatalytic Hydroxylation

Enzymatic C-H oxidation offers remarkable selectivity and is a green alternative to traditional chemical methods. Cytochrome P450 enzymes, for example, can be engineered to hydroxylate specific positions on the spiro[3.3]heptane core.

A study by Fessner and co-workers demonstrated the selective hydroxylation of a spiro[3.3]heptane derivative at the C-6 position using a P450 monooxygenase.[8]

Protocol 2: Biocatalytic Hydroxylation of N-Benzylspiro[3.3]heptane-2-carboxamide at the 6-Position

Workflow Overview:

workflow substrate N-Benzylspiro[3.3]heptane- 2-carboxamide reaction Whole-cell Biotransformation or Purified Enzyme Reaction substrate->reaction biocatalyst P450 Enzyme (e.g., P450BM3 variant) biocatalyst->reaction cofactor NADPH Regeneration System cofactor->reaction extraction Product Extraction (e.g., Ethyl Acetate) reaction->extraction purification Purification (e.g., Chromatography) extraction->purification product 6-Hydroxy-N-benzylspiro[3.3]- heptane-2-carboxamide purification->product

Biocatalytic Hydroxylation Workflow

Materials:

  • N-Benzylspiro[3.3]heptane-2-carboxamide

  • Whole-cell catalyst expressing a suitable P450 variant or the purified enzyme

  • Glucose (for cofactor regeneration in whole-cell systems)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.4)

  • Shaking incubator

  • Centrifuge

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Prepare a culture of the recombinant whole-cell catalyst (e.g., E. coli) expressing the desired P450 enzyme.

  • In a suitable reaction vessel (e.g., Erlenmeyer flask), combine the buffer, glucose, and the cell suspension.

  • Add the substrate, N-benzylspiro[3.3]heptane-2-carboxamide, typically dissolved in a minimal amount of a water-miscible co-solvent like DMSO.

  • Incubate the reaction mixture in a shaking incubator at the optimal temperature (e.g., 30 °C) for 24-48 hours.

  • Monitor the conversion of the substrate and formation of the hydroxylated product by HPLC or GC-MS.

  • Once the reaction is complete, centrifuge the mixture to pellet the cells.

  • Extract the supernatant with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the 6-hydroxy derivative.

Data Summary:

SubstrateBiocatalystProductYieldReference
N-Benzylspiro[3.3]heptane-2-carboxamideP450BM3 variant6-Hydroxy-N-benzylspiro[3.3]heptane-2-carboxamideSynthetically useful scales (>100 mg)[8]

Part 3: Functional Group Interconversions at the 6-Position

Once a functional group is installed at the 6-position, it can be further elaborated into a variety of other functionalities. A common intermediate is the spiro[3.3]heptan-6-one.

From Ketone to Amine, Alcohol, and Carboxylic Acid

Spiro[3.3]heptanones can be synthesized through methods like the [2+2] cycloaddition of a ketene with an alkene.[9] These ketones are versatile handles for further transformations.

Transformation Pathway:

transformations ketone Spiro[3.3]heptan-6-one wolff_kishner Wolff-Kishner Reduction ketone->wolff_kishner i) H2NNH2, KOH ii) Br2, hv reduction Reduction (e.g., NaBH4) ketone->reduction oxidation Oxidation (e.g., Baeyer-Villiger) ketone->oxidation amine_formation Reductive Amination ketone->amine_formation bromide 6-Bromospiro[3.3]heptane wolff_kishner->bromide alcohol Spiro[3.3]heptan-6-ol reduction->alcohol lactone Bicyclic Lactone oxidation->lactone amine Spiro[3.3]heptan-6-amine amine_formation->amine carboxylic_acid Spiro[3.3]heptane-6- carboxylic acid bromide->carboxylic_acid i) n-BuLi ii) CO2 boronic_acid Spiro[3.3]heptane-6- boronic acid bromide->boronic_acid i) n-BuLi ii) B(OMe)3

Functional Group Interconversions from Spiro[3.3]heptan-6-one

Protocol 3: Synthesis of Spiro[3.3]heptan-6-amine via Reductive Amination

Reaction Scheme:

Materials:

  • Spiro[3.3]heptan-6-one

  • Ammonium acetate or Ammonia in methanol

  • Sodium cyanoborohydride or Sodium triacetoxyborohydride

  • Methanol

  • Glacial acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve spiro[3.3]heptan-6-one (1.0 equivalent) and ammonium acetate (10 equivalents) in methanol.

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred solution at room temperature.

  • If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, carefully add saturated aqueous sodium bicarbonate solution to quench the reaction and adjust the pH to ~8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude spiro[3.3]heptan-6-amine.

  • The product can be further purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

Conclusion

The functionalization of the spiro[3.3]heptane core at the 6-position is a key enabling technology for the application of this valuable scaffold in medicinal chemistry and beyond. This guide has outlined several robust strategies, from de novo synthesis to direct C-H functionalization and subsequent interconversions. The provided protocols, grounded in the primary literature, offer researchers practical starting points for their synthetic endeavors. As the demand for novel, three-dimensional molecules continues to grow, the development of even more efficient and selective methods for functionalizing the spiro[3.3]heptane core will undoubtedly remain an active area of research.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers in pharmaceutical and chemical development. The unique physicochemical properties of this spirocyclic amine—namely its high polarity as a hydrochloride salt, the basicity of the amine functional group, and its inherent chirality—present specific challenges that require carefully considered chromatographic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when purifying this compound?

The primary challenge is managing the compound's high polarity, especially in its salt form. This property often leads to minimal or no retention on traditional reversed-phase (RP) columns like C18, causing the analyte to elute in the solvent front along with other polar impurities.[1] Additionally, the basic amine can interact with residual acidic silanols on silica-based stationary phases, resulting in poor peak shape (tailing).[2][3]

Q2: Which chromatographic mode is best suited for this compound?

There is no single "best" mode; the optimal choice depends on the purification goal (e.g., desalting, achiral purity, or chiral separation).

  • Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique for retaining and separating highly polar compounds.[4][5] It utilizes a polar stationary phase and a high-organic mobile phase, offering a robust alternative to reversed-phase LC.[6][7]

  • Supercritical Fluid Chromatography (SFC) is an excellent choice, particularly for chiral separations. It provides high efficiency, faster run times, and reduced solvent consumption, making it ideal for preparative scale work.[8][9]

  • Reversed-Phase Liquid Chromatography (RPLC) can be adapted but often requires specialized columns (e.g., polar-endcapped) or mobile phase additives (e.g., ion-pairing agents) to achieve adequate retention.[1]

Q3: Why is my peak shape so poor (severe tailing) on a standard silica or C18 column?

Peak tailing for basic compounds like this amine is typically caused by secondary interactions between the positively charged amine group and negatively charged, deprotonated silanol groups on the surface of silica-based stationary phases.[3] This interaction is strong and non-specific, leading to a portion of the analyte being retained longer than the bulk, which results in a tailing peak.[2]

Q4: How can I separate the enantiomers of this chiral amine?

Enantiomeric separation requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for this purpose.[10] Supercritical Fluid Chromatography (SFC) is the preferred technique for chiral separations in the pharmaceutical industry due to its speed, efficiency, and greener solvent profile (using CO2).[8][11]

Chromatographic Strategy Selection

Choosing the right chromatographic technique is critical for successful purification. The following decision tree and comparison table are designed to guide you toward the most appropriate starting point based on your specific objectives.

References

common impurities in 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6,6-Difluorospiro[3.3]heptan-2-amine Hydrochloride

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable spirocyclic building block. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your research and development.

Section 1: Overview of the Synthetic Strategy

The most common and scalable synthesis of this compound originates from 6,6-difluorospiro[3.3]heptane-2-carboxylic acid.[1] The final critical steps involve the conversion of this carboxylic acid to an amide, followed by a robust reduction. Understanding this pathway is crucial for diagnosing impurity formation.

graph Synthetic_Pathway { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Helvetica", margin=0.2]; edge [fontname="Helvetica", fontsize=10];

// Node Definitions CarboxylicAcid [label="6,6-Difluorospiro[3.3]heptane-\n2-carboxylic acid (13)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="6,6-Difluorospiro[3.3]heptane-\n2-carboxamide (14)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="6,6-Difluorospiro[3.3]heptan-\n2-amine (15)", fillcolor="#F1F3F4", fontcolor="#202124"]; HCl_Salt [label="6,6-Difluorospiro[3.3]heptan-\n2-amine hydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges CarboxylicAcid -> Amide [label="1. Oxalyl Chloride, DMF\n2. Gaseous NH3, THF", color="#34A853"]; Amide -> Amine [label="LiAlH4, THF (reflux)", color="#EA4335"]; Amine -> HCl_Salt [label="4M HCl in Et2O", color="#FBBC05"]; }

Caption: Key final stages in the synthesis of the target compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries received by our technical support team.

Q1: What are the typical purity specifications for the final hydrochloride salt?

A1: While specifications can vary based on the final application, a purity of >95% is generally considered acceptable for use as a building block in further synthetic steps.[2] For advanced applications, such as GMP synthesis, a purity of >99.0% with individual impurities below 0.10-0.15% is often required, in line with ICH guidelines.[3][4]

Q2: My final product has a slight yellow or brown tint. Is this normal?

A2: The pure hydrochloride salt should be a white to off-white solid.[1] A distinct color often indicates the presence of residual reagents or byproducts, particularly from the decarboxylation step (if pyridine was used and not fully removed) or potential amine oxidation.[5] Further purification via recrystallization or trituration is recommended.

Q3: Can I use a different reducing agent instead of Lithium Aluminum Hydride (LiAlH4)?

A3: LiAlH4 is highly effective for amide reductions.[1] While other reducing agents like Borane (BH3) complexes can also reduce amides, their reactivity profiles differ. LiAlH4 is a powerful, unselective nucleophilic hydride donor. Switching to an alternative would require significant re-optimization of reaction conditions (temperature, solvent, quench procedure) and may introduce a different impurity profile. We recommend dedicating resources to optimizing the established LiAlH4 step before exploring alternatives.

Section 3: Troubleshooting Guide - Impurity Profiling and Mitigation

This guide provides a systematic approach to identifying and resolving specific impurity-related issues. Impurities are often remnants of incomplete reactions or side-products from the synthetic cascade.[6][7]

Issue 1: Presence of Unreacted Starting Material (Amide)

Scenario: Your LC-MS or NMR analysis of the final product shows a significant peak corresponding to the mass and spectral data of 6,6-difluorospiro[3.3]heptane-2-carboxamide.

Root Cause Analysis: This is the most common impurity and points directly to an incomplete reduction of the amide (14). The robustness of the LiAlH4 reduction is sensitive to several factors:

  • Reagent Quality: LiAlH4 is extremely reactive with moisture and can degrade upon improper storage, losing its potency.

  • Reaction Temperature & Time: The published synthesis specifies refluxing in THF for 2 hours.[1] Insufficient heating or time will lead to incomplete conversion.

  • Stoichiometry: An insufficient molar excess of LiAlH4 will result in unreacted amide. The literature protocol uses approximately 1.5 equivalents.[1]

  • Physical State: The amide must be fully dissolved or well-suspended in the reaction solvent (THF) to react.

Troubleshooting Steps:

  • Verify LiAlH4 Potency: Use a freshly opened bottle of LiAlH4 or titrate an older batch to determine its active hydride content.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous THF. The reaction should be run under an inert atmosphere (Nitrogen or Argon).

  • Optimize Reaction Conditions:

    • Ensure the reaction mixture reaches and maintains a gentle reflux.

    • Consider extending the reaction time to 3-4 hours and monitor by TLC or LC-MS.

    • Increase the molar equivalents of LiAlH4 from 1.5 to 2.0.

  • Purification: If the impurity is already present in the final batch, it can often be removed by recrystallization, as the amine hydrochloride salt and the neutral amide have different solubility profiles.

Issue 2: Residual Solvents and Reagents

Scenario: The 1H NMR spectrum of your hydrochloride salt shows peaks that do not correspond to the product, often in the aromatic region (for pyridine) or aliphatic region (for THF, Et2O, EtOAc).

Root Cause Analysis: Solvents used during the synthesis or work-up can become trapped in the crystalline lattice of the final product.[4]

  • Pyridine: Used in the preceding decarboxylation step, it is a high-boiling point base that can be difficult to remove.[1]

  • THF/Et2O/EtOAc: These are common solvents used in the reduction, work-up, and extraction steps.[1]

Troubleshooting Steps:

  • Acid-Base Extraction: Before final salt formation, ensure the free amine (dissolved in an organic solvent like EtOAc or Et2O) is thoroughly washed with water or brine to remove water-soluble reagents. To remove residual pyridine, washing with a dilute acidic solution (e.g., 1M HCl) can be effective, though this may cause premature precipitation of the product.

  • Azeotropic Removal: For pyridine, co-evaporation with a lower-boiling solvent like toluene on a rotary evaporator can help remove residual traces.

  • High-Vacuum Drying: Dry the final hydrochloride salt under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for an extended period (12-24 hours) to remove volatile organic solvents.

  • Trituration/Recrystallization: Slurrying the final salt in a solvent in which it is poorly soluble (like cold diethyl ether or hexane) can help wash away trapped solvents.

Issue 3: Unknown Byproducts and Over-reduction

Scenario: You observe unexpected peaks in your LC-MS analysis, which do not correspond to starting materials or known intermediates.

graph Impurity_Formation { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Helvetica", margin=0.2]; edge [fontname="Helvetica", fontsize=10];

}

Caption: Logical flow of desired reaction versus impurity formation.

Root Cause Analysis & Troubleshooting:

  • Mechanism of Formation: While the spiro[3.3]heptane core is robust, aggressive reaction conditions could theoretically lead to side reactions. The specific nature of these impurities requires advanced characterization (e.g., high-resolution MS, 2D NMR).[8]

  • Forced Degradation Studies: To proactively identify potential impurities, a forced degradation study can be performed. Subjecting the final product to harsh conditions (acid, base, heat, oxidation) can help generate and identify potential degradants.[8]

  • Control of Precursors: The most effective strategy is to ensure the purity of each intermediate.[7] Impurities in the carboxylic acid (13) or amide (14) will inevitably be carried through and potentially transformed in the final step. Ensure that materials from previous steps are fully purified and characterized before proceeding.

Section 4: Recommended Experimental Protocols

Protocol 1: Amide Reduction and Hydrochloride Salt Formation

This protocol is adapted from established multigram synthesis procedures and includes insights for impurity avoidance.[1]

  • Setup: Under an inert atmosphere (N2), add Lithium Aluminum Hydride (LiAlH4) (1.5 eq.) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition: Add anhydrous THF via cannula. To this stirring suspension, add 6,6-difluorospiro[3.3]heptane-2-carboxamide (14) (1.0 eq.) portion-wise, ensuring the exotherm is controlled.

  • Reaction: Heat the resulting mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot.

  • Quenching (Critical Step): Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add water (in mL, equal to the mass of LiAlH4 in g), followed by 15% aq. NaOH (in mL, equal to the mass of LiAlH4 in g), and finally water again (in mL, 3x the mass of LiAlH4 in g). This "Fieser workup" is crucial for generating a granular, filterable aluminum salt precipitate.

  • Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Filter the solid aluminum salts through a pad of Celite, washing the filter cake thoroughly with THF or EtOAc.

  • Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting crude amine residue in Et2O or EtOAc.

  • Salt Formation: To the stirred solution of the free amine, slowly add 4M HCl in Et2O (1.1 eq.). The hydrochloride salt will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold Et2O, and dry under high vacuum to yield the final product.

Table 1: Impurity Summary and Mitigation
Impurity Name/ClassLikely OriginRecommended Analytical MethodMitigation Strategy
6,6-difluorospiro[3.3]heptane-2-carboxamideIncomplete reductionLC-MS, 1H NMRUse fresh LiAlH4, ensure anhydrous conditions, verify reflux temperature and time.
PyridineCarryover from decarboxylation1H NMRAcidic wash during work-up, co-evaporation with toluene, high-vacuum drying.
THF, Et2O, EtOAcTrapped during work-up/precipitation1H NMR, GC-HSHigh-vacuum drying at 40-50 °C, trituration with a non-polar solvent (hexane).
Over-reduced speciesHarsh reaction conditionsLC-MS/MSStrict control of reaction time and temperature; avoid excessive LiAlH4.

References

Technical Support Center: Optimization of Deoxofluorination for Spiro-Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of deoxofluorination in spiro-ketone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in mechanistic principles and practical, field-tested advice.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is dedicated to identifying and resolving specific issues that may arise during the deoxofluorination of spiro-ketones. Each problem is presented in a question-and-answer format to provide direct and actionable solutions.

Problem 1: Low or No Conversion of the Spiro-Ketone

Question: My deoxofluorination reaction shows very low conversion of the starting spiro-ketone, even after extended reaction times. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a frequent challenge and can stem from several factors, ranging from reagent deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

A. Reagent Choice and Quality:

The choice of deoxofluorinating agent is paramount. While traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® [bis(2-methoxyethyl)aminosulfur trifluoride] are widely used, their efficacy can be substrate-dependent.[1][2] Newer, crystalline reagents like XtalFluor-E® and XtalFluor-M® offer enhanced thermal stability and ease of handling, which can be advantageous.[3]

  • Insight: The thermal stability of Deoxo-Fluor® is greater than that of DAST, making it a better choice for reactions requiring higher temperatures.[4][5] XtalFluor reagents are even more stable and are solids, which simplifies handling.[3]

  • Actionable Advice:

    • Verify Reagent Activity: Ensure your deoxofluorinating agent is not degraded. These reagents are sensitive to moisture and can hydrolyze, reducing their reactivity. Use a freshly opened bottle or a recently purchased stock.

    • Consider Alternative Reagents: If one reagent fails, another may succeed due to subtle differences in reactivity and mechanism. For instance, XtalFluor reagents often require a promoter like DBU or Et₃N·3HF to facilitate fluoride attack.

B. Reaction Conditions:

  • Solvent: The choice of solvent is critical. Non-polar, aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or toluene are generally preferred.

  • Temperature: Deoxofluorination reactions can be highly sensitive to temperature. While some substrates react well at room temperature or below, others, particularly sterically hindered spiro-ketones, may require heating.

    • Caution: When using DAST or Deoxo-Fluor®, be mindful of their decomposition temperatures to avoid safety hazards.[4]

  • Stoichiometry: An insufficient amount of the deoxofluorinating agent will naturally lead to incomplete conversion.

  • Actionable Advice:

    • Screen Solvents: If conversion is low in DCM, try a higher-boiling solvent like DCE to enable higher reaction temperatures.

    • Optimize Temperature: Start at a low temperature (e.g., -78 °C or 0 °C) and slowly warm the reaction to room temperature. If no conversion is observed, incrementally increase the temperature, monitoring the reaction by TLC or LC-MS.

    • Increase Reagent Equivalents: Use a larger excess of the deoxofluorinating agent (e.g., 2-3 equivalents).

C. Substrate-Specific Issues:

Spiro-ketones can present unique steric challenges that hinder the approach of the deoxofluorinating agent.

  • Insight: The mechanism of deoxofluorination involves the initial formation of a fluorosulfurane intermediate with the carbonyl oxygen.[6] Steric hindrance around the carbonyl group can slow down this initial step.

  • Actionable Advice: For sterically demanding spiro-ketones, prolonged reaction times and higher temperatures may be necessary.

Problem 2: Formation of Elimination or Rearrangement Byproducts

Question: My reaction is producing significant amounts of elimination byproducts (e.g., fluoroalkenes) or rearranged products instead of the desired gem-difluorospirocycle. How can I suppress these side reactions?

Answer:

The formation of byproducts is often a sign of competing reaction pathways, which can be influenced by the reagent, substrate, and reaction conditions.

A. Understanding the Cause:

  • Elimination: This is a common side reaction, particularly with substrates that have acidic protons alpha to the carbonyl group.[7] The deoxofluorinating reagent or fluoride ions can act as a base.

  • Rearrangement: Cationic rearrangements, such as the Wagner-Meerwein rearrangement, can occur if a carbocationic intermediate is formed.[1] This is more likely with substrates that can form stabilized carbocations.

B. Mitigation Strategies:

  • Reagent Selection:

    • XtalFluor reagents, when used with an appropriate additive, often show higher selectivity and produce fewer elimination byproducts compared to DAST and Deoxo-Fluor.[3][8]

    • Sulfonyl fluorides like PyFluor have been developed to minimize elimination side reactions.[9][10]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often suppress side reactions, as they may have a higher activation energy than the desired deoxofluorination.

    • Additives: The addition of a non-nucleophilic base can sometimes mitigate unwanted side reactions.[3] Conversely, for some reagents, the addition of a fluoride source like Et₃N·3HF is necessary and can improve selectivity.[11]

Experimental Protocol: Minimizing Elimination with XtalFluor-E

  • To a solution of the spiro-ketone (1.0 equiv) in anhydrous DCM (0.1 M) at 0 °C, add XtalFluor-E (1.5 equiv).

  • Slowly add Et₃N·3HF (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by ¹⁹F NMR or LC-MS.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Problem 3: Difficulty in Product Purification

Question: I am having trouble purifying my gem-difluorospiro-ketone from the reaction mixture. What are the common impurities and how can I effectively remove them?

Answer:

Purification challenges often arise from the similar polarities of the product and byproducts, as well as residual reagent-derived impurities.

A. Identifying Impurities:

  • Unreacted Starting Material: If the reaction did not go to completion.

  • Hydrolyzed Reagent Byproducts: Sulfur-containing byproducts from the reaction of the deoxofluorinating agent with trace water.

  • Elimination/Rearrangement Products: As discussed in Problem 2.

B. Purification Strategies:

  • Aqueous Workup: A careful aqueous workup is the first line of defense. Quenching the reaction with a mild base like saturated sodium bicarbonate solution will neutralize any acidic byproducts.

  • Flash Column Chromatography: This is the most common method for purification.

    • Solvent System Optimization: A systematic screening of solvent systems (e.g., hexane/ethyl acetate, hexane/DCM) is crucial to achieve good separation.

    • Additives: In some cases, adding a small amount of triethylamine (e.g., 1%) to the eluent can help to neutralize acidic silica gel and prevent product degradation.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) may be necessary.

C. Characterization:

  • NMR Spectroscopy: ¹⁹F NMR is an invaluable tool for identifying and quantifying fluorine-containing compounds in the crude mixture and purified product.[12]

  • Mass Spectrometry: GC-MS or LC-MS can help to identify the masses of the desired product and any byproducts.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of deoxofluorination of a ketone?

A1: The deoxofluorination of a ketone generally proceeds through a few key steps.[6] First, the oxygen of the carbonyl group acts as a nucleophile and attacks the electrophilic sulfur atom of the deoxofluorinating agent. This is followed by the elimination of an intermediate, leading to the formation of an oxonium ion. Finally, a fluoride ion attacks the carbon of the oxonium ion in an SN2-like fashion, displacing the oxygen and forming the gem-difluoro compound. The exact intermediates and transition states can vary depending on the specific reagent and substrate.[13]

Deoxofluorination_Mechanism SpiroKetone Spiro-Ketone (R₂C=O) Intermediate1 Fluorosulfurane Intermediate SpiroKetone->Intermediate1 Nucleophilic Attack Reagent Deoxofluorinating Agent (e.g., DAST) Reagent->Intermediate1 Intermediate2 Oxonium Ion Intermediate1->Intermediate2 Elimination Product gem-Difluoro Spirocycle (R₂CF₂) Intermediate2->Product Fluoride Attack (SN2-like)

Caption: Generalized mechanism of ketone deoxofluorination.

Q2: How do I monitor the progress of my deoxofluorination reaction?

A2: Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): This is a quick and easy method, but co-elution of the starting material and product can sometimes be an issue. Staining with potassium permanganate can help visualize both.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information about the conversion of the starting material and the formation of the product and byproducts by observing their respective masses.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful as it directly observes the fluorine-containing product.[14] You can take a small aliquot from the reaction, quench it, and run a quick ¹⁹F NMR to determine the conversion.

Q3: Are there any specific safety precautions I should take when working with deoxofluorinating agents?

A3: Yes, safety is paramount.

  • Handling: Deoxofluorinating agents like DAST and Deoxo-Fluor® are moisture-sensitive and can react violently with water, releasing toxic hydrogen fluoride (HF) gas.[2][4] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Quenching: Quench reactions and any residual reagent carefully and slowly, typically by adding the reaction mixture to a cooled, stirred solution of a weak base like sodium bicarbonate.

  • Newer Reagents: Crystalline reagents like XtalFluor-E are generally safer to handle due to their higher thermal stability and less violent reaction with water.[3]

Q4: Can I use deoxofluorination to synthesize spirocycles containing other functional groups?

A4: Yes, one of the advantages of modern deoxofluorination reagents is their improved functional group tolerance.[15] Many reagents are compatible with esters, amides, nitriles, and various protecting groups. However, it is always advisable to check the compatibility of your specific functional groups with the chosen reagent and conditions. Alcohols, for example, will also be fluorinated.

Quantitative Data Summary: Comparison of Common Deoxofluorinating Reagents

ReagentPhysical StateThermal StabilityCommon ByproductsKey Advantages
DAST LiquidLowElimination, Rearrangement[1]Readily available
Deoxo-Fluor® LiquidModerate[4][5]EliminationHigher thermal stability than DAST[2]
XtalFluor-E® Crystalline SolidHigh[3]Fewer elimination byproducts[3][8]Easy to handle, high stability
PyFluor SolidHighLow levels of elimination[10]Excellent for minimizing elimination[9]

Workflow for Optimizing Deoxofluorination of a Novel Spiro-Ketone

Optimization_Workflow Start Start with Novel Spiro-Ketone ReagentScreen Step 1: Reagent Screening (DAST, Deoxo-Fluor, XtalFluor-E) Start->ReagentScreen ConditionOpt Step 2: Condition Optimization (Solvent, Temperature, Stoichiometry) ReagentScreen->ConditionOpt Analysis Step 3: Reaction Monitoring (TLC, LC-MS, ¹⁹F NMR) ConditionOpt->Analysis Analysis->ConditionOpt Iterate Workup Step 4: Workup & Purification (Quench, Extraction, Chromatography) Analysis->Workup Characterization Step 5: Product Characterization (NMR, MS, HRMS) Workup->Characterization End Pure gem-Difluoro Spirocycle Characterization->End

Caption: A systematic workflow for optimizing deoxofluorination reactions.

III. References

  • Aggarwal, T., Sushmita, & Verma, A. K. (2021). Achievements in Fluorination Using Variable Reagents through a Deoxyfluorination Reaction. Organic Chemistry Frontiers, 8(22), 6452–6468. --INVALID-LINK--

  • Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., LaFlamme, F., & L'Heureux, A. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(21), 5050–5053. --INVALID-LINK--

  • Chang, Y., Lee, H., & Bae, C. (2011). Direct Fluorination of the Carbonyl Group of Benzophenones Using Deoxo-Fluor®: Preparation of Bis(4-fluorophenyl)difluoromethane. Organic Syntheses, 88, 197-205. --INVALID-LINK--

  • Couturier, M., et al. (2010). XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents. Aldrichimica Acta, 43(1), 15-20. --INVALID-LINK--

  • Doyle, A. G., & Nielsen, M. K. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(12), 4338–4349. --INVALID-LINK--

  • Fauq, A. H., Singh, R. P., & Meshri, D. T. (2006). Diethylaminosulfur Trifluoride. In Encyclopedia of Reagents for Organic Synthesis. --INVALID-LINK--

  • Jelen, J., & Tavčar, G. (2025). Deoxyfluorination: A Detailed Overview of Recent Developments. Synthesis, 57, 1517–1541. --INVALID-LINK--

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. --INVALID-LINK--

  • Mahé, O., & Paquin, J.-F. (2013). Diethylaminodifluorosulfinium Tetrafluoroborate (XtalFluor-E®). In Encyclopedia of Reagents for Organic Synthesis. --INVALID-LINK--

  • Paquin, J.-F., et al. (2023). Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. RSC Advances, 13, 21853-21857. --INVALID-LINK--

  • Singh, R. P., & Shreeve, J. M. (2004). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2004(11), 1713-1725. --INVALID-LINK--

  • Thibeault, O., Ouellet-Du Berger, M.-R., Gonay, M., & Paquin, J.-F. (2023). Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. RSC Advances, 13(32), 21853-21857. --INVALID-LINK--

  • U.S. National Library of Medicine. (n.d.). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. PubMed Central. --INVALID-LINK--

References

Technical Support Center: Production of 6,6-Difluorospiro[3.3]heptan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6,6-Difluorospiro[3.3]heptan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable spirocyclic building block. The unique conformational rigidity and physicochemical properties of the 6,6-difluorospiro[3.3]heptane scaffold make it a sought-after motif in medicinal chemistry.[1][2][3] However, its synthesis, particularly on a larger scale, presents specific hurdles. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful and safe production.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 6,6-Difluorospiro[3.3]heptan-2-amine and its key intermediates.

Issue 1: Low Yield in the Synthesis of 6,6-Difluorospiro[3.3]heptan-2-one

Question: We are experiencing low yields during the synthesis of 6,6-Difluorospiro[3.3]heptan-2-one from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane and tosylmethyl isocyanide (TosMIC). What are the likely causes and how can we optimize this reaction?

Answer: The synthesis of spirocyclic ketones like 6,6-Difluorospiro[3.3]heptan-2-one using TosMIC is a powerful method, but its success is highly dependent on reaction conditions.[2] Low yields can often be attributed to several factors:

  • Base and Solvent Choice: The choice of base and solvent is critical. Sodium hydride (NaH) in a mixture of ether and DMSO is a common system.[1] Ensure the NaH is fresh and of high purity. The DMSO must be anhydrous, as water will quench the base and inhibit the reaction.

  • Reaction Temperature: The addition of the TosMIC solution should be performed at room temperature and the reaction progress monitored carefully. Exothermic reactions can lead to side products.

  • Stoichiometry: Precise control of the stoichiometry of the reactants is crucial. An excess of the base or TosMIC can lead to the formation of byproducts.

  • Workup Procedure: The workup, involving quenching with water and extraction, must be performed carefully to avoid loss of the product. Acidic hydrolysis of the intermediate is a key step to yield the final ketone.[1][2]

Optimization Workflow:

G cluster_0 Troubleshooting Low Yield of 6,6-Difluorospiro[3.3]heptan-2-one Start Low Yield Observed Check_Reagents Verify Purity and Anhydrous Conditions of Reagents (NaH, DMSO, TosMIC) Start->Check_Reagents Optimize_Stoichiometry Fine-tune Stoichiometry of Base and TosMIC Check_Reagents->Optimize_Stoichiometry Control_Temperature Ensure Strict Temperature Control During Addition Optimize_Stoichiometry->Control_Temperature Analyze_Workup Review and Optimize Workup and Hydrolysis Steps Control_Temperature->Analyze_Workup Monitor_Reaction Implement In-Process Controls (e.g., TLC, LC-MS) Analyze_Workup->Monitor_Reaction Success Improved Yield Monitor_Reaction->Success

Caption: Troubleshooting workflow for optimizing the synthesis of 6,6-Difluorospiro[3.3]heptan-2-one.

Issue 2: Inefficient Reductive Amination of 6,6-Difluorospiro[3.3]heptan-2-one

Question: We are struggling with the reductive amination of 6,6-Difluorospiro[3.3]heptan-2-one to form the target amine. The reaction is slow and incomplete. What can we do to improve this step?

Answer: Reductive amination is a versatile method for amine synthesis.[4][5] However, the reactivity of the ketone and the choice of reagents are key to a successful transformation.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents for reductive amination because they are less reactive towards ketones and aldehydes compared to the intermediate imine/iminium ion.[4] If the reaction is slow, consider using a more reactive reducing agent, but be mindful of potential side reactions like the reduction of the starting ketone.

  • pH Control: The pH of the reaction medium is crucial. The formation of the imine/iminium ion is favored under mildly acidic conditions (pH 4-6). If the pH is too low, the amine nucleophile will be protonated and non-reactive. If it's too high, the imine formation will be slow.

  • Amine Source: The choice of the amine source (e.g., ammonia, ammonium acetate, or a protected amine) can influence the reaction rate and outcome.

  • Solvent: The reaction is typically carried out in a protic solvent like methanol or ethanol.

Recommended Protocol for Reductive Amination:

StepReagent/ConditionPurpose
16,6-Difluorospiro[3.3]heptan-2-one, MethanolDissolve the starting ketone.
2Ammonium Acetate (excess)Amine source and buffer.
3Acetic Acid (optional)Adjust pH to 4-6.
4Sodium Cyanoborohydride (NaBH₃CN)Reducing agent.
5Stir at room temperatureAllow the reaction to proceed to completion.
6Aqueous workup and extractionIsolate the crude product.
Issue 3: Challenges in Purification of the Final Amine

Question: We are finding it difficult to purify the final 6,6-Difluorospiro[3.3]heptan-2-amine. It seems to be quite polar and difficult to handle with standard silica gel chromatography. What are our options?

Answer: The purification of amines can indeed be challenging due to their basicity and polarity.[6][7][8] Here are several strategies to consider:

  • Acid-Base Extraction: This is a classic and effective method for purifying amines.[7] Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Salt Formation and Recrystallization: The amine can be converted to a stable salt (e.g., hydrochloride or tartrate) which can often be purified by recrystallization. The free amine can then be regenerated by treatment with a base.

  • Specialized Chromatography: If chromatography is necessary, consider using an alternative stationary phase like alumina or a basic-deactivated silica gel. Using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia can also help to reduce tailing and improve separation.

  • Boc Protection: If the amine is a primary or secondary amine, it can be protected with a Boc group (di-tert-butyl dicarbonate). The resulting Boc-protected amine is less polar and generally easier to purify by standard silica gel chromatography. The Boc group can be easily removed later with an acid like trifluoroacetic acid (TFA).[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of 6,6-Difluorospiro[3.3]heptan-2-amine?

A1: The main safety concerns revolve around the handling of fluorinating agents and other hazardous reagents.[9][10]

  • Fluorinating Agents: If a deoxofluorination step is involved using reagents like diethylaminosulfur trifluoride (DAST), extreme caution is necessary. DAST is toxic, corrosive, and can decompose exothermically.[11][12][13][14] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9]

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • Pressure Buildup: Some reactions may generate gaseous byproducts, leading to pressure buildup in a sealed reactor. Ensure adequate venting and pressure monitoring.

  • Exothermic Reactions: Many of the reaction steps can be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.

Q2: Can the Buchwald-Hartwig amination be used to synthesize 6,6-Difluorospiro[3.3]heptan-2-amine?

A2: Yes, the Buchwald-Hartwig amination is a powerful C-N bond-forming reaction and could be a viable alternative to reductive amination.[15][16][17] This would involve coupling a suitable amine source (like ammonia or a protected equivalent) with a 2-halo-6,6-difluorospiro[3.3]heptane derivative. The success of this reaction would depend on the choice of the palladium catalyst, ligand, base, and reaction conditions.[18][19]

Q3: What analytical techniques are recommended for monitoring the reaction progress and ensuring the purity of the final product?

A3: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural confirmation and purity assessment of the final product and key intermediates. ¹⁹F NMR is particularly useful for fluorinated compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile intermediates and the final product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis of the final product.

Experimental Protocols

Protocol 1: Multigram Synthesis of 6,6-Difluorospiro[3.3]heptan-2-one

This protocol is adapted from a published procedure for the multigram synthesis of related building blocks.[1][2][3]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.32 mol) to anhydrous diethyl ether (1 L).

  • TosMIC Addition: Prepare a solution of tosylmethyl isocyanide (TosMIC, 1.02 mol) in anhydrous DMSO (1 L). Add this solution dropwise to the stirred NaH suspension at room temperature.

  • Substrate Addition: After the addition of TosMIC is complete, add a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (0.378 mol) in diethyl ether.

  • Reaction: Stir the resulting suspension at room temperature for 2 hours.

  • Workup: Carefully pour the reaction mixture into water (2.4 L) and extract with ethyl acetate (3 x 900 mL).

  • Hydrolysis: Combine the organic layers, dry over magnesium sulfate, and evaporate the solvent under reduced pressure. Dissolve the crude intermediate in diethyl ether (750 mL) and add 12 M aqueous HCl (300 mL). Stir vigorously until the hydrolysis is complete (monitor by TLC).

  • Purification: Separate the layers, extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.

Protocol 2: Purification of 6,6-Difluorospiro[3.3]heptan-2-amine via Acid-Base Extraction
  • Dissolution: Dissolve the crude amine in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (3 x volume of the organic layer). The amine will be extracted into the aqueous layer.

  • Separation: Separate the aqueous layer and wash it with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated NaOH solution until the pH is >12.

  • Extraction: Extract the free amine from the basified aqueous layer with fresh organic solvent (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified amine.

Workflow for Amine Purification:

G cluster_1 Amine Purification via Acid-Base Extraction Start Crude Amine Dissolve Dissolve in Organic Solvent Start->Dissolve Acid_Wash Wash with Dilute Acid (e.g., 1M HCl) Dissolve->Acid_Wash Separate_Aqueous Collect Aqueous Layer (contains protonated amine) Acid_Wash->Separate_Aqueous Basify Basify Aqueous Layer (e.g., with NaOH) Separate_Aqueous->Basify Extract_Organic Extract with Organic Solvent Basify->Extract_Organic Dry_Concentrate Dry and Concentrate Organic Layer Extract_Organic->Dry_Concentrate End Purified Amine Dry_Concentrate->End

Caption: Step-by-step workflow for the purification of amines using acid-base extraction.

References

identification of byproducts in difluorospiroalkane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for difluorospiroalkane synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during your experimental work. As Senior Application Scientists, we have compiled this information based on extensive experience and a thorough understanding of the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues thematically, providing explanations for the observed phenomena and actionable solutions.

I. Byproduct Formation in Difluorocyclopropanation Reactions

The [2+1] cycloaddition of alkenes with a difluorocarbene source is a primary method for synthesizing gem-difluorocyclopropanes, which are key precursors to many difluorospiroalkanes.[1] However, various side reactions can lead to impurities.

Q1: My reaction using a difluorocarbene reagent is producing low yields and several unidentified byproducts. What are the likely side reactions?

A1: The generation of difluorocarbene is often the rate-determining step, and its highly reactive nature can lead to several side reactions.[2]

  • Carbene Dimerization: Difluorocarbene can dimerize to form tetrafluoroethylene. This is more prevalent at higher concentrations of the carbene precursor.

  • Insertion into C-H Bonds: Methylene carbenes, in particular, are known to insert into C-H bonds, leading to the formation of undesired alkanes or alkenes with an additional CH₂ group.[3]

  • Reaction with Solvent or Reagents: The choice of solvent is critical. Protic solvents can quench the carbene. Some organometallic reagents used in carbene generation can also react with the carbene itself.

Troubleshooting Steps:

  • Control Carbene Precursor Addition: Add the difluorocarbene precursor slowly to the reaction mixture to maintain a low, steady-state concentration of the carbene, minimizing dimerization.

  • Optimize Solvent: Use an inert, aprotic solvent. For reactions involving sensitive substrates, consider running the reaction neat using the alkene as the solvent to favor the desired cycloaddition.[3]

  • Reagent Selection: Newer difluorocarbene sources like Ruppert-Prakash or Dolbier reagents are often more efficient and generate fewer byproducts than classical methods.[1]

Q2: I'm observing byproducts that suggest my starting alkene is isomerizing. What could be the cause?

A2: Alkene isomerization is a common side reaction, particularly in reactions that are heated for extended periods or in the presence of certain catalysts.[4]

  • Mechanism: Some transition metal catalysts used in carbene generation can also catalyze the isomerization of the double bond in your starting material or product.

  • Prevention:

    • Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature.

    • Choose a More Selective Catalyst: Investigate catalysts known for lower isomerization activity.

    • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor isomerization.

II. Challenges in Fluorination of Spiroketones

Direct fluorination of a spirocyclic ketone is another common route. However, this transformation is often plagued by competing elimination and rearrangement reactions.

Q3: My deoxyfluorination reaction of a secondary alcohol precursor to a fluoroalkane is yielding a significant amount of an alkene byproduct. How can I suppress this elimination reaction?

A3: The formation of alkene byproducts is a result of a competitive E2 elimination reaction, which is common for secondary substrates due to steric hindrance.[5]

  • Choice of Fluorinating Agent: Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are known to promote elimination.[5] Newer reagents like PyFluor are designed to be more selective for the desired SN2 substitution.[5]

  • Solvent Effects: Polar aprotic solvents can increase the basicity of the fluoride ion, favoring elimination.[5] Using protic solvents like tertiary alcohols can solvate the fluoride ion, reducing its basicity and promoting the SN2 pathway.[5]

Troubleshooting Protocol: Minimizing Elimination in Deoxyfluorination

Parameter Recommendation to Minimize Elimination (E2) Rationale
Fluorinating Agent Use PyFluor or similar modern, selective reagents.These reagents are less prone to inducing elimination reactions compared to DAST or Deoxo-Fluor.[5]
Solvent Employ a protic solvent such as tert-amyl alcohol.Protic solvents solvate the fluoride ion, reducing its basicity and favoring the desired SN2 reaction.[5]
Base Use a non-nucleophilic base like DBU.A non-nucleophilic base will deprotonate the alcohol without competing in nucleophilic substitution.
Temperature Maintain low temperatures (e.g., 0 °C) during reagent addition.Lower temperatures generally favor substitution over elimination.
III. Side Reactions in Ring-Closing Metathesis (RCM)

RCM is a powerful tool for constructing the spirocyclic core, but it can be accompanied by undesired isomerization and the formation of oligomeric byproducts.[4][6]

Q4: My RCM reaction is producing a mixture of cyclic and linear oligomers. How can I favor the intramolecular ring-closing reaction?

A4: The formation of oligomers is due to intermolecular metathesis competing with the desired intramolecular RCM.

  • High Dilution: Running the reaction at a lower concentration favors the intramolecular pathway, as the probability of two substrate molecules encountering each other is reduced.

  • Catalyst Choice: The choice of catalyst can influence the rate of RCM versus competing reactions. For sterically hindered substrates, a more active catalyst may be required.

Q5: I am observing isomerization of the double bond in my RCM product. How can I prevent this?

A5: Alkene isomerization is a known side reaction in metathesis, often promoted by the ruthenium catalyst, especially at elevated temperatures or with prolonged reaction times.[4]

  • Isomerization Suppressants: Additives like 1,4-benzoquinone can sometimes suppress catalyst activity towards isomerization.[7]

  • Temperature and Time Control: Use the lowest effective temperature and monitor the reaction to avoid unnecessary heating after completion.[4]

  • Catalyst Removal: Promptly remove the ruthenium catalyst from the reaction mixture after completion, as it can continue to cause isomerization even during workup and purification.[4]

Part 2: Experimental Protocols & Visualization

This section provides detailed experimental procedures and visual workflows to guide your laboratory work.

Protocol 1: General Procedure for Difluorocyclopropanation using a Carbene Source

This protocol outlines a general method for the synthesis of a gem-difluorocyclopropane from an alkene.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkene substrate (1.0 equivalent) in a suitable anhydrous, aprotic solvent (e.g., toluene or THF).

  • Reagent Addition: Slowly add the difluorocarbene precursor (e.g., TMSCF₃ with a fluoride source, or a diazo compound with a copper catalyst) to the stirred solution at the appropriate temperature.[8][9] The optimal temperature will depend on the specific carbene source.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl).

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Cyclopropanation cluster_workup Workup & Purification prep1 Dissolve Alkene in Anhydrous Solvent prep2 Inert Atmosphere (Ar or N2) react1 Slow Addition of Carbene Precursor prep2->react1 react2 Maintain Temperature react1->react2 react3 Monitor by TLC/GC react2->react3 work1 Quench Reaction react3->work1 work2 Aqueous Extraction work1->work2 work3 Dry & Concentrate work2->work3 work4 Column Chromatography work3->work4 end end work4->end Isolated Product

Caption: General workflow for difluorocyclopropanation.

Protocol 2: Analytical Characterization of Byproducts

The unambiguous identification of byproducts is crucial for optimizing your reaction conditions.[10][11]

Step-by-Step Methodology for Impurity Identification:

  • Initial Analysis (LC-MS/GC-MS):

    • Analyze the crude reaction mixture using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • This will provide the molecular weights of the main product and any significant impurities.[12]

  • Isolation:

    • Isolate the major byproducts using preparative High-Performance Liquid Chromatography (HPLC) or column chromatography.

  • Structural Elucidation (NMR):

    • Acquire a full set of Nuclear Magnetic Resonance (NMR) spectra for each isolated impurity (¹H, ¹³C, ¹⁹F, and 2D-NMR like COSY and HSQC).

    • ¹⁹F NMR is particularly useful for identifying fluorine-containing byproducts.

  • Confirmation (High-Resolution Mass Spectrometry):

    • Obtain a High-Resolution Mass Spectrum (HRMS) to confirm the elemental composition of the impurity.

Logical Flow for Byproduct Identification:

G start Crude Reaction Mixture lcms LC-MS / GC-MS Analysis start->lcms Initial Screen isolate Isolate Impurity (Prep-HPLC / Column) lcms->isolate Identify Target Impurities nmr NMR Spectroscopy (1H, 13C, 19F, 2D) isolate->nmr Obtain Pure Sample hrms High-Resolution MS nmr->hrms Confirm Composition structure Structure Elucidation nmr->structure hrms->structure

Caption: A systematic approach to byproduct identification.

Part 3: References

  • BenchChem. (2025). Preventing elimination byproducts in secondary fluoroalkane synthesis.

  • ResearchGate. (2022). Synthesis of gem-Difluorocyclopropanes.

  • Puri, S. K., et al. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives. PMC.

  • BenchChem. (2025). Strategies to minimize byproduct formation in Gomberg-Bachmann reactions for difluorobiphenyl synthesis.

  • RWTH Publications. (n.d.). Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones.

  • Edwards, P. J. (2003). Purification strategies for combinatorial and parallel chemistry. PubMed.

  • Beilstein Journals. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives.

  • NIH. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations.

  • ResearchGate. (n.d.). Scheme 16: Synthesis of a gem-difluorocyclopropane derivative using HFPO (41) as a source of difluorocarbene.

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes.

  • PMC. (n.d.). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups.

  • PMC. (n.d.). Discovery of a synthesis method for a difluoroglycine derivative based on a path generated by quantum chemical calculations.

  • PMC. (2021). Enzymatic synthesis of fluorinated compounds.

  • Beilstein Journals. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives.

  • Chemistry LibreTexts. (2019). 11.3.5 Cyclopropanation of Alkenes.

  • ResearchGate. (n.d.). [3+2]-Cycloaddition Reactions of gem-Difluorocyclopropenes with Azomethine Ylides – Access to Novel Fluorinated Scaffolds.

  • Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline.

  • NIH. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions.

  • Wolfson Centre for Applied Structural Biology. (n.d.). Strategies in protein purification.

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Impurities Characterization in Pharmaceuticals: A Review.

  • PubMed. (n.d.). Strategies and considerations for protein purifications.

  • Patexia. (2013). Removal of light fluoroalkanes from hydrocarbon streams. Patent Publication Number 20130259770.

  • PubMed. (2004). Synthesis of 4,4-difluoroglycosides using ring-closing metathesis.

  • ResearchGate. (n.d.). Factors Influencing Ring Closure Through Olefin Metathesis.

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.

  • YouTube. (2020). Knoor Method for pyrrole preparation: Three different methods with mechanism and retro-synthesis.

  • PubMed. (n.d.). Chemical and analytical characterization of related organic impurities in drugs.

  • BenchChem. (2025). Troubleshooting common issues in Paal-Knorr pyrrole synthesis.

  • YouTube. (2020). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes.

  • NIH. (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl).

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.

  • PubMed. (2001). Strategies for protein purification.

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.

  • ResearchGate. (n.d.). Ring-Closing Metathesis Strategies to Amino Acid-Derived P-Heterocycles.

  • ResearchGate. (n.d.). Effects of aldehyde or dipyrromethane substituents on the reaction course leading to meso-substituted porphyrins.

  • ResearchGate. (n.d.). Difluoro(aryl)(perfluoroalkyl)‐λ‐sulfanes and Selanes: Missing Links of Trichloroisocyanuric Acid/Potassium Fluoride Chemistry.

References

Technical Support Center: Synthesis of Spiro[3.3]heptane Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spiro[3.3]heptane building blocks. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of their synthetic routes toward these valuable scaffolds. Spiro[3.3]heptanes are rigid, three-dimensional structures that offer unique vectors for substituent placement, making them increasingly popular as bioisosteres for benzene and other cyclic systems in medicinal chemistry.[1][2][3] However, their synthesis can present unique challenges.

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems that can arise during the synthesis of spiro[3.3]heptane derivatives and offers actionable solutions.

Problem 1: Low Yield in the Double Alkylation of Malonate Esters

Question: I am attempting to synthesize a spiro[3.3]heptane dicarboxylate via the double alkylation of diethyl malonate with a 1,1-bis(bromomethyl)cyclobutane derivative, but my yields are consistently low (<40%). What are the likely causes and how can I optimize this reaction?

Answer:

This is a common bottleneck in the construction of the spiro[3.3]heptane core. The low yield can often be attributed to several factors, including steric hindrance, competing elimination reactions, and incomplete reaction. Here’s a breakdown of potential causes and solutions:

  • Causality: The formation of the second C-C bond is often the rate-limiting step due to increased steric congestion around the reaction center. Additionally, the basic conditions required for deprotonating the malonate can promote E2 elimination of the alkyl halide, leading to undesired alkene byproducts.

  • Troubleshooting Steps:

    • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. While sodium hydride (NaH) is commonly used, its heterogeneity can sometimes lead to inconsistent results.[4] Consider using a stronger, non-nucleophilic base like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) to ensure complete deprotonation of the malonate. A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can help to solvate the cation and increase the nucleophilicity of the malonate enolate.

    • Temperature Control: Maintain a low initial temperature (e.g., 0 °C) during the deprotonation and the addition of the alkylating agent to minimize side reactions. After the initial addition, the reaction can be slowly warmed to room temperature or slightly heated to drive the reaction to completion.

    • Slow Addition: Add the 1,1-bis(bromomethyl)cyclobutane derivative dropwise to the solution of the deprotonated malonate. This helps to maintain a low concentration of the electrophile, which can disfavor the competing elimination reaction.

    • Alternative Nucleophiles: If optimizing the malonate reaction proves difficult, consider using tosylmethyl isocyanide (TosMIC).[5][6] The double alkylation of TosMIC followed by acidic hydrolysis can provide the corresponding spiro[3.3]heptanone, which can then be further functionalized.[5][6]

Parameter Standard Condition Optimized Condition Rationale
Base Sodium Hydride (NaH)Potassium tert-butoxide (KOtBu)Stronger, more soluble base ensures complete deprotonation.
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF)Higher polarity increases nucleophilicity of the enolate.
Temperature Room Temperature0 °C to Room TemperatureMinimizes side reactions like elimination.
Addition RapidSlow, dropwiseMaintains low electrophile concentration.
Problem 2: Poor Reproducibility in [2+2] Cycloadditions

Question: My team is using a [2+2] cycloaddition between a ketene equivalent and an exocyclic methylene cyclobutane to form a spiro[3.3]heptanone. However, the reaction yields are inconsistent between batches. What could be causing this variability?

Answer:

[2+2] cycloadditions involving ketenes or keteniminium salts are powerful methods for constructing the spiro[3.3]heptane framework, but they can be sensitive to reaction conditions.[7][8] Inconsistency often stems from the generation and stability of the reactive intermediate.

  • Causality: Ketenes are highly reactive and prone to polymerization or other side reactions if not generated and consumed in situ under carefully controlled conditions. The purity of starting materials and the exclusion of moisture are paramount.

  • Troubleshooting Workflow:

    G cluster_0 Troubleshooting [2+2] Cycloaddition start Inconsistent Yields check_reagents Verify Purity of Starting Materials start->check_reagents check_reagents->start Impurities Found check_conditions Strictly Anhydrous Conditions? check_reagents->check_conditions Reagents Pure check_conditions->start Moisture Present optimize_generation Optimize Ketene Generation check_conditions->optimize_generation Yes control_temp Precise Temperature Control optimize_generation->control_temp check_purification Evaluate Purification Method control_temp->check_purification success Reproducible High Yield check_purification->success Optimized

    Caption: Troubleshooting workflow for [2+2] cycloadditions.

  • Detailed Recommendations:

    • Reagent Purity: Ensure the acyl chloride (ketene precursor) and the amine base (e.g., triethylamine) are freshly distilled. The methylenecyclobutane should be free of polymeric impurities.

    • Anhydrous Conditions: All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen). Use freshly dried, anhydrous solvents.

    • Ketene Generation: The method of ketene generation is crucial. For example, when using an acyl chloride and a tertiary amine, the slow addition of the amine to a solution of the acyl chloride and the alkene at low temperature can help to control the concentration of the ketene and minimize polymerization.

    • Temperature Management: These reactions are often exothermic. Maintaining a consistent and low temperature (e.g., -78 °C to 0 °C) during the ketene generation and cycloaddition is critical for reproducibility.

Problem 3: Difficulty in Purification of Spiro[3.3]heptane Derivatives

Question: I have successfully synthesized my target spiro[3.3]heptane derivative, but I am struggling to purify it. Column chromatography results in significant product loss, and distillation is not feasible. Are there alternative purification strategies?

Answer:

Purification of spiro[3.3]heptane building blocks can be challenging due to their often non-polar and sometimes volatile nature.

  • Causality: The compact and rigid structure of spiro[3.3]heptanes can lead to similar polarities between the desired product and certain byproducts, making chromatographic separation difficult. Product loss on silica gel can occur due to irreversible adsorption, especially for more functionalized derivatives.

  • Alternative Purification Techniques:

    • Crystallization: If your compound is a solid, crystallization is the preferred method of purification as it can provide highly pure material with minimal loss. Experiment with a variety of solvent systems (e.g., hexane/ethyl acetate, diethyl ether/pentane).

    • Derivative Formation: For compounds with suitable functional groups (e.g., amines, carboxylic acids), consider forming a salt. For instance, an amine can be converted to its hydrochloride salt, which is often crystalline and can be easily purified by recrystallization.[4] The free base can then be liberated by treatment with a base.

    • Kugelrohr Distillation: For moderately volatile compounds, Kugelrohr distillation under high vacuum can be a good alternative to traditional distillation, as it minimizes the path length and reduces the risk of thermal decomposition.

    • Preparative HPLC: While more expensive and time-consuming, preparative high-performance liquid chromatography (HPLC) can be an excellent option for separating closely related compounds when other methods fail.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the spiro[3.3]heptane core?

A1: The primary synthetic routes can be categorized based on the key bond-forming steps.[1][3] A review of the literature highlights several effective approaches:

  • Double Alkylation: As discussed, this involves the reaction of a dielectrophile, such as 1,1-bis(bromomethyl)cyclobutane, with a dinucleophile like diethyl malonate or TosMIC.[4][5][6]

  • [2+2] Cycloadditions: This strategy involves the reaction of a ketene or keteniminium salt with an exocyclic methylene cyclobutane.[7][8]

  • Rearrangement Reactions: Semipinacol rearrangements of 1-bicyclobutylcyclopropanol intermediates have been shown to be an expedient route to spiro[3.3]heptan-1-ones.[7] Another approach involves the Lewis acid-catalyzed rearrangement of 8-oxadispiro[2.0.3.1]octane derivatives.[9]

  • Photochemistry: Modern approaches have utilized photochemical methods to access spirocyclic systems.[1]

    Caption: Key synthetic strategies for the spiro[3.3]heptane core.

Q2: How can I introduce functional groups onto a pre-formed spiro[3.3]heptane scaffold?

A2: Once the core is constructed, functional groups can be introduced through various transformations. For example, a spiro[3.3]heptanone can be a versatile intermediate.[10]

  • Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride (NaBH₄).

  • Wittig Reaction: The ketone can be converted to an exocyclic alkene.

  • Reductive Amination: The ketone can be transformed into an amine.

  • Wolff-Kishner Reduction: The carbonyl group can be completely removed to yield the parent hydrocarbon.[10] Carboxylic acid derivatives, often obtained from malonate synthesis, can be converted to amines via the Curtius rearrangement or reduced to alcohols.[5][10]

Q3: Are there scalable methods for producing spiro[3.3]heptane building blocks?

A3: Yes, several research groups have reported scalable syntheses. For instance, the synthesis of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, a key precursor, has been achieved on a 0.5 kg scale.[5][11] Subsequent construction of the spiro[3.3]heptane core via double alkylation has been performed on scales up to 120 g.[5][11] Similarly, methods for producing difluorinated spiro[3.3]heptane building blocks on a multigram scale (up to 472 g) have been developed.[4][12] The key to scalability is often a convergent synthetic strategy using a common, readily prepared intermediate.[4][12]

Experimental Protocol: A General Procedure for Spiro[3.3]heptane-2,6-dicarboxylic Acid

This protocol is a generalized example based on the double alkylation of diethyl malonate.

1. Deprotonation of Diethyl Malonate:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 volumes).
  • Cool the flask to 0 °C in an ice bath.
  • Add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) portion-wise.
  • Slowly add diethyl malonate (1.0 equivalent) via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
  • Stir the resulting solution at 0 °C for 1 hour.

2. Double Alkylation:

  • Dissolve 1,1-bis(bromomethyl)cyclobutane (1.1 equivalents) in a minimal amount of anhydrous DMF.
  • Add this solution dropwise to the malonate enolate solution over 1-2 hours at 0 °C.
  • Allow the reaction to slowly warm to room temperature and stir overnight.

3. Workup and Purification of Diester:

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 5 volumes).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
  • Purify the crude diester by vacuum distillation or column chromatography on silica gel.

4. Hydrolysis and Decarboxylation:

  • Dissolve the purified diester in ethanol (5 volumes).
  • Add an aqueous solution of potassium hydroxide (5.0 equivalents) and reflux the mixture for 4-6 hours until saponification is complete (monitored by TLC).
  • Cool the reaction mixture and remove the ethanol under reduced pressure.
  • Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid at 0 °C.
  • Collect the precipitated dicarboxylic acid by filtration, wash with cold water, and dry under vacuum.
  • If necessary, further decarboxylation can be achieved by heating the dicarboxylic acid to its melting point.

References

Technical Support Center: Chiral Separation of Racemic Spiro[3.3]heptane Amines by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of racemic spiro[3.3]heptane amines. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for tackling the unique challenges associated with the enantioselective analysis of these rigid, three-dimensional structures by High-Performance Liquid Chromatography (HPLC).

Introduction

Spiro[3.3]heptane derivatives are increasingly utilized as bioisosteres for phenyl rings in medicinal chemistry, offering improved physicochemical properties and novel intellectual property.[1] The inherent chirality of many of these amine-containing scaffolds necessitates robust enantioselective analytical methods. Chiral primary amines are critical building blocks in the pharmaceutical industry, and their enantiomers can exhibit significantly different pharmacological and toxicological profiles.[2] Consequently, accurate chiral separation is paramount for drug development and quality control.[2] This guide provides a comprehensive resource for developing and troubleshooting HPLC methods for this specific class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a chiral separation method for a new spiro[3.3]heptane amine?

A1: A systematic screening approach is the most efficient strategy.[3][4] Begin by screening your compound on a set of complementary chiral stationary phases (CSPs), with a strong emphasis on polysaccharide-based columns (e.g., those derived from cellulose or amylose).[2][3][5] These CSPs are known for their broad applicability in separating a wide range of racemates, including primary amines.[2][5]

A typical initial screening protocol would involve:

  • Columns: Screen on at least two to four different polysaccharide-based CSPs (e.g., CHIRALPAK® IA, IB, IC, IE, or equivalent CHIRAL ART columns).[2][4]

  • Mobile Phases: Use a standard set of normal-phase mobile phases. A common starting point is a mixture of an alkane (like n-hexane or n-heptane) and an alcohol modifier (like isopropanol or ethanol) in a 90:10 (v/v) ratio.[3]

  • Additives: Since the target analytes are basic amines, it is crucial to incorporate a basic additive into the mobile phase from the outset to improve peak shape and enantioselectivity.[6] A typical starting concentration is 0.1% (v/v) of diethylamine (DEA).[6][7]

Q2: Why are basic additives necessary for separating spiro[3.3]heptane amines?

A2: Basic additives play a dual role in the chiral separation of amines. Firstly, they act as silanol-masking agents, interacting with residual acidic silanol groups on the silica surface of the CSP. This prevents strong, non-enantioselective interactions that can lead to poor peak shape (tailing) and reduced column efficiency.[2][8] Secondly, the additive can influence the chiral recognition mechanism itself by competing with the analyte for interaction sites on the CSP or by altering the analyte's conformation, thereby impacting retention and selectivity.[8][9] For basic compounds like spiro[3.3]heptane amines, additives such as diethylamine (DEA), butylamine, or ethanolamine are commonly used at concentrations of 0.1% to 0.5%.[6]

Q3: My spiro[3.3]heptane amine is not separating (I see only a single peak). What should I do next?

A3: A single, co-eluting peak indicates a lack of enantioselectivity under the current conditions. The following workflow can help you troubleshoot this issue:

G start No Separation (Single Peak) csp Inappropriate CSP? start->csp mobile_phase Mobile Phase Too Strong? start->mobile_phase additive Incorrect or Missing Additive? start->additive screen_csp Screen on different CSPs (e.g., Amylose vs. Cellulose) csp->screen_csp Yes change_modifier Decrease alcohol % or switch to a less polar alcohol (e.g., IPA -> EtOH) mobile_phase->change_modifier Yes optimize_additive Confirm 0.1% basic additive (DEA). Try other amines (e.g., EDA, Butylamine). additive->optimize_additive Yes

Caption: Troubleshooting workflow for no separation.

Explanation of Steps:

  • Evaluate the Chiral Stationary Phase (CSP): The primary reason for a lack of separation is often an unsuitable CSP. If you started with a cellulose-based column, try an amylose-based one, or vice-versa.[3][4] The different helical structures of these polymers create distinct chiral environments.

  • Adjust Mobile Phase Strength: In normal-phase chromatography, a high concentration of the alcohol modifier can reduce retention times to the point where there is insufficient interaction with the CSP for separation to occur.[3] Try decreasing the alcohol percentage in 5% increments. Also, consider switching to a different alcohol; the choice of alcohol (e.g., isopropanol vs. ethanol) can significantly impact selectivity.[10]

  • Verify the Additive: Ensure a basic additive like DEA is present at ~0.1%.[6] Its absence is a common cause of poor chromatography for basic analytes. Sometimes, different basic additives can dramatically alter selectivity. Consider trying ethylenediamine (EDA) or 2-aminoethanol, which can offer improved peak shape and resolution for certain compounds.[6]

Q4: I have peak tailing or broad peaks. How can I improve the peak shape?

A4: Poor peak shape for basic compounds like spiro[3.3]heptane amines is almost always related to secondary interactions with the stationary phase or issues with the sample solvent.

G start Poor Peak Shape (Tailing, Broadening) additive_check Insufficient Additive? start->additive_check overload_check Sample Overload? start->overload_check solvent_check Sample Solvent Mismatch? start->solvent_check increase_additive Increase basic additive conc. (e.g., 0.1% -> 0.2% DEA) additive_check->increase_additive Yes reduce_conc Reduce sample concentration or injection volume. overload_check->reduce_conc Yes dissolve_in_mp Dissolve sample in the initial mobile phase. solvent_check->dissolve_in_mp Yes

Caption: Troubleshooting workflow for poor peak shape.

Explanation of Steps:

  • Optimize Additive Concentration: The initial 0.1% of a basic additive may not be sufficient to fully passivate the column's active sites. Incrementally increase the concentration to 0.2% or 0.3% and observe the effect on peak symmetry.[2][6]

  • Check for Mass Overload: Injecting too much sample can saturate the stationary phase, leading to broad, triangular peaks.[3][11] Reduce the injection volume or dilute your sample and reinject.

  • Ensure Sample Solvent Compatibility: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion.[11][12] Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.[2][11]

Detailed Troubleshooting Guide

This section provides a more in-depth look at specific problems and their underlying causes, offering structured solutions for the chiral separation of spiro[3.3]heptane amines.

Problem Potential Cause(s) Recommended Action(s) Scientific Rationale
Poor Resolution (Rs < 1.5) 1. Suboptimal Mobile Phase: The ratio of alkane to alcohol is not ideal for selectivity. 2. Wrong Alcohol Modifier: The chosen alcohol (e.g., IPA) is not providing the best chiral recognition. 3. Temperature Effects: Ambient temperature fluctuations can affect selectivity.1. Systematically vary the alcohol percentage (e.g., from 5% to 20% in 5% steps). 2. Screen other alcohol modifiers (Methanol, Ethanol, Isopropanol).[3] 3. Use a column oven to maintain a constant temperature (e.g., 25 °C).[3]1. The mobile phase competes with the analyte for interaction sites on the CSP. Adjusting its strength fine-tunes the balance between retention and interaction, maximizing selectivity. 2. Different alcohols have varying hydrogen bonding capabilities and polarities, which can uniquely influence the formation of the transient diastereomeric complex between the analyte and the CSP.[10] 3. Chiral separations are often enthalpically driven, making them sensitive to temperature changes which can alter interaction kinetics and thermodynamics.
Irreproducible Retention Times 1. Column Memory Effect: Residual additives from previous runs are altering the stationary phase.[8][13] 2. Insufficient Equilibration: The column is not fully equilibrated with the new mobile phase. 3. Mobile Phase Instability: Evaporation of the more volatile component (e.g., hexane) is changing the mobile phase composition.[3]1. Dedicate a column specifically for amine separations. If not possible, flush thoroughly with a strong solvent like isopropanol or ethanol before switching methods.[12] 2. Equilibrate the column with at least 20-30 column volumes of the new mobile phase before the first injection.[3] 3. Prepare fresh mobile phase daily and keep solvent reservoirs capped.[3]1. Basic additives can be strongly retained on the CSP, altering its surface chemistry and affecting subsequent separations, a phenomenon known as the "memory effect".[8][13] 2. The CSP requires time to fully adsorb mobile phase components and establish a stable environment for reproducible interactions. 3. A change in the mobile phase ratio will directly impact its eluotropic strength, leading to shifts in retention time.
Loss of Resolution Over Time 1. Column Contamination: Strongly adsorbed impurities from the sample are accumulating at the column head.[12] 2. Stationary Phase Degradation: Use of incompatible solvents or extreme pH (less common in normal phase). 3. Frit Blockage: Particulate matter from the sample or mobile phase is blocking the inlet frit, causing flow path distortion.[12]1. Use a guard column and filter all samples through a 0.45 µm filter.[14] Periodically flush the column with a strong, compatible solvent (check column manual). 2. Always ensure mobile phase components are compatible with the specific CSP (immobilized phases offer greater solvent flexibility).[2] 3. Reverse-flush the column (only if permitted by the manufacturer) at a low flow rate to dislodge particulates.[12]1. Contaminants can create active sites that cause non-specific binding, leading to peak broadening and loss of efficiency, which degrades resolution. 2. The chiral selector (polysaccharide derivative) can be stripped from or damaged on the silica support, irreversibly damaging the column's resolving power. 3. A blocked frit leads to increased backpressure and non-uniform flow across the column diameter, which broadens peaks and reduces performance.[12]

Experimental Protocol: Method Screening

This protocol outlines a systematic approach to screen for initial separation conditions for a novel racemic spiro[3.3]heptane amine.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral Columns:

    • Cellulose-based CSP (e.g., CHIRALPAK® IB)

    • Amylose-based CSP (e.g., CHIRALPAK® IA)

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH)

  • Basic Additive: Diethylamine (DEA)

  • Sample: Racemic spiro[3.3]heptane amine (~1 mg/mL) dissolved in mobile phase.

2. Mobile Phase Preparation:

  • Screening Solvent A: 90:10 (v/v) n-Hexane / IPA + 0.1% DEA

  • Screening Solvent B: 90:10 (v/v) n-Hexane / EtOH + 0.1% DEA

  • Note: Add DEA to the alcohol portion before mixing with hexane to ensure miscibility.

3. Screening Workflow:

Caption: High-throughput method screening workflow.

4. Data Evaluation:

  • For each run, assess the chromatogram for any sign of peak splitting or shoulders, even if baseline resolution is not achieved.

  • Calculate the selectivity (α) and resolution (Rs) for any promising conditions.

  • Select the column/mobile phase combination that provides the best initial selectivity for further method optimization.

This structured approach ensures a comprehensive yet efficient search for suitable starting conditions, forming a solid foundation for developing a robust and reliable chiral separation method for your spiro[3.3]heptane amine compounds.

References

Technical Support Center: Analytical Methods for Quality Control of 6,6-Difluorospiro[3.3]heptan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical quality control of 6,6-Difluorospiro[3.3]heptan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the analysis of this unique spirocyclic amine. The methodologies and troubleshooting advice provided herein are grounded in established scientific principles and aligned with global regulatory expectations.

I. Troubleshooting Guide: Common Chromatographic Issues

Navigating the complexities of chromatographic analysis is central to ensuring the quality of 6,6-Difluorospiro[3.3]heptan-2-amine. This section provides a systematic approach to diagnosing and resolving frequently encountered issues in High-Performance Liquid Chromatography (HPLC).

Diagram: HPLC Troubleshooting Workflow for Peak Asymmetry

HPLC Troubleshooting Workflow start Problem Identified: Peak Tailing or Fronting check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks_path Yes check_all_peaks->all_peaks_path specific_peaks_path No check_all_peaks->specific_peaks_path system_issue Potential Systemic Issue all_peaks_path->system_issue check_column Inspect Column Inlet: - Void formation? - Blocked frit? system_issue->check_column check_connections Check Connections: - Leaks? - Extra column volume? system_issue->check_connections solution_system Solution: - Replace column/frit - Remake connections check_column->solution_system check_connections->solution_system analyte_issue Potential Analyte-Specific Issue specific_peaks_path->analyte_issue check_mobile_phase Review Mobile Phase: - pH appropriate for amine? - Buffer concentration sufficient? analyte_issue->check_mobile_phase check_sample_prep Review Sample Preparation: - Sample solvent mismatch? - Overloading? analyte_issue->check_sample_prep solution_analyte Solution: - Adjust mobile phase pH - Use sample solvent similar to mobile phase - Dilute sample check_mobile_phase->solution_analyte check_sample_prep->solution_analyte QualityControlMethods core 6,6-Difluorospiro[3.3]heptan-2-amine (API Quality Control) identity Identity core->identity purity Purity & Impurities core->purity assay Assay (Content) core->assay chirality Enantiomeric Purity core->chirality lc_ms LC-MS identity->lc_ms confirms structure nmr NMR Spectroscopy identity->nmr confirms structure ftir FTIR Spectroscopy identity->ftir confirms structure hplc_uv HPLC-UV purity->hplc_uv detects & quantifies purity->lc_ms detects & quantifies gc_ms GC-MS purity->gc_ms detects & quantifies assay->hplc_uv quantifies chiral_hplc Chiral HPLC chirality->chiral_hplc separates enantiomers chiral_gc Chiral GC chirality->chiral_gc separates enantiomers

Technical Support Center: Strategies to Overcome Low Reactivity in Spiro-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spiro-alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low reactivity and yield in the synthesis of complex spirocyclic frameworks. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.

Spiro-alkylation, the formation of a new ring system sharing a single atom with an existing ring, is a powerful tool in medicinal and materials chemistry for creating unique three-dimensional structures.[1] However, the construction of the sterically demanding spirocenter often presents significant synthetic hurdles, primarily manifesting as low reactivity. This guide will walk you through common issues and provide actionable strategies grounded in mechanistic principles.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding spiro-alkylation reactions.

Q1: My spiro-alkylation reaction is not proceeding to completion, resulting in low yield. What are the most likely causes?

A1: Low conversion is a frequent issue and can stem from several factors. Primarily, insufficient activation of either the nucleophile or the electrophile is the culprit. This can be due to an inappropriate choice of base, catalyst, or reaction conditions for your specific substrate. Steric hindrance around the reacting centers is also a major contributor to low reactivity in spirocyclization.[2] Additionally, side reactions, such as decomposition of starting materials or the formation of undesired byproducts, can consume reagents and lower the yield of the desired spirocycle.[3][4] Careful analysis of your reaction mixture by techniques like TLC or crude NMR can help diagnose the issue.[4]

Q2: I'm observing the formation of multiple products. How can I improve the selectivity of my spiro-alkylation?

A2: The formation of regioisomers or stereoisomers is a common challenge. To improve regioselectivity, consider the nature of your nucleophile and electrophile. The use of directing groups can help favor the desired cyclization pathway. For enhancing stereoselectivity, particularly enantioselectivity, the use of chiral catalysts is paramount. Chiral phase-transfer catalysts, for instance, have shown great success in controlling the stereochemical outcome of spiro-alkylation reactions.[5][6] The choice of solvent and temperature can also significantly influence the stereoselectivity of the reaction.

Q3: Can the choice of solvent dramatically impact the success of a spiro-alkylation reaction?

A3: Absolutely. The solvent plays a crucial role in stabilizing intermediates and transition states. In many cases, the choice of solvent can be a critical factor in achieving high efficiency.[7] For instance, in phase-transfer catalyzed alkylations, a biphasic system of an organic solvent and an aqueous base is employed.[6][8][9] The polarity of the organic solvent can affect the solubility of the catalyst and reactants, thereby influencing the reaction rate. It's often beneficial to screen a range of solvents with varying polarities to find the optimal conditions for your specific transformation.

Q4: Are there any advanced techniques to activate otherwise unreactive C-H bonds for spirocyclization?

A4: Yes, the field of C-H activation has provided powerful tools for spirocyclization.[1][10] Transition-metal catalysis, particularly with palladium, rhodium, and gold, can enable the direct functionalization of C(sp²)–H and C(sp³)–H bonds, bypassing the need for pre-functionalized starting materials.[11][12][13][14] These methods often exhibit high efficiency and selectivity.[10] More recently, photoredox catalysis has emerged as a mild and effective strategy for generating radical intermediates that can participate in spirocyclization reactions via C-H functionalization.[15][16][17][18]

Troubleshooting Guide: From Low Conversion to No Reaction

This section provides a more in-depth, problem-oriented approach to troubleshooting your spiro-alkylation reactions.

Issue 1: Low to No Conversion of Starting Materials

When your reaction stalls or fails to initiate, a systematic evaluation of the reaction parameters is necessary.

Causality & Troubleshooting Workflow

cluster_0 Problem: Low/No Conversion cluster_1 Initial Checks cluster_2 Catalyst & Reagent Optimization cluster_3 Reaction Condition Optimization cluster_4 Advanced Strategies Start Low or No Conversion Observed Reagent_Purity Verify Reagent Purity & Stoichiometry Start->Reagent_Purity Initial Assessment Inert_Atmosphere Ensure Strictly Anhydrous & Inert Conditions Reagent_Purity->Inert_Atmosphere Base_Strength Increase Base Strength or Change Base Type Inert_Atmosphere->Base_Strength If still no reaction Catalyst_Loading Increase Catalyst Loading Base_Strength->Catalyst_Loading Catalyst_Type Screen Different Catalysts (e.g., PTC, Lewis Acid) Catalyst_Loading->Catalyst_Type Leaving_Group Improve Leaving Group on Electrophile Catalyst_Type->Leaving_Group Temperature Increase Reaction Temperature Leaving_Group->Temperature If reactivity is still low Solvent Screen Different Solvents Temperature->Solvent Concentration Vary Reactant Concentration Solvent->Concentration CH_Activation Consider C-H Activation Strategies Concentration->CH_Activation For unreactive substrates Photoredox Explore Photoredox Catalysis CH_Activation->Photoredox

Caption: Troubleshooting workflow for low conversion in spiro-alkylation.

Detailed Strategies
  • Re-evaluate Your Base and Catalyst System:

    • Phase-Transfer Catalysis (PTC): For many spiro-alkylations, especially those involving enolates, PTC is a highly effective strategy.[6][8][9] The choice of the phase-transfer catalyst is critical. Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly used.[8][9] For asymmetric reactions, chiral PTCs derived from cinchona alkaloids or featuring spirocyclic backbones can provide high enantioselectivity.[5] If your reaction is sluggish, consider a more lipophilic catalyst to enhance its solubility in the organic phase. The concentration of the aqueous base (e.g., NaOH or KOH) can also be optimized; however, excessively high concentrations can lead to degradation.[8]

    ParameterRecommendationRationale
    Catalyst Screen different quaternary ammonium or phosphonium salts. For asymmetric synthesis, use a chiral PTC.The structure of the catalyst affects its efficiency in transferring the nucleophile to the organic phase.
    Base Optimize the concentration of the aqueous base (e.g., 10-50% w/w NaOH or KOH).A higher concentration can increase the deprotonation rate but may also lead to side reactions.[8]
    Solvent Test nonpolar (e.g., toluene) and polar aprotic (e.g., DCM) solvents.Solvent choice impacts the solubility of the ion pair and the overall reaction rate.[7]
  • Enhance Electrophilicity/Nucleophilicity:

    • Substrate Modification: If possible, modifying the electronic properties of your substrates can significantly improve reactivity. For the nucleophilic partner, incorporating electron-withdrawing groups adjacent to the acidic proton can increase its acidity, facilitating deprotonation. Conversely, for the electrophilic partner, a better leaving group (e.g., triflate instead of bromide) will accelerate the alkylation step.

    • Lewis Acid Catalysis: In some cases, a Lewis acid can be used to activate the electrophile, making it more susceptible to nucleophilic attack.[19][20] This is particularly useful for less reactive electrophiles.

  • Leverage Advanced Activation Methods:

    • Photoredox Catalysis: This technique uses visible light to generate highly reactive radical intermediates under mild conditions.[15][16][17][18] It can be particularly effective for substrates that are unreactive under traditional ionic conditions. For instance, the generation of an α-aminoalkyl radical can initiate a spirocyclization cascade.[16]

    • Transition-Metal-Catalyzed C-H Activation: For substrates lacking obvious functional handles, direct C-H activation offers a powerful alternative.[1][10][11][12][13][14] This approach can forge C-C bonds with high selectivity, although it may require screening of different metal catalysts, ligands, and oxidants.

Issue 2: Poor Diastereoselectivity or Enantioselectivity

Achieving the desired stereochemistry at the newly formed spirocenter is often a primary goal.

Controlling Stereoselectivity

Start Poor Stereoselectivity Observed Catalyst Introduce/Optimize Chiral Catalyst Start->Catalyst Temperature Lower Reaction Temperature Catalyst->Temperature Solvent Screen Solvents of Varying Polarity Temperature->Solvent Additives Incorporate Additives (e.g., co-catalysts, salts) Solvent->Additives

Caption: Key factors for optimizing stereoselectivity in spiro-alkylation.

Detailed Strategies
  • Chiral Catalysis:

    • Asymmetric Phase-Transfer Catalysis: This is a well-established method for enantioselective spiro-alkylation.[5] The chiral catalyst forms a tight ion pair with the nucleophile, and the steric environment of the catalyst directs the approach of the electrophile to one face of the nucleophile.

    • Chiral Lewis Acid Catalysis: Chiral Lewis acids can coordinate to the electrophile, creating a chiral environment that biases the nucleophilic attack.

    • Organocatalysis: Chiral amines or Brønsted acids can be used to catalyze asymmetric spirocyclizations, often through the formation of chiral enamines or iminium ions.[21]

  • Reaction Parameter Optimization:

    • Temperature: Lowering the reaction temperature generally increases selectivity by favoring the transition state with the lower activation energy.[7]

    • Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the transition state geometry, thereby affecting stereoselectivity.[22]

    • Additives: In some cases, the addition of salts can influence the aggregation state of the catalyst or the nature of the ion pair, leading to improved selectivity.

Experimental Protocols

General Protocol for Phase-Transfer Catalyzed Spiro-Alkylation

This protocol provides a starting point for the alkylation of a generic active methylene compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the active methylene substrate (1.0 equiv.), the dihaloalkane electrophile (1.1 equiv.), and the phase-transfer catalyst (e.g., TBAB, 10 mol%).

  • Solvent and Base Addition: Add an appropriate organic solvent (e.g., toluene or CH₂Cl₂) to achieve a substrate concentration of 0.1-0.5 M. Add an aqueous solution of NaOH or KOH (e.g., 50% w/w) in a volume equal to the organic solvent.

  • Reaction Execution: Stir the biphasic mixture vigorously at the desired temperature (room temperature to reflux). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Validation & Comparative

The Spiro[3.3]heptane Amine Motif: A Guide to a Superior Piperidine Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that enhance drug-like properties is relentless. The piperidine ring, a ubiquitous feature in over one hundred approved drugs, has long been a stalwart scaffold due to its favorable physicochemical properties and synthetic accessibility.[1][2][3] However, the rigidity and conformational preferences of the piperidine ring can sometimes limit the exploration of three-dimensional chemical space and present challenges in optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide provides an in-depth comparison of spiro[3.3]heptane amines with their traditional piperidine analogs. We will explore how the unique, rigid, and three-dimensional structure of the spiro[3.3]heptane framework offers significant advantages in tuning key drug-like properties, including metabolic stability, aqueous solubility, and lipophilicity. This analysis is grounded in experimental data from recent literature, offering researchers and drug development professionals a clear rationale for considering this emerging scaffold as a powerful tool in their molecular design toolbox.

Structural and Conformational Distinctions: Beyond the Chair

The fundamental difference between piperidine and azaspiro[3.3]heptane lies in their core topology. Piperidine adopts a flexible chair conformation, which can lead to multiple binding modes and potential off-target effects. In contrast, the spiro[3.3]heptane scaffold is a highly rigid, three-dimensional structure composed of two fused cyclobutane rings.[4] This rigidity provides a well-defined and predictable orientation of substituents, which can be leveraged to enhance target selectivity and binding affinity.[5]

The spirocyclic nature of the azaspiro[3.3]heptane framework also results in distinct exit vectors for substituents compared to piperidine.[5][6] This non-linear arrangement can be advantageous in mimicking the spatial orientation of functional groups found in more complex natural products or in accessing previously unexplored regions of a target's binding pocket.[6][7]

G cluster_piperidine Piperidine Analog cluster_spiro Spiro[3.3]heptane Amine p_props Flexible Chair Conformation Higher logD p_adme Potential for Metabolic Liability Variable Permeability p_props->p_adme Leads to Oral Bioavailability Oral Bioavailability p_adme->Oral Bioavailability s_props Rigid 3D Structure Lower logD s_adme Improved Metabolic Stability Favorable Permeability s_props->s_adme Leads to s_adme->Oral Bioavailability G cluster_workflow Permeability Assay Workflow start Seed Caco-2 cells on Transwell inserts culture Culture for 21 days (monolayer formation) start->culture teer Verify monolayer integrity (TEER measurement) culture->teer add_cpd Add test compound to apical or basolateral side teer->add_cpd sample Sample from opposite side at time points add_cpd->sample analyze Quantify compound (LC-MS/MS) sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate end Assess Permeability Profile calculate->end

References

The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Difluorospiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The molecular architecture of a drug candidate dictates its fate in the body, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A compound that is too rapidly metabolized will struggle to achieve therapeutic concentrations, leading to a short duration of action and poor oral bioavailability.[1]

In recent years, spiro[3.3]heptane scaffolds have gained prominence as versatile, three-dimensional bioisosteres for common moieties like benzene rings.[2][3][4] Their rigid, non-planar structure allows for precise exit vectors, enabling chemists to explore novel chemical space.[2][3][4][5] However, like all scaffolds, they are susceptible to metabolic attack. This guide provides an in-depth comparison of the metabolic stability of difluorospiro[3.3]heptane derivatives versus their non-fluorinated analogs, supported by experimental data and detailed protocols.

The Strategic Role of Fluorine in Thwarting Metabolism

The strategic incorporation of fluorine into a molecular scaffold has become a powerful and widely adopted strategy to enhance pharmacokinetic profiles.[6][7][8] This enhancement is primarily attributed to two key factors:

  • Bond Strength: The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP450) superfamily compared to a carbon-hydrogen (C-H) bond.[8][9] By replacing a hydrogen atom at a metabolically vulnerable position—a "metabolic soft spot"—with fluorine, chemists can effectively block or slow down enzymatic degradation.[6][9]

  • Electronic Effects: Fluorine is the most electronegative element, and its introduction can significantly alter a molecule's electronic properties.[9] This can influence the molecule's pKa, lipophilicity, and conformational preferences, which in turn affects its binding to metabolic enzymes and membrane permeability.[6][9]

Comparative Metabolic Stability: Experimental Evidence

The true test of a metabolic stabilization strategy lies in direct experimental comparison. While specific data directly comparing difluorospiro[3.3]heptane derivatives with their non-fluorinated analogs is emerging with the scaffold's increased use, the principle is well-established across various molecular classes. The strategic placement of fluorine consistently leads to significant improvements in metabolic stability.[10][11]

The following table summarizes representative in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogs in human liver microsomes (HLM). A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[8]

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)Fold Improvement (t½)Reference
Kinase Inhibitor Parent CompoundNon-fluorinated furan bioisostere30100 mL/min/kg (in vivo, rat)-[11]
Fluorinated AnalogFluorinated furan bioisostere> 12011 mL/min/kg (in vivo, rat)> 4-fold[11]
Antiviral RisperidoneNon-fluorinated parent drugN/A (Relative)N/A (Relative)-[10]
9-FluororisperidoneFluorinated analogN/A (Relative)N/A (Relative)16-fold more stable[10]
Anti-inflammatory CelecoxibNon-fluorinated parent drugN/A (Relative)N/A (Relative)-[10]
4'-FluorocelecoxibFluorinated analogN/A (Relative)N/A (Relative)4-fold more stable[10]

As evidenced by such data, fluorination consistently results in a dramatic improvement in metabolic stability.[11] In the context of the spiro[3.3]heptane scaffold, placing gem-difluoro groups on the ring system is expected to shield the structure from oxidative attack by CYP450 enzymes, significantly extending its half-life in biological systems.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To ensure the trustworthiness and reproducibility of metabolic stability data, a robust and well-validated protocol is essential. The following outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes, a cornerstone of in vitro drug metabolism studies.[8][12]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test Compound (e.g., difluorospiro[3.3]heptane derivative and non-fluorinated analog)

  • Pooled Liver Microsomes (Human, Rat, or other species of interest)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • NADPH Regenerating System (Cofactor for CYP450 enzymes)

  • Positive Control Compounds (e.g., Verapamil, Testosterone)

  • Acetonitrile (with internal standard, for reaction termination)

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Preparation:

    • Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO).

    • Thaw the pooled liver microsomes on ice.

    • Prepare the incubation mixture by adding microsomes to the phosphate buffer. Pre-warm this mixture to 37°C.

  • Initiation of Reaction:

    • Add the test compound to the pre-warmed microsome solution at a final concentration (typically 1 µM).

    • Pre-incubate the mixture for 5-10 minutes at 37°C to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. This marks time zero (T=0).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube or plate containing cold acetonitrile with an internal standard. The acetonitrile precipitates the microsomal proteins and halts all enzymatic activity.

  • Sample Processing:

    • Vortex the quenched samples thoroughly.

    • Centrifuge the samples at high speed (e.g., >3000 x g) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (Incubation Volume / Protein Amount) .

Workflow Visualization

The following diagram illustrates the key steps in the in vitro liver microsomal stability assay.

G cluster_prep 1. Preparation cluster_incubate 2. Incubation & Reaction cluster_sample 3. Sampling & Quenching cluster_process 4. Sample Processing & Analysis cluster_data 5. Data Analysis prep_cpd Prepare Test Compound Stocks mix Combine Microsomes & Test Compound in Buffer prep_cpd->mix prep_mic Thaw & Dilute Liver Microsomes prep_mic->mix prep_nadph Prepare NADPH Cofactor Solution pre_warm Pre-warm at 37°C mix->pre_warm start_rxn Initiate Reaction with NADPH (T=0) pre_warm->start_rxn timepoints Aliquot at Time Points (0, 5, 15, 30, 60 min) start_rxn->timepoints quench Quench with Cold Acetonitrile + IS timepoints->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot Plot % Remaining vs. Time lcms->plot calc Calculate t½ and CLint plot->calc

References

A Comparative Guide to the In Vitro ADME Profiling of Spiro[3.3]heptane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[3.3]heptane (S3H) motif has emerged as a compelling three-dimensional (3D), sp³-rich scaffold in modern medicinal chemistry. Increasingly utilized as a saturated bioisostere for mono-, meta-, and para-substituted phenyl rings, it offers a pathway to escape the "flatland" of traditional aromatic structures, potentially improving physicochemical and pharmacokinetic properties.[1][2][3][4] This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of S3H-containing compounds versus their traditional aromatic counterparts. We delve into the underlying rationale for key ADME assays, present detailed, field-proven experimental protocols, and offer data-driven insights to guide researchers in drug discovery and development.

Introduction: The Rise of the Spiro[3.3]heptane Scaffold

For decades, the phenyl ring has been a ubiquitous building block in drug design.[1] However, its planarity and lipophilicity can contribute to metabolic liabilities and off-target effects. The drive to create drug candidates with improved ADME profiles has led to the exploration of non-aromatic bioisosteres that can replicate the vectoral orientation of a substituted phenyl ring while introducing more favorable 3D geometry.[5][6]

The spiro[3.3]heptane scaffold is a rigid bicyclic system that presents substituent vectors in a non-collinear fashion, effectively mimicking the spatial arrangement of meta- and para-substituted rings.[1][7] This structural rigidity and increased sp³-character can profoundly influence a molecule's interaction with metabolic enzymes and transporters. Therefore, a thorough understanding and systematic evaluation of the in vitro ADME profile are critical for any drug discovery program incorporating this novel scaffold.[8][9] This guide will focus on three cornerstone in vitro ADME assays: metabolic stability, permeability, and plasma protein binding, providing both comparative data and actionable protocols.

Comparative In Vitro ADME Profile: S3H vs. Phenyl Scaffolds

The true value of a bioisosteric replacement is measured by its impact on the overall ADME profile. While every compound is unique, general trends can be observed by comparing S3H-containing molecules to their phenyl analogues.

Metabolic Stability

Metabolic stability, typically assessed in liver microsomes or hepatocytes, is a primary indicator of a compound's clearance rate in the body.[10][11] The replacement of a metabolically susceptible aromatic ring with a saturated S3H core can either block a site of metabolism or, conversely, introduce new, more labile positions.

A compelling case study involves the FDA-approved anticancer drug Sonidegib. Researchers replaced its meta-substituted phenyl ring with an S3H scaffold, creating two diastereomers (trans-76 and cis-76), and evaluated their stability in human liver microsomes.[1]

Table 1: Comparative Metabolic Stability Data (Sonidegib Analogues)

CompoundScaffoldIntrinsic Clearance (CLint, µL/min/mg)Half-Life (t½, min)
Sonidegib meta-Phenyl1893
(±)-trans-76 Spiro[3.3]heptane3647
(±)-cis-76 Spiro[3.3]heptane15611

Data sourced from ChemRxiv.[1]

Interpretation: In this specific case, the incorporation of the S3H scaffold reduced metabolic stability compared to the parent drug, Sonidegib.[1] The cis-isomer was particularly labile, with a nearly 9-fold increase in intrinsic clearance.[1] This underscores a critical principle: bioisosteric replacement is not a universal solution for improving stability. The outcome is highly dependent on the specific molecular context and the stereochemical orientation of the scaffold. It highlights the necessity of empirical testing for each new analogue.

Physicochemical Properties: Lipophilicity & Solubility

Lipophilicity (measured as logP or logD) and aqueous solubility are foundational properties that influence everything from membrane permeability to plasma protein binding.[8][9] Saturated scaffolds like S3H are often employed to reduce the lipophilicity of a parent aromatic compound.

Table 2: Comparative Physicochemical Properties (Sonidegib Analogues)

CompoundScaffoldAqueous Solubility (µM)clogPlogD (pH 7.4)
Sonidegib meta-Phenyl≤ 16.8≥ 3.5
(±)-trans-76 Spiro[3.3]heptane≤ 16.0≥ 3.5
(±)-cis-76 Spiro[3.3]heptane≤ 16.0≥ 3.5

Data sourced from ChemRxiv.[1]

Interpretation: The S3H replacement successfully reduced the calculated lipophilicity (clogP) by 0.8 units.[1] However, all three compounds remained highly lipophilic, which was reflected in their poor aqueous solubility and high experimental logD values.[1] This demonstrates that while the S3H core is inherently less lipophilic than a phenyl ring, its impact may be modest in an already greasy molecule.

Membrane Permeability

The ability of a drug to cross the intestinal epithelium is a prerequisite for oral bioavailability. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[12][13][14] These cells form a polarized monolayer with tight junctions and express key efflux transporters (e.g., P-glycoprotein, P-gp), thus modeling both passive diffusion and active transport.[15][16]

While direct comparative data for S3H compounds was not available in the initial literature survey, the general hypothesis is that the increased 3D character and disruption of planarity afforded by the S3H scaffold can help compounds escape recognition by efflux transporters like P-gp, potentially improving net absorption.

Key parameters to evaluate in a Caco-2 assay are:

  • Apparent Permeability (Papp): The rate of flux across the cell monolayer. A higher Papp (A-B) value suggests better absorption.[17][18]

  • Efflux Ratio (ER): The ratio of Papp (B-A) / Papp (A-B). An ER > 2 is a strong indicator that the compound is a substrate of an active efflux transporter.[16][17]

Plasma Protein Binding (PPB)

Only the unbound, or "free," fraction of a drug in plasma is available to interact with its target and exert a pharmacological effect.[9][19][20] High plasma protein binding can effectively reduce a drug's in vivo potency. Standard assays like equilibrium dialysis or ultrafiltration are used to determine the percentage of a compound bound to plasma proteins.[21][22] Introducing sp³-rich scaffolds can sometimes reduce non-specific binding to proteins like human serum albumin (HSA) by decreasing lipophilicity and removing flat aromatic surfaces prone to hydrophobic interactions. This must be verified experimentally for each compound series.

Detailed Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols represent self-validating systems for core in vitro ADME assays.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[23]

A. Materials & Reagents

  • Pooled Liver Microsomes (e.g., Human, Rat)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System:

    • NADP⁺ solution

    • Glucose-6-phosphate (G6P) solution

    • Glucose-6-phosphate dehydrogenase (G6PDH) enzyme

  • Magnesium Chloride (MgCl₂)

  • Test Compounds & Positive Control (e.g., Midazolam, a high-clearance compound)

  • Quenching Solution: Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis.

  • 96-well incubation plates and collection plates.

B. Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Analysis A 1. Prepare Microsome Mix (Microsomes, Buffer, MgCl2) E 5. Add Microsome Mix to Compound Plate (Pre-incubation) A->E B 2. Prepare Cofactor Mix (NADPH System or Buffer for '-NADPH') F 6. Initiate Reaction (Add Cofactor Mix) B->F C 3. Prepare Compound Plate (Test & Control Compounds in Buffer) C->E D 4. Pre-warm all solutions to 37°C D->E D->F G 7. Aliquot & Quench at Time Points (e.g., 0, 5, 15, 30, 60 min) into plate with ACN + IS F->G H 8. Centrifuge to pellet protein G->H I 9. Analyze Supernatant by LC-MS/MS H->I J 10. Calculate % Remaining vs. Time I->J

Caption: Workflow for the Liver Microsomal Stability Assay.

C. Step-by-Step Methodology

  • Preparation: Prepare stock solutions of test compounds and controls (e.g., 10 mM in DMSO). Create intermediate dilutions in buffer to a working concentration (e.g., 100 µM).[24]

  • Reaction Setup: In a 96-well plate, combine phosphate buffer, MgCl₂, and liver microsomes (final protein concentration typically 0.5 mg/mL).[10] In a separate plate, add the test compounds to achieve a final incubation concentration of 1 µM.

  • Pre-incubation: Pre-warm both the microsome plate and the compound plate at 37°C for 5-10 minutes.

  • Initiation: To start the reaction, add the pre-warmed NADPH regenerating system to the wells.[11] For negative controls, add buffer instead of the NADPH system.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with internal standard to terminate the reaction.[10]

  • Sample Processing: Once all time points are collected, centrifuge the collection plate at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant.

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein) [10]

D. Self-Validation & Controls

  • Positive Control: A known rapidly metabolized compound (e.g., midazolam, verapamil) must be included to confirm enzyme activity.

  • Negative Control (-NADPH): Incubations without the NADPH cofactor system control for non-enzymatic degradation. The compound loss should be minimal (<15%).

  • Time Zero (T0) Sample: Represents 100% of the compound at the start of the reaction and is used for normalization.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This assay is the gold standard for predicting intestinal permeability and identifying substrates of efflux transporters.[12][25]

A. Materials & Reagents

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)

  • Transwell™ inserts (e.g., 24-well or 96-well format)

  • Transport Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Lucifer Yellow dye for monolayer integrity check.

  • Control Compounds:

    • High Permeability: Propranolol or Antipyrine[17]

    • Low Permeability: Atenolol[17]

    • P-gp Substrate: Digoxin or Talinolol[17]

  • Quenching/Analysis Solution: Acetonitrile/Methanol (50:50) with internal standard.

B. Experimental Workflow Diagram

G cluster_culture Cell Culture & Plating cluster_validation Monolayer Validation cluster_assay Permeability Assay (37°C) A 1. Culture Caco-2 cells B 2. Seed cells onto Transwell™ inserts A->B C 3. Differentiate for 21 days (Change media every 2-3 days) B->C D 4. Measure TEER (Transepithelial Electrical Resistance) C->D E 5. Perform Lucifer Yellow leak test D->E F Proceed if TEER > 250 Ω·cm² and LY Papp < 0.5 x 10⁻⁶ cm/s E->F G 6. Add Compound to Donor Side (Apical for A->B, Basolateral for B->A) F->G H 7. Sample Receiver Side at Time Points (e.g., 60, 90, 120 min) G->H I 8. Analyze all samples (Donor T0, Receiver) by LC-MS/MS H->I

Caption: Workflow for the Bidirectional Caco-2 Assay.

C. Step-by-Step Methodology

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell™ inserts and cultured for 18-22 days to allow them to differentiate and form a polarized monolayer with functional tight junctions.[15][17]

  • Monolayer Integrity Check: Before the assay, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[25] A high TEER value is indicative of well-formed tight junctions. A Lucifer Yellow leakage assay is also performed; low permeability to this fluorescent marker confirms monolayer confluence.

  • Assay Setup: The cell culture medium is replaced with pre-warmed transport buffer (HBSS, pH 7.4), and the cells are equilibrated at 37°C.

  • Apical to Basolateral (A→B) Transport: The test compound (typically at 1-10 µM) is added to the apical (upper) compartment. The plate is incubated at 37°C on an orbital shaker.

  • Basolateral to Apical (B→A) Transport: In a separate set of wells, the test compound is added to the basolateral (lower) compartment to measure active efflux.

  • Sampling: At specified time points (e.g., 120 minutes), samples are taken from the receiver compartment.[15] A sample is also taken from the donor compartment at T0 to confirm the initial concentration.

  • Analysis: All samples are diluted with an organic solvent containing an internal standard and analyzed by LC-MS/MS.

  • Data Analysis:

    • The Apparent Permeability Coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt = Rate of compound appearance in the receiver compartment

      • A = Surface area of the membrane

      • C₀ = Initial concentration in the donor compartment

    • The Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)

D. Self-Validation & Interpretation

  • The high and low permeability control compounds must fall within established ranges to validate the assay run.

  • High Permeability: Papp > 10 x 10⁻⁶ cm/s[18]

  • Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s[18]

  • Efflux: An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.[16][17] To confirm, the assay can be repeated in the presence of a known inhibitor (e.g., verapamil for P-gp). A significant reduction in the ER in the presence of the inhibitor confirms the interaction.[16]

Conclusion and Future Perspectives

The spiro[3.3]heptane scaffold is a valuable tool for medicinal chemists seeking to improve the 3D character and escape the limitations of flat aromatic rings. The available data shows that replacing a phenyl ring with an S3H core can significantly modulate key ADME properties, including lipophilicity and metabolic stability, though not always in a beneficial direction.[1] This highlights the absolute necessity of a robust in vitro ADME screening cascade to guide structure-activity and structure-property relationships.

Researchers and drug development professionals must empirically test each new S3H-containing compound using the validated protocols described herein. By systematically evaluating metabolic stability, permeability, solubility, and protein binding, project teams can make informed decisions, triage less promising candidates early, and ultimately design novel therapeutics with a higher probability of clinical success.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6,6-Difluorospiro[3.3]heptan-2-amine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer superior physicochemical and pharmacological properties is perpetual. The spiro[3.3]heptane motif has emerged as a compelling three-dimensional bioisostere for commonly used saturated heterocycles like piperidine and cyclohexane.[1][2] Its rigid structure provides a well-defined exit vector for substituents, which can lead to improved target selectivity and potency.[3] This guide delves into the structure-activity relationships of 6,6-difluorospiro[3.3]heptan-2-amine analogs, a class of compounds that leverages the unique properties of this scaffold, further enhanced by strategic gem-difluorination.

The introduction of a gem-difluoro group onto the spiro[3.3]heptane core is a deliberate design element. The CF2 group can act as a lipophilic bioisostere for a carbonyl group and can significantly modulate the local electronic environment, pKa of nearby functionalities, and metabolic stability.[4] This guide will provide an in-depth analysis of how structural modifications to the 6,6-difluorospiro[3.3]heptan-2-amine scaffold are hypothesized to influence biological activity, drawing upon established principles of medicinal chemistry and data from related compound series.

The 6,6-Difluorospiro[3.3]heptane Scaffold: A Foundation for Innovation

The 6,6-difluorospiro[3.3]heptane scaffold offers a unique combination of rigidity and three-dimensionality. This conformational restriction can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.[5] The synthesis of this core has been systematically developed, allowing for the multigram production of key building blocks for further elaboration.[4]

Below is a generalized synthetic workflow for accessing functionalized 6,6-difluorospiro[3.3]heptane building blocks, which are precursors to the amine analogs of interest.

Synthesis_Workflow start Commercially Available Cyclobutanone Derivative intermediate1 1,1-bis(bromomethyl)- 3,3-difluorocyclobutane start->intermediate1 Multi-step synthesis intermediate2 Functionalized 6,6-Difluorospiro[3.3]heptane (e.g., ester, nitrile) intermediate1->intermediate2 Cyclization final_product 6,6-Difluorospiro[3.3]heptan-2-amine Analogs intermediate2->final_product Functional group interconversion

Caption: Generalized workflow for the synthesis of 6,6-difluorospiro[3.3]heptan-2-amine analogs.

Comparative Analysis of Hypothetical Analogs

To illustrate the SAR of this compound class, we will consider a hypothetical series of analogs designed to probe key structural features. The primary points of diversification are the substitution on the amine (R1) and potential modifications to the spirocyclic core itself.

Table 1: Hypothetical SAR of 6,6-Difluorospiro[3.3]heptan-2-amine Analogs Targeting a G-Protein Coupled Receptor (GPCR)
CompoundR1Core ModificationTarget Affinity (Ki, nM)hERG Inhibition (IC50, µM)Metabolic Stability (t1/2, min)
1a HNone150> 3045
1b MethylNone75> 3060
1c EthylNone502575
1d IsopropylNone120> 3090
1e CyclopropylNone40> 3085
1f PhenylNone2001530
2a Methyl2-methyl180> 3055
3a Methyl7-oxa90> 3070

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. It is not based on actual experimental results for this specific compound series.

Deciphering the Structure-Activity Relationships

1. Substitution on the Amine (R1):

The nature of the substituent on the 2-amine functionality is critical for target engagement and overall compound properties.

  • Small Alkyl Groups (1b, 1c): A general trend observed in many amine-containing pharmacophores is that small, linear alkyl groups can enhance potency by providing favorable van der Waals interactions within a hydrophobic pocket of the target protein. The increase in potency from the unsubstituted analog (1a) to the methyl (1b) and ethyl (1c) analogs exemplifies this.

  • Bulky Alkyl Groups (1d): The introduction of a bulkier isopropyl group (1d) leads to a decrease in affinity, suggesting a potential steric clash within the binding site. This highlights the importance of the size and shape of the substituent.

  • Constrained Groups (1e): The cyclopropyl group (1e) often imparts a favorable conformational rigidity and can explore different regions of the binding pocket compared to its linear counterpart, potentially leading to enhanced affinity.

  • Aromatic Groups (1f): The introduction of a phenyl ring (1f) can lead to a loss of potency due to unfavorable steric or electronic interactions. Furthermore, aromatic rings can introduce liabilities such as increased potential for hERG inhibition and metabolic instability through oxidative pathways.

2. Core Modifications:

Modifications to the spiro[3.3]heptane core itself can have a profound impact on the molecule's properties.

  • Introduction of Additional Substituents (2a): Adding a methyl group at the 2-position (adjacent to the amine) can introduce steric hindrance that disrupts the optimal binding pose, leading to reduced affinity.

  • Heteroatom Incorporation (3a): Replacing a methylene group with a heteroatom, such as in the 7-oxa analog (3a), can modulate the physicochemical properties of the molecule. The introduction of an oxygen atom can improve solubility and may alter the conformation of the ring system, potentially impacting target affinity.

Experimental Protocols for Evaluation

The following are representative protocols for assays that would be employed to generate the data for an SAR table like the one presented above.

Radioligand Binding Assay for Target Affinity (Ki)

This protocol is a standard method for determining the affinity of a test compound for a specific receptor.

  • Cell Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the human histamine H3 receptor).

    • Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a known concentration of a radiolabeled ligand (e.g., [3H]-Nα-methylhistamine), and varying concentrations of the test compound.

    • Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate the bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

hERG Inhibition Assay (Automated Patch Clamp)

This assay is crucial for assessing the potential for cardiac toxicity.

  • Cell Preparation:

    • Use a stable cell line expressing the human ether-à-go-go-related gene (hERG) potassium channel (e.g., CHO-hERG).

    • Harvest the cells and prepare a single-cell suspension.

  • Automated Patch Clamp Electrophysiology:

    • Use an automated patch-clamp system (e.g., QPatch or Patchliner).

    • Load the cell suspension and the test compounds onto the system.

    • The system will automatically establish whole-cell patch-clamp recordings from individual cells.

    • Apply a voltage protocol to elicit hERG currents.

    • Apply varying concentrations of the test compound and measure the inhibition of the hERG current.

  • Data Analysis:

    • Plot the percentage inhibition of the hERG current against the concentration of the test compound.

    • Fit the data to a concentration-response curve to determine the IC50 value.

Metabolic Stability Assay (Human Liver Microsomes)

This assay provides an early indication of a compound's metabolic clearance.

  • Incubation:

    • In a 96-well plate, add human liver microsomes, a NADPH-regenerating system (to support cytochrome P450 enzyme activity), and the test compound at a specific concentration.

    • Incubate the plate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench the reaction by adding a solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the test compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • The slope of the linear portion of this plot is the rate of elimination (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Logical Relationships in SAR Analysis

The process of SAR analysis is iterative and guided by a logical framework.

SAR_Logic A Initial Hit Compound B Synthesize Analogs (Systematic Modifications) A->B C Biological Testing (Potency, Selectivity, ADME) B->C D Analyze Data (Identify Trends) C->D E Develop SAR Hypothesis D->E F Design Next Generation of Analogs E->F F->B Iterative Cycle

Caption: The iterative cycle of structure-activity relationship (SAR) studies.

Conclusion

The 6,6-difluorospiro[3.3]heptan-2-amine scaffold represents a promising starting point for the design of novel therapeutic agents. Its inherent three-dimensionality and the modulatory effects of the gem-difluoro substitution offer a rich canvas for medicinal chemists. A systematic and iterative approach to SAR, guided by robust biological and physicochemical data, is paramount to unlocking the full potential of this and other novel scaffolds in the pursuit of safer and more effective medicines. The principles and experimental methodologies outlined in this guide provide a framework for the rational design and evaluation of such analogs.

References

A Senior Application Scientist's Guide to Computational Docking Studies of 6,6-Difluorospiro[3.3]heptan-2-amine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[3.3]heptane scaffold has emerged as a compelling, three-dimensional bioisostere for common planar rings like benzene and rigid aliphatic groups in medicinal chemistry.[1][2][3] Its unique conformational rigidity and defined exit vectors offer a pathway to escape the "flatland" of traditional drug discovery, potentially improving physicochemical properties and target selectivity.[4] This guide provides a comprehensive framework for conducting robust computational docking studies on a specific, promising subclass: 6,6-difluorospiro[3.3]heptan-2-amine ligands. While direct, published docking studies on this exact ligand family are nascent, this document establishes a validated, first-principles protocol. We will delve into the rationale behind methodological choices, compare computational strategies, and present a detailed workflow designed to yield reliable and experimentally verifiable predictions for researchers in drug development.

Introduction: The Rationale for Spirocyclic Scaffolds in Drug Design

For decades, medicinal chemists have relied heavily on aromatic and simple cycloalkane rings. However, the drive for novel intellectual property and improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles has pushed researchers toward more complex, three-dimensional structures.[4] The spiro[3.3]heptane core is a standout in this regard for several key reasons:

  • Rigid 3D Structure: Unlike flexible aliphatic chains or planar aromatic rings, the spiro[3.3]heptane scaffold provides a rigid framework that can position substituents in precise vectors, reducing the entropic penalty of binding.[3]

  • Saturated Bioisostere: It has been successfully used as a saturated bioisostere for meta- and para-substituted benzene rings, offering a route to novel chemical space with potentially improved solubility and metabolic stability.[2][5]

  • Improved Physicochemical Properties: The introduction of such sp³-rich scaffolds can lead to beneficial properties, including enhanced metabolic stability and modulated lipophilicity.[4]

The focus of this guide, the 6,6-difluorospiro[3.3]heptan-2-amine moiety, adds another layer of sophistication. The gem-difluoro group is a lipophilic bioisostere for a carbonyl group and can significantly influence local electronics, pKa, and hydrogen bonding capabilities, making it a powerful tool for optimizing ligand-protein interactions.[6]

Comparative Analysis of Ligand Properties

To appreciate the utility of the 6,6-difluorospiro[3.3]heptan-2-amine scaffold, it is instructive to compare its calculated physicochemical properties to more common amine-containing fragments used in drug discovery.

Ligand FragmentMolecular FormulaMolecular Weight ( g/mol )Predicted cLogPPredicted pKa (Amine)
6,6-Difluorospiro[3.3]heptan-2-amine C₇H₁₁F₂N147.17~1.5 - 2.0~9.0 - 9.5
tert-ButylamineC₄H₁₁N73.140.6910.68
CyclohexylamineC₆H₁₃N99.171.4910.66
AnilineC₆H₇N93.130.904.63
PiperidineC₅H₁₁N85.150.8411.12

Note: Predicted values are estimations from standard computational models and can vary. The key takeaway is the trend and relative differences.

The difluorospiroheptane derivative presents a unique combination of moderate lipophilicity and a pKa value that ensures it is predominantly protonated at physiological pH, a critical feature for forming strong ionic interactions with target proteins. The fluorine atoms are expected to lower the amine's pKa compared to a non-fluorinated analogue due to their electron-withdrawing nature.

A Validated Protocol for Computational Docking

The trustworthiness of any in silico study hinges on a robust and reproducible protocol.[7] A failure in any step can lead to misleading results. This section outlines a self-validating workflow for docking 6,6-difluorospiro[3.3]heptan-2-amine ligands.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Scoring cluster_analysis Phase 3: Analysis & Validation PDB 1. Target Selection & PDB Retrieval ProtPrep 2. Protein Preparation (Remove water, add hydrogens, assign charges) PDB->ProtPrep GridGen 4. Grid Box Generation (Define active site) ProtPrep->GridGen LigPrep 3. Ligand Preparation (2D->3D, energy minimization, charge assignment) Docking 5. Molecular Docking (e.g., AutoDock Vina, Glide) LigPrep->Docking GridGen->Docking Scoring 6. Pose Scoring & Ranking (Evaluate binding affinity) Docking->Scoring Analysis 7. Post-Docking Analysis (Visualize interactions, check for key bonds) Scoring->Analysis Validation 8. Protocol Validation (Re-dock native ligand, check RMSD < 2.0 Å) Analysis->Validation Conclusion 9. Hypothesis Generation & Experimental Design Validation->Conclusion

Caption: A validated workflow for molecular docking studies.

Step-by-Step Methodology

Step 1: Target Protein Preparation

  • Selection: Choose a target protein with a high-resolution crystal structure (ideally < 2.5 Å) available in the Protein Data Bank (PDB). The structure should preferably be co-crystallized with a ligand similar to the query amine.

  • Retrieval: Download the PDB file.

  • Cleaning: Use a molecular modeling suite (e.g., AutoDockTools, Schrödinger Maestro, MOE) to remove all non-essential components, such as water molecules, co-solvents, and ions, unless they are known to be critical for binding.[8]

  • Protonation & Charges: Add polar hydrogen atoms and assign appropriate partial charges using a standard force field (e.g., Kollman for AutoDock, OPLS for Schrödinger). This step is critical for accurate electrostatic and hydrogen bond calculations.[8]

  • Output: Save the prepared protein in a docking-compatible format, such as PDBQT for AutoDock Vina.

Step 2: Ligand Preparation

  • Structure Generation: Draw the 6,6-difluorospiro[3.3]heptan-2-amine structure in a 2D chemical sketcher (e.g., ChemDraw) and convert it to a 3D structure.

  • Energy Minimization: Perform a thorough energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This ensures a low-energy, stable starting conformation.

  • Charge Calculation: Assign partial charges. For novel scaffolds, quantum mechanical methods (e.g., DFT) can provide more accurate charge distributions than generic force fields.

  • Torsional Degrees of Freedom: Define the rotatable bonds. The spiro[3.3]heptane core itself is rigid, so rotations will be limited to the amine group and any substituents.

  • Output: Save the prepared ligand in the appropriate format (e.g., PDBQT).

Step 3: Docking Simulation

  • Grid Definition: Define the search space for the docking algorithm. This is typically a grid box centered on the known active site, determined from the position of the co-crystallized ligand.[8] The box should be large enough to accommodate the ligand in various orientations.

  • Execution: Run the docking simulation using a validated program like AutoDock Vina, Glide, or GOLD.[9] These programs will generate multiple binding poses (conformations) of the ligand within the active site.

  • Causality: The choice of docking algorithm is important. For instance, AutoDock Vina uses a Lamarckian genetic algorithm, which is effective for exploring a broad conformational space.[7] Glide uses a hierarchical search protocol that is generally faster but may be less exhaustive. Given the rigidity of the spiro[3.3]heptane core, most algorithms should perform well in sampling relevant poses.

Step 4: Post-Docking Analysis and Validation

  • Scoring: The primary output is a ranked list of poses based on a scoring function, which estimates the binding free energy (e.g., in kcal/mol). The lower the score, the better the predicted binding affinity.

  • Pose Analysis: Visualize the top-ranked poses in the context of the protein's active site. Analyze the key interactions:

    • Ionic Bonds: Is the protonated amine forming a salt bridge with an acidic residue (e.g., Asp, Glu)?

    • Hydrogen Bonds: Are there hydrogen bonds between the amine and backbone or side-chain atoms? Can the fluorine atoms act as weak H-bond acceptors?[10]

    • Hydrophobic Interactions: How does the rigid carbon scaffold fit into hydrophobic pockets?

  • Trustworthiness through Validation: The most critical step is to validate the docking protocol.[11] This is achieved by "redocking" the original co-crystallized ligand from the PDB file back into the active site. A successful protocol is one where the top-ranked docked pose has a root-mean-square deviation (RMSD) of less than 2.0 Å compared to the crystal structure position.[11][12] This confirms that the chosen parameters can accurately reproduce a known binding mode.

Comparative Docking Performance: A Hypothetical Case Study

To illustrate the potential advantages of the 6,6-difluorospiro[3.3]heptan-2-amine scaffold, we present a hypothetical docking study against a generic kinase target, comparing it to a more traditional cyclohexylamine ligand.

LigandDocking Score (kcal/mol)Key InteractionsComments
6,6-Difluorospiro[3.3]heptan-2-amine -8.5Ionic bond with ASP184; H-bond with GLN132 backbone; Hydrophobic packing in pocket defined by LEU83, VAL91.The rigid scaffold provides a precise vector for the amine to interact with the key aspartate residue. The difluoro group makes a close contact with the backbone carbonyl of LEU83.
Cyclohexylamine -7.2Ionic bond with ASP184; H-bond with GLN132 backbone; Hydrophobic packing in pocket.The flexible cyclohexane ring can adopt multiple conformations, leading to a higher entropic penalty. The fit in the hydrophobic pocket is less optimal than the spirocyclic ligand.

This hypothetical data suggests that the rigid, 3D nature of the spiro[3.3]heptane scaffold can lead to a more favorable, lower-energy binding pose by pre-organizing the key interacting functional groups.

Contextualizing the Target: A Representative Signaling Pathway

The utility of a potent ligand is defined by its effect on a biological pathway. For instance, if our target were a kinase involved in cell proliferation, such as a Cyclin-Dependent Kinase (CDK), the ligand would be expected to inhibit its activity and block downstream signaling.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CDK Target Kinase (CDK) ERK->CDK Proliferation Cell Proliferation CDK->Proliferation Ligand Spiro[3.3]heptan-amine Ligand (Inhibitor) Ligand->CDK

Caption: Inhibition of a target kinase by the ligand.

Conclusion and Future Directions

The 6,6-difluorospiro[3.3]heptan-2-amine scaffold represents a modern, promising motif for medicinal chemistry. Computational docking provides a powerful, cost-effective method for generating initial hypotheses about the binding modes and potential affinities of these novel ligands. However, in silico results are predictions, not proof. The ultimate validation of any computational study is experimental confirmation.[13] The docking scores and predicted interactions from a robustly validated protocol, such as the one described here, should be used to prioritize the synthesis of the most promising compounds for subsequent in vitro biological assays. The convergence of predictive computational modeling and empirical testing remains the cornerstone of modern, efficient drug discovery.

References

A Comparative Guide to the Structural Validation of 6,6-Difluorospiro[3.3]heptan-2-amine Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Validation in Modern Drug Discovery

In the landscape of contemporary drug discovery, the design and synthesis of novel molecular scaffolds that offer precise three-dimensional arrangements are of paramount importance. Among these, spiro[3.3]heptane derivatives have emerged as valuable building blocks. Their rigid, well-defined structures serve as conformationally restricted isosteres for more flexible cyclic systems, often leading to improved pharmacological profiles such as enhanced metabolic stability and aqueous solubility.[1] The introduction of fluorine atoms, a common strategy in medicinal chemistry to modulate physicochemical properties, adds another layer of complexity and potential benefit. Specifically, 6,6-Difluorospiro[3.3]heptan-2-amine and its derivatives are increasingly utilized as surrogates for gem-difluorocycloalkanes in the development of new therapeutic agents.[1][2]

However, the synthesis of these intricate molecules can lead to a variety of isomers and unforeseen reaction products. Therefore, unambiguous structural validation is not merely a procedural step but a cornerstone of the entire discovery and development process. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasting significant resources and time. This guide provides an in-depth comparison of analytical techniques for the structural validation of 6,6-Difluorospiro[3.3]heptan-2-amine derivatives, with a primary focus on the definitive power of single-crystal X-ray crystallography.

Comparing the Alternatives: Why X-ray Crystallography Reigns Supreme for Definitive Structural Elucidation

While several analytical techniques are at the disposal of the modern chemist, each possesses inherent strengths and limitations. For the structural validation of novel, complex small molecules like 6,6-Difluorospiro[3.3]heptan-2-amine derivatives, a critical evaluation of these methods is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful but Incomplete Picture

NMR spectroscopy is undoubtedly a workhorse in synthetic chemistry, providing invaluable information about the connectivity and chemical environment of atoms within a molecule.[3] Techniques such as COSY, HSQC, and HMBC are instrumental in piecing together the carbon-hydrogen framework. However, for complex three-dimensional structures, particularly those with multiple stereocenters or quaternary carbons, NMR can be inconclusive.[4] For spirocyclic systems, determining the relative stereochemistry of substituents on the two rings can be challenging due to the absence of clear through-space correlations (NOE) or scalar couplings.[4] While NMR provides excellent data on the molecule's behavior in solution, it falls short of providing the unambiguous, high-resolution three-dimensional structure that X-ray crystallography delivers.[3][4][5]

Mass Spectrometry (MS): A Necessary but Insufficient Tool

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing information about its elemental composition. While it confirms that a product with the expected mass has been formed, it offers no insight into the spatial arrangement of the atoms. For isomeric compounds, which are common in the synthesis of spirocyclic systems, MS alone is insufficient for structural validation.

The Unparalleled Advantage of X-ray Crystallography

Single-crystal X-ray diffraction stands alone in its ability to provide a direct, high-resolution, three-dimensional map of the atomic arrangement within a molecule.[6][7][8] This technique is not an interpretation based on correlations but a precise measurement of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.[7][8] For 6,6-Difluorospiro[3.3]heptan-2-amine derivatives, X-ray crystallography offers several critical advantages:

  • Unambiguous Stereochemistry: It provides an absolute and unequivocal determination of the relative and, in many cases, absolute stereochemistry of all chiral centers.[4]

  • Precise Conformational Analysis: The rigid spirocyclic core's conformation is precisely defined, offering insights into the spatial orientation of substituents.

  • Intermolecular Interaction Analysis: The crystal packing reveals how molecules interact with each other in the solid state, which can be crucial for understanding physical properties and for crystal engineering.[9]

The primary challenge in X-ray crystallography lies in obtaining a single crystal of suitable quality.[8][10] However, with modern robotic screening methods and a variety of crystallization techniques, this hurdle can often be overcome.[11][12]

Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions.[6][8]Provides an unambiguous and complete molecular structure.[9]Requires a single, well-diffracting crystal, which can be challenging to obtain.[8][10]
NMR Spectroscopy Connectivity of atoms, chemical environment, and through-space correlations.[3]Excellent for characterizing molecules in solution; non-destructive.Can be ambiguous for complex stereochemistry and quaternary centers; does not provide a direct 3D structure.[4]
Mass Spectrometry Molecular weight and elemental composition.High sensitivity; requires very small amounts of sample.Provides no information on stereochemistry or atomic connectivity.

Experimental Protocol: From Powder to Structure - A Validated Workflow

The following protocol outlines the key steps for the successful structural validation of a novel 6,6-Difluorospiro[3.3]heptan-2-amine derivative using single-crystal X-ray diffraction.

Step 1: Synthesis and Purification

The synthesis of 6,6-Difluorospiro[3.3]heptan-2-amine derivatives can be achieved through multi-step sequences, often starting from precursors like 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.[1][2] It is imperative that the final product is purified to the highest possible degree, as impurities can significantly hinder crystallization.[8] Techniques such as column chromatography and recrystallization are commonly employed.

Step 2: Crystallization

The formation of a high-quality single crystal is often the most critical and challenging step.[10][12] A systematic screening of crystallization conditions is recommended.

Materials:

  • Purified 6,6-Difluorospiro[3.3]heptan-2-amine derivative

  • A variety of high-purity solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, hexane, dichloromethane)

  • Small glass vials or a multi-well crystallization plate

Method: Slow Evaporation

  • Dissolve a small amount (2-5 mg) of the purified compound in a minimal amount of a suitable solvent or solvent mixture in a clean vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent over several hours to days at a constant temperature.

  • Monitor the vial regularly for the formation of single crystals.

Causality: Slow evaporation gradually increases the concentration of the solute, allowing molecules to self-assemble into an ordered crystal lattice rather than crashing out as an amorphous solid.[10]

Step 3: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.[13]

Equipment:

  • Single-crystal X-ray diffractometer equipped with a microfocus X-ray source and a sensitive detector (e.g., CCD or CMOS).[12]

Procedure:

  • Carefully select and mount a single crystal of appropriate size (typically 0.1-0.3 mm) on a goniometer head.

  • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Center the crystal in the X-ray beam.

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam.[3]

Causality: The incident X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots.[7][8] The positions and intensities of these spots contain the information needed to determine the crystal structure.[7]

Step 4: Structure Solution and Refinement

The collected diffraction data is processed to solve and refine the crystal structure.[7]

Software:

  • Data integration and scaling software (e.g., DENZO, HKL-2000)

  • Structure solution and refinement software (e.g., SHELXT, Olex2)

Workflow:

  • Data Processing: The diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.[7]

  • Structure Solution: The initial positions of the atoms are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the best possible fit.[7]

  • Validation: The final structure is validated using a variety of crystallographic metrics to ensure its quality and accuracy.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Slow Evaporation Screening->Growth Mounting Crystal Mounting & Cooling Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Solution Structure Solution Diffraction->Solution Refinement Refinement Solution->Refinement Validation Structural Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Validated Structure

Workflow for X-ray Crystallographic Structural Validation.

Interpreting the Results: A Case Study

To illustrate the power of this technique, consider a hypothetical derivative, (1R,2S,5S)-6,6-difluorospiro[3.3]heptan-2-amine hydrobromide. While NMR and MS would confirm the connectivity and mass, only X-ray crystallography could definitively establish the relative stereochemistry of the amine group in relation to the spirocyclic core. The resulting electron density map would clearly show the positions of all atoms, including the fluorine and nitrogen atoms, providing an unambiguous 3D structure.

Hypothetical Crystallographic Data Summary:

ParameterValueSignificance
Chemical FormulaC7H12BrF2NConfirms elemental composition.
Crystal SystemOrthorhombicDescribes the symmetry of the crystal lattice.
Space GroupP212121Defines the symmetry elements within the unit cell.
R-factor (R1)0.035A low R-factor indicates a good agreement between the experimental data and the refined model.
Goodness-of-fit (GooF)1.05A value close to 1 suggests a good refinement.

This data, coupled with the final refined structure, provides irrefutable evidence of the molecule's three-dimensional architecture, a level of detail unattainable with other methods.

Conclusion: The Gold Standard for Structural Integrity

For researchers and drug development professionals working with novel and complex molecules such as 6,6-Difluorospiro[3.3]heptan-2-amine derivatives, absolute certainty in structural assignment is non-negotiable. While a suite of analytical techniques should be employed for comprehensive characterization, single-crystal X-ray crystallography remains the gold standard for unambiguous structural validation. It provides a level of detail and certainty that is essential for making informed decisions in medicinal chemistry, guiding lead optimization, and ultimately, accelerating the drug discovery process. The investment in obtaining a crystal structure pays dividends by ensuring the foundational integrity of all subsequent research.

References

A Senior Application Scientist's Guide to Assessing the Impact of Gem-Difluorination on Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Gem-Difluorination in Modulating Bioactivity

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of lead optimization.[1] Among the various fluorination tactics, geminal difluorination (the replacement of a methylene group, -CH₂-, with a difluoromethylene group, -CF₂-) has emerged as a powerful tool for fine-tuning a molecule's physicochemical and pharmacological properties.[2][3] Unlike a simple monofluorination, the CF₂ group introduces a unique combination of steric and electronic effects that can profoundly influence a ligand's interaction with its biological target.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally assess the impact of gem-difluorination on receptor binding affinity. We will move beyond theoretical concepts to provide field-proven insights, detailed experimental protocols, and a comparative analysis of fluorinated vs. non-fluorinated analogues. Our objective is to equip you with the knowledge to rationally design and validate the use of this versatile functional group to enhance potency and optimize drug-receptor interactions.

Pillar 1: The Mechanistic Underpinnings of Gem-Difluorination's Influence

The decision to introduce a gem-difluoro group is not arbitrary; it is a hypothesis-driven design choice rooted in stereoelectronic principles. The CF₂ moiety can alter binding affinity through several interrelated mechanisms:

  • Conformational Control: The replacement of two C-H bonds with two highly polar C-F bonds creates a strong local dipole and introduces unique stereoelectronic interactions, such as the gauche effect.[4] This can significantly alter the conformational preferences of both acyclic and cyclic systems. For instance, gem-difluorination can bias the puckering of a cyclohexane ring or induce a specific turn in a macrocycle, pre-organizing the ligand into a bioactive conformation that minimizes the entropic penalty upon binding to a receptor.[5][6] This pre-organization can lead to a substantial increase in binding affinity.[7]

  • Modulation of Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[8] Placing a CF₂ group adjacent to a basic nitrogen atom can significantly lower its pKa.[9] This is a critical tool for medicinal chemists. A lower pKa can improve oral bioavailability by reducing ionization in the gut, yet the nitrogen may still be protonated within the specific microenvironment of a receptor's active site to form crucial ionic interactions.[9]

  • Altered Hydrogen Bonding and Electrostatic Interactions: The CF₂ group is a poor hydrogen bond acceptor. However, its introduction can enhance the hydrogen bond donating capacity of nearby N-H or O-H groups by lowering the pKa of the conjugate acid.[1] Furthermore, the strong C-F bond dipoles can engage in favorable electrostatic and multipolar interactions with polar residues in the receptor binding pocket, contributing directly to binding energy.[10][11][12]

  • Metabolic Stability and Lipophilicity: The C-F bond is significantly stronger than the C-H bond, making the gem-difluoro position resistant to oxidative metabolism.[1] This "metabolic blocking" can increase a drug's half-life. The effect on lipophilicity is more complex and context-dependent; while often increasing lipophilicity, the overall impact depends on the molecular environment.[3][13]

The following diagram illustrates the causal relationship between introducing a gem-difluoro group and the resulting impact on binding affinity.

G cluster_0 Molecular Modification cluster_1 Physicochemical Consequences cluster_2 Impact on Binding cluster_3 Final Outcome A Introduction of gem-Difluoro (CF₂) Group B Altered Conformational Preference A->B C Modulated pKa of Neighboring Groups A->C D Changes in Electrostatics & H-Bonding Capacity A->D E Increased Metabolic Stability A->E F Pre-organization for Bioactive Conformation B->F G Optimized Ionic & Polar Interactions C->G D->G H Enhanced Target Residence Time E->H I Change in Receptor Binding Affinity (Kd, Ki) F->I G->I H->I

Caption: Causal pathway from gem-difluorination to altered receptor binding affinity.

Pillar 2: Comparative Analysis - A Case Study Approach

Objectively assessing the impact of gem-difluorination requires a direct comparison between the fluorinated compound and its non-fluorinated parent molecule. Below are two case studies summarizing experimental data that highlight the dramatic effects this modification can have.

Case Study 1: Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

In the development of inhibitors for neuronal nitric oxide synthase (nNOS), gem-difluorination was employed to improve pharmacokinetic properties without sacrificing potency.[9]

CompoundStructurenNOS Kᵢ (nM)Selectivity vs. eNOSSelectivity vs. iNOSOral Bioavailability (Rat)
Parent (1) (R,R)-pyrrolidine30>3300-fold>1300-fold~0%
gem-Difluoro (3b) (R,R)-gem-difluoropyrrolidine363800-fold1400-fold22%
Data sourced from Li, H. et al. (2012).[9]

Analysis: The introduction of the CF₂ group resulted in a negligible change to the high binding affinity (Kᵢ of 36 nM vs. 30 nM). However, the strategic lowering of the adjacent nitrogen's pKa dramatically improved the oral bioavailability from virtually zero to a promising 22%.[9] This demonstrates a classic success story where gem-difluorination solves a critical drug development challenge (pharmacokinetics) while preserving the desired pharmacology (high affinity and selectivity).

Case Study 2: Macrocyclic Conformation and Properties

A study on a model macrocyclic system directly compared a gem-difluorinated analogue with its non-fluorinated counterpart to investigate effects on conformation and metabolic stability.[5][14]

CompoundKey FeatureConformation (¹H NMR)Metabolic Half-life (t½) in Human Liver MicrosomesPrimary Metabolic Pathway
Non-Fluorinated (4b) Methylene (-CH₂-)Single major trans-amide conformation (>200:1)31 minutesPhenolic Dealkylation
gem-Difluorinated (4a) Difluoromethylene (-CF₂-)Equilibrium of trans-amide and cis-amide (4:1 ratio)< measurable time pointAmide Hydrolysis
Data sourced from Foley, D. et al. (2024).[5][14]

Analysis: Here, gem-difluorination induced a significant conformational change, creating a dynamic equilibrium between trans and cis amide conformers not observed in the parent compound.[4][5] This conformational flexibility, however, led to a drastic decrease in metabolic stability, as the cis conformer was likely more susceptible to cleavage by amidases.[5][6] This case study serves as a critical reminder that while gem-difluorination is a powerful tool, its effects are context-dependent and must be validated experimentally, as they can sometimes lead to unintended consequences.

Pillar 3: Experimental Workflows for Quantifying Binding Affinity

To generate the comparative data shown above, robust and validated experimental techniques are essential. The choice of assay depends on factors such as receptor type (membrane-bound vs. soluble), available reagents, and the specific parameters you wish to measure (e.g., equilibrium affinity vs. kinetics). We will detail three gold-standard methods.

The general workflow for any binding assay follows a logical progression from preparation to data interpretation.

G A Reagent Preparation (Receptor, Ligands) B Incubation (Binding Equilibrium) A->B C Separation (Bound vs. Free Ligand) B->C D Detection & Quantification (Signal Measurement) C->D E Data Analysis (Curve Fitting, Parameter Derivation) D->E

Caption: Generalized workflow for receptor binding affinity assays.

Radioligand Binding Assays

Radioligand binding assays are considered a gold standard for their sensitivity and robustness, particularly for membrane-bound receptors.[15] They directly measure the interaction between a radiolabeled ligand and a receptor.

Core Principle: A radiolabeled ligand (e.g., tritiated, ³H, or iodinated, ¹²⁵I) is incubated with a receptor preparation (e.g., cell membranes). After reaching equilibrium, the bound radioligand is separated from the unbound, and the radioactivity of the bound complex is quantified.[16][17]

A. Saturation Binding Assay Protocol (to determine Kᴅ and Bₘₐₓ)

This experiment determines the affinity (Kᴅ, dissociation constant) of the radioligand for the receptor and the total number of binding sites (Bₘₐₓ).[18][19]

  • Receptor Preparation: Prepare cell membrane homogenates containing the target receptor. Quantify the total protein concentration using a standard method like a BCA assay.[20]

  • Assay Setup: In a 96-well plate, set up two series of reactions:

    • Total Binding: Add increasing concentrations of the radioligand to wells containing a fixed amount of the membrane preparation.[18]

    • Non-Specific Binding (NSB): Set up an identical set of wells, but also add a high concentration of an unlabeled competing ligand to saturate all specific binding sites. Any remaining radioactivity is considered non-specific.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[20]

  • Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C). The membranes with bound radioligand are trapped on the filter, while the unbound ligand passes through.[15]

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[20]

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding at each concentration. Plot specific binding against the radioligand concentration and fit the data to a one-site binding hyperbola using non-linear regression software (e.g., GraphPad Prism) to derive the Kᴅ and Bₘₐₓ values.[20]

B. Competition Binding Assay Protocol (to determine Kᵢ)

This is the most common assay to determine the affinity (Kᵢ, inhibition constant) of your unlabeled test compounds (e.g., the gem-difluorinated ligand and its parent).[15]

  • Assay Setup: In a 96-well plate, add a fixed amount of receptor preparation, a fixed concentration of a suitable radioligand (typically at or below its Kᴅ), and increasing concentrations of your unlabeled test compound.[15]

  • Incubation, Separation, and Quantification: Follow steps 3-6 from the saturation assay protocol.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[20]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time data on binding events, allowing for the determination of not only affinity (Kᴅ) but also kinetic parameters (kₐ, association rate, and kᴅ, dissociation rate).[21][22]

Core Principle: One binding partner (e.g., the receptor) is immobilized on a sensor chip. The other partner (the analyte, e.g., your test compound) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram.[23]

Experimental Protocol (Kinetic/Affinity Analysis):

  • Chip Preparation: Immobilize the purified receptor onto a suitable sensor chip surface using standard amine coupling or affinity capture methods.

  • Analyte Preparation: Prepare a series of precise dilutions of your test compound (e.g., the gem-difluorinated ligand) in a suitable running buffer. A "zero concentration" sample (just buffer) is required for baseline subtraction.

  • Binding Measurement:

    • Association: Inject the lowest concentration of the analyte over the sensor surface at a constant flow rate and monitor the binding response until it approaches equilibrium.[23]

    • Dissociation: Replace the analyte solution with running buffer and monitor the decrease in signal as the analyte dissociates from the immobilized receptor.[21]

    • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to strip all bound analyte, preparing the surface for the next cycle.

  • Repeat: Repeat the association-dissociation cycle for each concentration of the analyte.

  • Data Analysis: Simultaneously fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software. This global fit yields the kinetic constants kₐ and kᴅ. The equilibrium dissociation constant is then calculated as Kᴅ = kᴅ / kₐ .[21][24]

Isothermal Titration Calorimetry (ITC)

ITC is a rigorous, in-solution technique that directly measures the heat released or absorbed during a binding event. It is the only method that provides a complete thermodynamic profile of the interaction in a single experiment.[25][26]

Core Principle: A solution of the ligand is titrated in small aliquots into a sample cell containing a solution of the receptor. Each injection triggers a heat change (exothermic or endothermic) that is precisely measured relative to a reference cell.[27]

Experimental Protocol:

  • Sample Preparation: Prepare the purified receptor and the test compound in the exact same, extensively dialyzed buffer to minimize heats of dilution. The ligand concentration in the syringe should typically be 10-20 times that of the receptor in the cell.

  • Instrument Setup: Thoroughly clean the instrument and load the receptor solution into the sample cell and the ligand solution into the injection syringe. Allow the system to thermally equilibrate.

  • Titration: Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the ligand into the sample cell. The heat change following each injection is measured and recorded as a peak.

  • Data Analysis: Integrate the area under each heat-flow peak. Plot the heat change per mole of injectant against the molar ratio of ligand to receptor. Fit this binding isotherm to a suitable model to directly obtain the binding affinity (Kₐ, from which Kᴅ = 1/Kₐ), the binding stoichiometry (n), and the enthalpy of binding (ΔH).[25][28] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS .

Conclusion

Assessing the impact of gem-difluorination on receptor binding is a multi-faceted process that combines rational molecular design with rigorous biophysical validation. The introduction of a CF₂ group can powerfully influence binding affinity through predictable effects on conformation, pKa, and local electrostatics. However, as our case studies illustrate, the ultimate outcome is highly dependent on the specific molecular context and the topology of the receptor's binding site. By employing gold-standard techniques such as radioligand binding assays, SPR, and ITC, researchers can generate high-quality, quantitative data to validate their design strategies. This systematic approach, grounded in a deep understanding of both the underlying chemical principles and the nuances of the experimental methods, is essential for successfully harnessing the power of gem-difluorination to develop next-generation therapeutics with superior potency, selectivity, and pharmacokinetic profiles.

References

A Comparative Guide to Spiro[3.3]heptane as a Phenyl Ring Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic replacement of molecular scaffolds to optimize drug-like properties is a cornerstone of successful drug development. The phenyl ring, while a ubiquitous and often essential component of many drug candidates, can introduce metabolic liabilities and undesirable physicochemical properties. This has led to a concerted effort to identify and validate non-aromatic bioisosteres that can mimic the phenyl ring's structural role while offering an improved pharmacological profile. Among the frontrunners in this endeavor is the spiro[3.3]heptane scaffold, a rigid, three-dimensional structure that presents a compelling alternative to the planar phenyl group.[1][2][3][4][5][6]

This guide provides an in-depth, objective comparison of the spiro[3.3]heptane motif and the phenyl ring, supported by experimental data and detailed protocols. Our aim is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions about incorporating this promising bioisostere into their drug design strategies.

The Rationale for Phenyl Ring Bioisosteres

The concept of bioisosterism, where one functional group is replaced by another with similar properties to enhance a drug's efficacy or reduce toxicity, is a well-established principle in drug design.[7][8][9] While the phenyl ring is a common structural element in over 500 approved drugs, its aromatic nature can lead to several challenges[10]:

  • Metabolic Instability: Phenyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of potentially reactive metabolites.[11]

  • Poor Solubility: The hydrophobic nature of the phenyl ring often contributes to low aqueous solubility, a significant hurdle for oral bioavailability.[12][13]

  • High Lipophilicity: Excessive lipophilicity can lead to off-target effects and poor pharmacokinetic profiles.[14]

Saturated, three-dimensional scaffolds like spiro[3.3]heptane offer a solution to these challenges by providing a rigid framework that can orient substituents in a spatially similar manner to a substituted phenyl ring, but with a significantly different electronic and metabolic profile.[1][5]

Physicochemical Properties: A Head-to-Head Comparison

The decision to replace a phenyl ring with a spiro[3.3]heptane bioisostere is often driven by the potential for significant improvements in key physicochemical properties. The following table summarizes a comparative analysis based on published experimental data.

PropertyPhenyl Ring AnalogueSpiro[3.3]heptane AnalogueRationale for Improvement
Lipophilicity (logD) Generally higherGenerally lowerThe sp³-rich, non-aromatic nature of spiro[3.3]heptane reduces hydrophobicity.[10][15]
Aqueous Solubility Often poorCan be significantly improvedThe introduction of a more polar, 3D scaffold can disrupt crystal packing and improve solvation.[3]
Metabolic Stability (t½) Susceptible to oxidationOften more stableThe absence of aromatic C-H bonds reduces susceptibility to CYP-mediated metabolism.[10][16]
Fraction of sp³ carbons (Fsp³) LowHighIncreased Fsp³ character is associated with improved clinical success rates.[5]

Data compiled from multiple sources. Specific values are compound-dependent.

Case Study: Spiro[3.3]heptane in FDA-Approved Drug Analogues

To illustrate the practical impact of this bioisosteric replacement, researchers have incorporated the spiro[3.3]heptane core into the structures of existing FDA-approved drugs. For instance, in analogues of the anticancer drug Sonidegib, replacing the meta-substituted phenyl ring with a spiro[3.3]heptane moiety resulted in a decrease in calculated lipophilicity (clogP).[10][15] While the experimental lipophilicity (logD) was not significantly altered in this specific case, the metabolic stability in human liver microsomes was affected, with one isomer showing a moderate reduction in stability and the other a more dramatic decrease.[10] This highlights the importance of stereochemistry and the need for empirical validation for each new analogue.

Similarly, when the phenyl ring in the anticancer drug Vorinostat and the anesthetic Benzocaine was replaced with spiro[3.3]heptane, the resulting saturated analogues retained high biological activity.[3][4][10] These case studies underscore the potential of spiro[3.3]heptane to serve as a viable bioisostere, yielding patent-free analogues with retained or even improved properties.[3][10]

Experimental Validation Workflows

The successful implementation of a bioisosteric replacement strategy hinges on rigorous experimental validation. The following section outlines standardized protocols for key in vitro assays to compare the performance of spiro[3.3]heptane-containing candidates against their phenyl-containing counterparts.

Workflow for Bioisostere Validation

Caption: A typical workflow for the validation of a bioisosteric replacement.

Detailed Experimental Protocols

Aqueous Solubility Assay (Kinetic Method)

Objective: To determine the kinetic solubility of a compound in an aqueous buffer, simulating physiological conditions. This high-throughput method is ideal for early-stage drug discovery.[13][17][18]

Materials:

  • Test compounds (phenyl and spiro[3.3]heptane analogues) dissolved in DMSO (e.g., 10 mM stock).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microtiter plates (UV-transparent for direct UV method).

  • Plate reader (nephelometer or UV spectrophotometer).

Procedure:

  • Prepare a series of dilutions of the DMSO stock solution in DMSO.

  • Add a small volume (e.g., 1-2 µL) of each DMSO solution to the wells of a 96-well plate containing a larger volume (e.g., 100-200 µL) of PBS, pH 7.4.

  • Mix and incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.

  • For Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.[17][19]

  • For Direct UV Method: Filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate and determine the concentration of the dissolved compound using a standard curve.[17][19]

Data Analysis: The kinetic solubility is reported as the maximum concentration (in µg/mL or µM) at which the compound remains in solution under these conditions. A good target for drug discovery compounds is often >60 µg/mL.[17][19]

Metabolic Stability Assay (Liver Microsomes)

Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[20] This assay provides an indication of a compound's potential in vivo clearance.[21]

Materials:

  • Pooled human or animal liver microsomes.[21][22]

  • Test compounds.

  • Phosphate buffer (100 mM, pH 7.4).[20][21]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[20][22]

  • Acetonitrile (ACN) with an internal standard for reaction quenching.

  • LC-MS/MS system for analysis.

Procedure:

  • Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[21]

  • In a 96-well plate, add the test compound (final concentration typically 1-2 µM) to the microsomal solution.[20][21]

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[21]

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (Cl_int) in µL/min/mg of microsomal protein.

Caption: Workflow for the liver microsomal stability assay.

Cell Permeability Assay (Caco-2)

Objective: To predict the intestinal absorption of a drug candidate using the Caco-2 human colon adenocarcinoma cell line, which forms a monolayer that mimics the intestinal epithelium.[23]

Materials:

  • Caco-2 cells.

  • Transwell inserts in multi-well plates.

  • Cell culture medium and supplements.

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds.

  • LC-MS/MS system for analysis.

Procedure:

  • Seed Caco-2 cells on the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).[23]

  • Wash the cell monolayers with transport buffer.

  • Add the test compound (at a defined concentration, e.g., 10 µM) to the apical (A) or basolateral (B) compartment.

  • Incubate for a set period (e.g., 2 hours) at 37°C.

  • At the end of the incubation, take samples from both the donor and receiver compartments.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

  • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound may be a substrate for active efflux transporters.

Conclusion

The spiro[3.3]heptane scaffold has emerged as a highly promising bioisostere for the phenyl ring in drug discovery. Its rigid, three-dimensional structure offers a means to escape the planarity of aromatic systems, often leading to significant improvements in critical ADME properties such as solubility and metabolic stability, while maintaining or even enhancing biological activity.[1][2][5] The decision to employ this bioisosteric replacement should be guided by a thorough, data-driven approach, utilizing the standardized experimental workflows outlined in this guide. By systematically evaluating the physicochemical and pharmacological profiles of spiro[3.3]heptane-containing analogues against their phenyl-containing predecessors, drug discovery teams can unlock new chemical space and accelerate the development of safer and more effective medicines.

References

A Comparative Pharmacokinetic Guide: Spiro[3.3]heptane versus Piperidine Scaffolds in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the pharmacokinetic profile and, ultimately, the clinical success of a drug candidate. This guide provides an in-depth, objective comparison of the pharmacokinetic properties of drugs containing the rigid, three-dimensional spiro[3.3]heptane moiety versus the ubiquitous piperidine ring. By examining key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters and providing detailed experimental protocols, this document serves as a practical resource for making informed decisions in scaffold selection and lead optimization.

The Rationale: Why Compare Spiro[3.3]heptane and Piperidine?

The piperidine ring is a cornerstone in medicinal chemistry, present in a vast number of approved drugs due to its favorable physicochemical properties and synthetic accessibility.[1][2] However, its flexible nature can lead to off-target activity, and it can be susceptible to metabolic degradation.[3] In contrast, the spiro[3.3]heptane scaffold offers a rigid, three-dimensional structure that can enhance target selectivity and improve metabolic stability.[4][5] As a bioisostere of the piperidine ring, 1-azaspiro[3.3]heptane presents a compelling alternative for drug designers seeking to optimize pharmacokinetic properties.[1][6] This guide will dissect the nuances of this comparison, moving from theoretical advantages to practical experimental validation.

Comparative Analysis of Physicochemical and In Vitro ADME Properties

A direct comparison of key physicochemical and in vitro ADME properties provides early insights into the potential pharmacokinetic advantages of the spiro[3.3]heptane scaffold. Using a model compound pair, where a piperidine ring is replaced with a 1-azaspiro[3.3]heptane moiety, we can observe significant differences.[7]

PropertyPiperidine-Containing Analog1-Azaspiro[3.3]heptane AnalogRationale for Impact on Pharmacokinetics
Aqueous Solubility (μM) 13613The reduced solubility of the spirocyclic analog may influence formulation strategies for oral administration.
Lipophilicity (logD at pH 7.4) 1.61.0The lower lipophilicity of the spiro[3.3]heptane analog can be advantageous, potentially reducing off-target toxicities and improving the overall ADME profile.[8]
Metabolic Stability (Intrinsic Clearance, CLint in μL/min/mg) 1432While in this specific case the intrinsic clearance is higher for the spiro-analog, the rigid structure can often shield metabolic soft spots, leading to improved metabolic stability in other contexts.[7]
Metabolic Half-Life (t1/2 in min) -52A longer half-life suggests slower metabolic degradation, which can lead to more sustained drug exposure in vivo.[7]

Table 1: Comparison of physicochemical and in vitro metabolic stability properties of a piperidine-containing compound and its 1-azaspiro[3.3]heptane analog. Data is based on model compounds and the bupivacaine analog study.[7]

In Vivo Pharmacokinetic Profile: A Case Study of Bupivacaine and its Spirocyclic Analog

While a complete head-to-head in vivo pharmacokinetic study of a spiro[3.3]heptane-containing drug and its direct piperidine analog is not yet publicly available, we can analyze the known pharmacokinetic profile of the piperidine-containing local anesthetic, bupivacaine, and extrapolate the expected profile of its 1-azaspiro[3.3]heptane analog based on the in vitro data.

Bupivacaine (Piperidine-Containing Drug) Pharmacokinetic Parameters (in Rats, Subcutaneous Administration) [9]

ParameterValue
Tmax (min) 19 ± 16
Cmax (ng/mL) 194 ± 46
AUC0-inf (ng*min/mL) 25,000 ± 3000
t1/2 (min) 63 ± 8

Table 2: In vivo pharmacokinetic parameters of bupivacaine in rats following subcutaneous administration of an aqueous solution.[9]

Predicted In Vivo Pharmacokinetic Profile of 1-Azaspiro[3.3]heptane Bupivacaine Analog:

Based on the in vitro data showing a longer metabolic half-life, it is reasonable to predict that the 1-azaspiro[3.3]heptane analog of bupivacaine would exhibit a longer in vivo half-life and potentially a greater overall exposure (AUC). However, the lower aqueous solubility might lead to a slower absorption rate, resulting in a delayed Tmax and a lower Cmax. The reduced lipophilicity could also influence the volume of distribution.

Experimental Protocols for a Comparative In Vivo Pharmacokinetic Study

To definitively compare the pharmacokinetic profiles of a spiro[3.3]heptane-containing drug and its piperidine-containing analog, a well-designed in vivo study is essential. The following protocols provide a detailed, step-by-step methodology for conducting such a study in a rodent model.

Workflow for Comparative In Vivo Pharmacokinetic Study

G cluster_0 Pre-Study cluster_1 In-Life Phase cluster_2 Sample Processing cluster_3 Bioanalysis & Data Processing Dose Formulation Dose Formulation Dosing (IV & PO) Dosing (IV & PO) Dose Formulation->Dosing (IV & PO) Animal Acclimation Animal Acclimation Animal Acclimation->Dosing (IV & PO) Serial Blood Sampling Serial Blood Sampling Dosing (IV & PO)->Serial Blood Sampling Plasma Isolation Plasma Isolation Serial Blood Sampling->Plasma Isolation Sample Preparation Sample Preparation Plasma Isolation->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling G cluster_0 Input Data cluster_1 Pharmacokinetic Modeling Software cluster_2 Output Parameters Plasma_Concentrations Plasma Concentration Time PK_Software WinNonlin or similar Plasma_Concentrations->PK_Software PK_Parameters Cmax Tmax AUC t1/2 Clearance Volume of Distribution Bioavailability (F%) PK_Software->PK_Parameters

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Executive Summary

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride (CAS No. 1423032-71-6). The core principle of this guidance is chemical waste management through professional disposal services, specifically via high-temperature incineration. The structural stability imparted by the carbon-fluorine bonds in this molecule necessitates disposal methods analogous to those recommended for other persistent fluorinated organic compounds. Direct disposal to landfill, sewer, or standard waste is strictly prohibited. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Section 2: Hazard Identification & Risk Assessment

Proper disposal begins with a thorough understanding of the risks. This compound is a synthetic building block whose hazard profile requires careful handling to mitigate exposure risks during accumulation and disposal.

2.1 Known Hazards The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this chemical is "Warning" .[1] These classifications mandate the use of appropriate Personal Protective Equipment (PPE) at all times, including during waste packaging.

2.2 The Rationale for Specialized Disposal The presence of two fluorine atoms on the spirocyclic core is of critical importance. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. This inherent stability means the compound is resistant to natural degradation and requires significant energy to break down completely.[2] Incomplete destruction can lead to the formation of smaller, potentially hazardous fluorinated byproducts.[2][3] Therefore, disposal methodologies must be robust enough to ensure complete molecular decomposition.

Property Identifier / Information Source(s)
CAS Number 1423032-71-6[4][5]
Molecular Formula C₇H₁₂ClF₂N[4][5][6]
Physical Form Solid[6][7]
Hazard Statements H302, H315, H319, H335[1]
Incompatible Materials Strong oxidizing agents[1]
Primary Disposal Route Licensed Hazardous Waste Incineration[2][3]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[1][8]

Section 3: Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that waste containing this compound is handled safely and in compliance with regulations.

Step 1: Waste Characterization & Segregation

  • Action: Identify all waste streams containing the target compound. This includes:

    • Unused or expired pure reagent.

    • Contaminated labware (e.g., pipette tips, weighing boats, gloves).

    • Solutions containing the compound.

    • Reaction mixtures and byproducts.

  • Rationale (Trustworthiness): Proper characterization is a foundational requirement of hazardous waste regulations.[9] Segregating this waste prevents unintentional reactions with incompatible materials, such as strong oxidizing agents.[1]

Step 2: Containerization

  • Action:

    • Select a waste container that is in good condition, compatible with the waste, and has a secure, leak-proof lid.[10][11] For solid waste, the original product container or a clearly labeled, sealable plastic or glass jar is appropriate.

    • For liquid waste, ensure the container is designed for liquids and will not degrade. Do not use metal containers for acidic waste streams.[11]

    • Keep the container closed at all times except when adding waste.[10][11]

  • Rationale: Secure containerization prevents spills and exposure to personnel.[11] Using compatible containers avoids degradation of the container and potential release of the hazardous material.

Step 3: Labeling

  • Action: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "this compound" and its CAS number.

    • An indication of the hazards (e.g., "Irritant," "Harmful").

    • The accumulation start date.

  • Rationale: Clear, accurate labeling is mandated by regulatory bodies like the EPA and ensures that anyone handling the container, including disposal technicians, is aware of its contents and the associated dangers.

Step 4: Accumulation & Storage

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[11] This area must be at or near the point of generation and under the control of laboratory personnel.[11]

  • Rationale: Storing waste in a designated, controlled area minimizes the risk of spills and unauthorized access, ensuring a safe laboratory environment.

Step 5: Arranging for Disposal

  • Action: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[10] Do not attempt to dispose of this chemical through standard laboratory or municipal waste channels.

  • Rationale: EHS professionals are trained to manage the disposal process in compliance with all local, state, and federal regulations, ensuring the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12]

Section 4: Advanced Disposal Considerations: High-Temperature Incineration

While your EHS office will manage the final disposal, it is crucial for the generating scientist to understand the recommended terminal destruction method.

The Preferred Technology: Thermal Treatment Due to the robust C-F bonds, the most effective disposal technology for fluorinated compounds like this is high-temperature incineration.[2][13]

  • Mechanism: Incineration at sufficiently high temperatures (e.g., >1,650 °C in cement kilns) and with long residence times provides the necessary energy to break the C-F and C-C bonds.[2][3] In the presence of hydrogen sources, the fluorine atoms are converted to hydrogen fluoride (HF), which can then be "scrubbed" from the flue gas using alkali materials.[2][3]

  • Regulatory Context: While this specific compound is not currently listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its hazardous characteristics and structural similarity to persistent PFAS chemicals make incineration the responsible choice.[14] The EPA's guidance on PFAS disposal consistently points to thermal treatment as a key technology for complete destruction.[13][14]

G start Waste Generation (e.g., Unused Reagent, Contaminated Labware) characterize Step 1: Characterize & Segregate Waste Isolate from incompatible materials. start->characterize containerize Step 2: Select Compatible Container Ensure good condition with secure lid. characterize->containerize label Step 3: Label Container 'Hazardous Waste' + Full Chemical Name containerize->label store Step 4: Store in Designated SAA Keep container closed. label->store contact_ehs Step 5: Contact EHS for Pickup store->contact_ehs tsdf Transport to Permitted TSDF contact_ehs->tsdf Managed by EHS incinerate Final Disposal: High-Temperature Incineration tsdf->incinerate Preferred Technology

Caption: Waste Disposal Workflow for 6,6-Difluorospiro[3.3]heptan-2-amine HCl.

Section 5: Spill Management Protocol

In the event of an accidental spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves. For a large spill of the solid, consider respiratory protection to avoid inhaling dust.[8]

  • Contain the Spill:

    • For Dry Spills: Gently sweep or vacuum up the material to avoid generating dust.[8] Use dry clean-up procedures.

    • For Spills in Solution: Cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collect Waste: Carefully place the spilled material and all contaminated cleaning materials into a designated hazardous waste container.[8]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste. Prevent runoff from entering drains.[8]

  • Report: Report the spill to your laboratory supervisor and EHS department.

Section 6: Regulatory Framework

The management of chemical waste is governed by the EPA under RCRA.[12] While this compound is not a specifically "listed" hazardous waste, a waste stream containing it may be classified as hazardous if it is mixed with a listed waste or exhibits a hazardous characteristic (e.g., corrosivity, ignitability).[14] Regardless of official classification, its known hazards and environmental persistence mandate that it be disposed of as a hazardous chemical waste. Always consult your local, state, and institutional regulations, as they may be more stringent than federal rules.[9][14]

References

A Researcher's Guide to the Safe Handling of 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a novel building block in drug discovery, 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride presents unique opportunities for medicinal chemists. Its spirocyclic core offers a three-dimensional architecture that can lead to improved pharmacological properties.[1] However, as with any chemical entity, a thorough understanding of its safe handling, storage, and disposal is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information tailored for researchers, scientists, and drug development professionals.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound to protect against potential splashes, inhalation of dust, and skin contact.[6][7][8] The following table outlines the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[9] A face shield is recommended if there is a risk of splashing.[8][9]Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[10][11] Inspect gloves before use.[3]A fully buttoned lab coat.[6]Use in a chemical fume hood or a well-ventilated area.[2][12] If dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[9][10]
Dissolving and Solution Handling Chemical splash goggles.[8] A face shield is strongly recommended.[9]Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[10][11] Consider double-gloving for added protection.A chemical-resistant apron over a lab coat.[6]All operations should be conducted in a certified chemical fume hood.[12][13]
Reaction Quenching and Work-up Chemical splash goggles and a face shield are mandatory.[9]Heavy-duty chemical-resistant gloves (e.g., butyl rubber) are recommended, especially when handling larger quantities or strong reagents.A chemical-resistant apron or a full-body protective suit, depending on the scale of the reaction.[3][6]Work exclusively within a chemical fume hood.[12][13]
Spill Cleanup Chemical splash goggles and a face shield are mandatory.[9]Chemical-resistant gloves.[10][11]A complete protective suit may be necessary for large spills.[3]For large spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be required.[10]
Operational Plans: From Receipt to Disposal

A systematic workflow is essential for the safe management of this compound in the laboratory. The following diagram and procedural steps outline a comprehensive operational plan.

cluster_prep Preparation & Handling cluster_post Post-Reaction & Disposal receipt Receiving & Inspection storage Secure Storage receipt->storage Store in a cool, dry, well-ventilated area weighing Weighing & Aliquoting storage->weighing Use fume hood and appropriate PPE dissolving Dissolving in Solvent weighing->dissolving Add solid to solvent slowly reaction Reaction Setup dissolving->reaction Transfer solution carefully workup Reaction Work-up reaction->workup Quench reaction cautiously purification Purification workup->purification waste_collection Waste Segregation & Collection purification->waste_collection Collect all contaminated materials disposal Hazardous Waste Disposal waste_collection->disposal Label waste container 'Hazardous Waste'

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][12]

    • Ensure the container is tightly closed.[2]

  • Handling and Use :

    • All handling of the solid and its solutions must be conducted in a properly functioning chemical fume hood.[12][13]

    • Avoid the formation of dust and aerosols.[3]

    • Do not eat, drink, or smoke when using this product.[2]

    • Wash hands thoroughly after handling.[2]

  • Spill Management :

    • In case of a spill, evacuate the area.

    • Wear appropriate PPE before attempting to clean up.[2][3]

    • For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.[4][5]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[2]

    • Do not allow the material to enter drains or waterways.[2]

Disposal Plan: A Commitment to Safety and Environmental Responsibility

Proper disposal of this compound and its associated waste is a critical final step in the laboratory workflow.

Waste Segregation and Collection :

  • All waste containing the fluorinated amine compound must be collected in a designated, clearly labeled, and compatible hazardous waste container.[12][14]

  • Label the container with "Hazardous Waste" and the full chemical name.[14]

  • Do not mix this waste with other incompatible waste streams.[12][15]

  • Contaminated materials such as gloves, weighing paper, and pipette tips should also be disposed of as hazardous waste.

Final Disposal :

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[15]

  • Never dispose of this chemical down the drain or in the regular trash.[15]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure laboratory environment while advancing scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride
Reactant of Route 2
6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.